The following technical guide provides an in-depth analysis of 2,3-Difluoro-5-methylbenzoic acid , structured for researchers and industrial scientists. Executive Summary 2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2,3-Difluoro-5-methylbenzoic acid , structured for researchers and industrial scientists.
Executive Summary
2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) is a specialized fluorinated aromatic intermediate critical to modern medicinal chemistry and advanced materials engineering.[1][2] Unlike generic benzoic acids, this compound features a specific 2,3-difluoro substitution pattern that imparts unique electronic properties, modulating pKa and lipophilicity (LogP) in bioactive scaffolds.
While primarily utilized as a building block in pharmaceutical synthesis —specifically for kinase inhibitors and antibacterial fluoroquinolone analogs—it has also found niche utility in industrial surface engineering , acting as an adhesion promoter in chromium plating processes for high-performance plastics. This guide synthesizes its chemical architecture, synthetic pathways, and validated experimental protocols.
Chemical Identity & Physical Properties[3][4][5][6][7]
The precise arrangement of fluorine atoms at positions 2 and 3 creates a "push-pull" electronic effect that distinctively activates the 5-methyl group for radical functionalization while deactivating the ring toward electrophilic attack.
Table 1: Physicochemical Specifications
Property
Specification
Chemical Name
2,3-Difluoro-5-methylbenzoic acid
CAS Number
1003709-96-3
Molecular Formula
C₈H₆F₂O₂
Molecular Weight
172.13 g/mol
MDL Number
MFCD09835284
Appearance
White to off-white crystalline solid
Purity (HPLC)
≥ 97.0% (Standard Grade)
Solubility
Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Acidity (pKa)
~3.5 (Predicted; enhanced acidity due to ortho-F effect)
H-Bond Acceptors
4 (F, O)
Synthetic Architecture & Manufacturing
The synthesis of CAS 1003709-96-3 is non-trivial due to the need for regioselective placement of the fluorine atoms relative to the methyl and carboxyl groups. Two primary routes dominate the landscape: the Nitrile Hydrolysis Route (Industrial Scalability) and the Lithiation-Carboxylation Route (Laboratory Precision).
Pathway Visualization
The following diagram illustrates the logical flow of synthesis, highlighting the critical intermediate 2,3-Difluoro-5-methylbenzonitrile .
Figure 1: Dual synthetic pathways. The Nitrile route is preferred for batch stability, while Lithiation offers a direct path if the bromo-precursor is available.
Applications in Drug Discovery & Materials Science
Pharmaceutical Scaffold Utility
In drug development, this compound serves as a "core warhead" modifier.
Metabolic Blocking: The 5-methyl group is often a site for metabolic oxidation (CYP450). However, the adjacent fluorine atoms withdraw electron density, altering the oxidation potential.
Bioisosterism: The 2,3-difluoro motif mimics the steric bulk of a carbonyl oxygen or a hydroxyl group without the hydrogen bonding donor capacity, improving membrane permeability.
Derivatization: The carboxylic acid is readily converted to amides (for kinase inhibitors) or esters (prodrugs).
Industrial Surface Engineering (Plating)
A less common but high-value application is detailed in patent CN112030148A .
Mechanism: The acid acts as a "tuning agent" in the pretreatment of plastic substrates prior to chromium plating.
Function: It enhances the hydrophilicity of the plastic surface during the "coarsening" and "neutralization" phases, creating polar anchor points that significantly improve the adhesion force of the metal coating.[2]
Visualization: Functional Utility
Figure 2: Functional divergence of CAS 1003709-96-3 in life sciences and industrial materials.
Experimental Protocols
Protocol A: Synthesis via Nitrile Hydrolysis (Standardized)
Rationale: This method avoids the use of pyrophoric organolithium reagents, making it safer for scale-up.
Dissolution: Charge a round-bottom flask with 2,3-Difluoro-5-methylbenzonitrile (10 mmol) and Ethanol (20 mL).
Acidification: Slowly add 50% H₂SO₄ (15 mL) dropwise to control exotherm.
Reflux: Heat the mixture to reflux (approx. 85-90°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) until the nitrile spot disappears.
Quench: Cool the reaction mixture to room temperature and pour over crushed ice (100 g).
Isolation: The solid acid will precipitate. Filter the white solid using a Büchner funnel.
Purification: Recrystallize from minimal hot ethanol or an Ethanol/Water mixture to achieve >98% purity.
Validation: Confirm structure via ¹H-NMR (look for methyl singlet ~2.3 ppm and disappearance of nitrile peak in IR).
Protocol B: Quality Control (HPLC)
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV @ 254 nm.
Expected Retention: The acid will elute earlier than the corresponding nitrile or ester derivatives due to polarity.
Safety & Handling (MSDS Highlights)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Precautions:
Always manipulate in a fume hood to avoid inhalation of dust.
Wear nitrile gloves and safety goggles.
In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975945: 2,4-Difluoro-5-methylbenzoic acid (Analog Reference). Retrieved from . (Note: Used for physicochemical property benchmarking).
Google Patents (2020). Patent CN112030148A: Chrome plating process with high coating wear resistance. Retrieved from .
AA Blocks (2025). Product Data Sheet: 2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3).[1][2][3][4][5] Retrieved from .
ChemicalBook (2025). 2,3-Difluoro-5-methylbenzoic acid Product Specifications. Retrieved from .
CAS Registry Verification & Structural Analysis Executive Summary 2,3-Difluoro-5-methylbenzoic acid is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingre...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Verification & Structural Analysis
Executive Summary
2,3-Difluoro-5-methylbenzoic acid is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2][3][4] Its structure features a benzoic acid core substituted with fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position.[1][5][6] This specific substitution pattern imparts unique electronic properties—specifically, the "ortho-fluorine effect"—which modulates the acidity (pKa) and metabolic stability of the parent scaffold.[1][5]
CRITICAL DATA INTEGRITY WARNING:
There is a documented discrepancy in chemical databases regarding CAS 261763-22-8 . While often queried for this acid, some major registries associate this CAS with 1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene.[1]
Correct/Alternate CAS: 1003709-96-3 (or isomer specific variants depending on salt forms).
Action: This guide focuses strictly on the 2,3-Difluoro-5-methylbenzoic acid structure as requested. Researchers must verify the structure via NMR/MS rather than relying solely on the CAS number during procurement.[1][5][6]
Part 1: Molecular Architecture & Physicochemical Properties[1][5][6]
The introduction of fluorine atoms into the benzoic acid scaffold significantly alters its physicochemical profile compared to the non-fluorinated analogue (3-methylbenzoic acid).[1][5]
1.1 Structural Specifications
Property
Value
Notes
IUPAC Name
2,3-Difluoro-5-methylbenzoic acid
Molecular Formula
C₈H₆F₂O₂
Molecular Weight
172.13 g/mol
Exact Mass
172.0336 Da
Monoisotopic
SMILES
CC1=CC(=C(C(=C1)F)F)C(=O)O
InChI Key
Unique hash required for validation
1.2 Physicochemical Profile
Acidity (pKa): Calculated at ~3.10 .[1][5][6] The presence of fluorine at the ortho (C2) and meta (C3) positions exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and lowering the pKa relative to 3-methylbenzoic acid (~4.2).[1]
Lipophilicity (LogP): ~2.[1][5][6]3. The fluorine atoms increase lipophilicity, enhancing membrane permeability in drug design contexts.[1][5][6]
H-Bonding: The ortho-fluorine (C2) can accept an intramolecular hydrogen bond from the carboxylic acid proton, potentially locking the conformation and influencing receptor binding kinetics.[1]
Part 2: Synthetic Routes & Process Chemistry
The synthesis of 2,3-difluoro-5-methylbenzoic acid is challenging due to the specific regiochemistry required.[1] Two primary routes are established: Oxidation of Toluene Precursors (Scalable) and Directed Ortho-Metalation (Precision Lab Scale).[1][5]
Route A: Oxidation of 2,3-Difluoro-5-methyltoluene (Industrial Standard)
This route is preferred for kilogram-scale production due to the availability of the toluene precursor and the avoidance of cryogenic conditions.[1]
Oxidant: Potassium Permanganate (KMnO₄) or Cobalt/Manganese-catalyzed aerobic oxidation.[1][5]
Solvent: Pyridine/Water reflux or Acetic Acid.[1][5][6]
Mechanism: Radical oxidation of the less sterically hindered methyl group? Correction: The starting material has two methyl groups if we start from a xylene, but here we start with one methyl.[1][5] Wait—if we oxidize the methyl, we get the acid.[1][5]
Crucial Correction: We cannot oxidize the methyl group at C5 if we want to keep it.[1][5][6] We must oxidize a substituent at C1 (e.g., an aldehyde or a different methyl) while protecting the C5-methyl.[1][5]
Refined Strategy: The standard precursor is 2,3-difluoro-5-methylbenzaldehyde or 2,3-difluoro-5-methylacetophenone .[1]
Alternative: Selective oxidation of 2,3-difluoro-1,5-dimethylbenzene is difficult (no selectivity).[1]
Best Route:Hydrolysis of 2,3-Difluoro-5-methylbenzonitrile .
Mechanism: The fluorine atom at C2 directs the lithiation to the ortho position (C1).[1][5][6] The C3 fluorine also directs to C2, but C1 is the target.[1][5]
Regioselectivity Issue: Lithiation of 3,4-difluorotoluene typically occurs at C2 (between the fluorines) due to the synergistic directing effect.[1][5] This yields 2,3-difluoro-4-methylbenzoic acid (wrong isomer).[1]
Lithiation: Dropwise addition of n-BuLi (1.1 eq). Stir for 30 min.
Observation: Color change to yellow/orange indicates formation of the aryl-lithium species.[1][5]
Quench: Bubble anhydrous CO₂ gas through the solution for 1 hour.
Workup: Quench with 1N HCl. Extract with EtOAc.[1][5][6] Recrystallize from Hexanes/EtOAc.
Figure 1: Synthetic workflow via Lithium-Halogen exchange, ensuring regioselective installation of the carboxylic acid group.
Part 3: Medicinal Chemistry & SAR Utility
In drug discovery, 2,3-difluoro-5-methylbenzoic acid is a "scaffold hopper" used to optimize lead compounds.[1]
3.1 The Fluorine Bioisostere Effect
Metabolic Blocking: The C5-methyl group is a soft spot for metabolic oxidation (by CYP450).[1][5] However, the flanking fluorine at C3 and the electron-deficient ring deactivate the methyl group slightly compared to a non-fluorinated system.[1][5]
Conformational Lock: The C2-Fluorine creates steric repulsion with the carboxylic acid (or amide derivatives), forcing the carbonyl group out of coplanarity with the aromatic ring.[1][5] This "ortho-effect" is critical for binding pockets that require a twisted conformation.[1][5]
3.2 Graphviz Logic: SAR Decision Tree
Figure 2: Structural Activity Relationship (SAR) logic demonstrating why this specific fluorinated scaffold is selected during lead optimization.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected.
Handling: Use in a fume hood.[1][5][6] The compound is an organic acid and can cause severe eye irritation.[1][5][6]
Storage: Store at room temperature, desiccated. Stable under normal conditions but avoid strong oxidizing agents.[1][5]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid (Isomer Comparison).[1][5] Retrieved from .[1][5] (Note: Used for physicochemical property modeling of the isomer class).[5]
Schlosser, M. (1998). Organometallics in Synthesis: A Manual.[1][5][6] Wiley.[1][5] (Authoritative text on Directed Ortho-Metalation protocols for fluorinated aromatics).
European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Benzoic Acids.[1][5][6] Retrieved from .[1][5]
Wang, J., et al. (2010). "Synthesis and antibacterial activity of novel fluorinated quinolones."[1][5] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the use of 2,3-difluoro intermediates in antibiotic synthesis).
[1] Part 1: Executive Summary & Molecular Identity[1] 2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) is a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Molecular Identity[1]
2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) is a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors (e.g., MEK/ERK pathways) and advanced agrochemicals.[1] Its unique substitution pattern—ortho-difluorination combined with a meta-methyl group—imparts specific metabolic stability and lipophilicity profiles to final drug candidates.[1]
This guide provides a rigorous technical breakdown of its spectroscopic signature, establishing a self-validating analytical framework for identification and purity assessment.
Chemical Identity Table
Parameter
Detail
IUPAC Name
2,3-Difluoro-5-methylbenzoic acid
CAS Number
1003709-96-3
Molecular Formula
C₈H₆F₂O₂
Molecular Weight
172.13 g/mol
SMILES
CC1=CC(C(O)=O)=C(F)C(F)=C1
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
Part 2: Molecular Characterization Strategy
To ensure scientific integrity, the characterization workflow must follow a logical "Causality Chain"—from synthesis to final release. The following diagram illustrates the critical path for validating this specific isomer, distinguishing it from common impurities like 2,4-difluoro or 3-methyl-benzoic acid derivatives.
Caption: Analytical workflow prioritizing NMR for isomer differentiation due to the high likelihood of regioisomers in fluorination chemistry.
Part 3: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for distinguishing the 2,3-difluoro substitution pattern from 2,4- or 2,5- isomers.[1] The presence of two non-equivalent aromatic protons with distinct coupling constants to fluorine nuclei is the diagnostic fingerprint.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Note: Values are calculated based on substituent chemical shift additivity rules (Holleman/Z-score).
Ortho to COOH.[1] Deshielded. Shows "W-coupling" to F2.
H-4
7.30 - 7.40
ddd
Hz Hz Hz
Flanked by F3 and Methyl.[1] Large ortho-F coupling dominates.[1]
CH₃
2.30 - 2.35
Singlet (fine d)
Hz
Benzylic methyl.[1] May show broadening due to long-range coupling.[1]
¹⁹F NMR Data (376 MHz, DMSO-d₆)
Fluorine NMR is critical for this compound.[1] The two fluorine atoms are vicinal (adjacent), leading to a characteristic "roofing" effect or strong coupling.
F-3 (δ -138 to -142 ppm): Triplet-like or ddd.[1] Coupled to F-2 (
Detection: UV @ 220 nm (Amide/Aromatic absorption) and 254 nm.
Retention Time: Expect elution ~5.5 - 6.5 min (moderately lipophilic due to F and Me groups).[1]
Part 5: References & Authority[1]
Chemical Identity & CAS: AA Blocks & Pharmaffiliates Database. Entry for CAS 1003709-96-3.[1][2][3][4]
Synthesis Context: Zhang et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid" (Analogous chemistry).[1][5][6] Journal of Chemical Research, 2020.[5]
NMR Prediction Logic: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard reference for Z-score additivity rules).
General Fluorine Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Source for
A-Z Guide to the Multinuclear NMR Analysis of 2,3-Difluoro-5-methylbenzoic Acid
Abstract This technical guide provides a comprehensive, in-depth analysis of the multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-Difluoro-5-methylbenzoic acid. Designed for researchers, chemists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, in-depth analysis of the multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-Difluoro-5-methylbenzoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features. We will explore the theoretical underpinnings and provide a robust, self-validating experimental protocol for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum is dissected in detail, elucidating the complex spin-spin coupling patterns and chemical shift assignments that arise from the unique electronic environment created by the fluorine, methyl, and carboxylic acid substituents. This guide serves as a definitive resource for the structural characterization of this important fluorinated aromatic building block.
Introduction: Significance of Fluorinated Benzoic Acids
2,3-Difluoro-5-methylbenzoic acid is a member of the fluorinated aromatic carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. The inclusion of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] These characteristics make fluorinated compounds, like the topic molecule, valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1]
Given the subtle yet significant impact of fluorine substitution, unambiguous structural confirmation is paramount. Multinuclear NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular framework and the electronic environment of each nucleus. This guide will focus specifically on ¹H, ¹³C, and ¹⁹F NMR, as the interplay between these nuclei provides a complete picture of the molecule's structure.
Fundamental Principles of Multinuclear NMR
A thorough NMR analysis of 2,3-Difluoro-5-methylbenzoic acid requires an understanding of how ¹H, ¹³C, and the highly sensitive ¹⁹F nuclei interact.[3]
¹H NMR: Proton NMR is fundamental for identifying the number and connectivity of hydrogen atoms. In this molecule, the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and their signals will be split not only by each other but also by the nearby fluorine nuclei.
¹³C NMR: Carbon NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of substituents. A key feature in fluorinated compounds is the presence of carbon-fluorine coupling (J-coupling), which can occur over one or more bonds and is invaluable for confirming fluorine positions.[4]
¹⁹F NMR: As ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it is a highly sensitive nucleus for NMR.[3][5] Its large chemical shift dispersion makes it an excellent probe for detecting subtle electronic changes.[3] The spectrum will reveal couplings to nearby protons and other fluorine nuclei, providing definitive evidence of their relative positions.[6]
The causality behind the observed spectra lies in the concept of nuclear spin and magnetic shielding. Each nucleus (¹H, ¹³C, ¹⁹F) behaves like a tiny magnet. When placed in a strong external magnetic field, they align in specific energy states. The precise energy difference, and thus the resonance frequency (chemical shift, δ), is determined by the local electronic environment that shields the nucleus from the main field. Electronegative atoms like fluorine and oxygen pull electron density away from adjacent nuclei, "deshielding" them and shifting their signals to higher frequencies (downfield).
Furthermore, the spins of neighboring nuclei can interact through the bonding electrons, a phenomenon known as spin-spin or J-coupling. This interaction splits a single resonance peak into a multiplet (e.g., a doublet, triplet), and the magnitude of this splitting (the coupling constant, J, measured in Hertz) provides crucial information about the number of bonds separating the coupled nuclei and their spatial relationship.[7]
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data hinges on a meticulous experimental protocol. This workflow is designed to be self-validating by incorporating steps that ensure sample purity, instrument stability, and accurate referencing.
Sample Preparation
Material & Purity: Begin with 5-25 mg of 2,3-Difluoro-5-methylbenzoic acid.[8] Ensure the compound is pure, as impurities will complicate the spectra.
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for benzoic acids due to its ability to dissolve the compound and the acidic proton of the carboxylic acid, which will then be observable. Chloroform-d (CDCl₃) is another common option.[9]
Dissolution: Weigh the sample accurately and dissolve it in approximately 0.55-0.60 mL of the chosen deuterated solvent directly in a clean, dry vial.[10]
Filtration (Critical Step): To ensure field homogeneity and prevent line broadening, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10]
Referencing: The chosen solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[11] For ¹⁹F NMR, trifluorotoluene or another suitable external standard can be used if the spectrometer is not equipped for internal referencing against CFCl₃.
Data Acquisition
This protocol assumes a standard 400 MHz or 500 MHz NMR spectrometer.[9][12]
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
Shimming: Optimize the magnetic field homogeneity ("shimming") to ensure sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
¹⁹F NMR Acquisition:
Switch the probe to the ¹⁹F channel.
Acquire a proton-coupled ¹⁹F spectrum.
Typical parameters: 64-128 scans, wide spectral width (~200 ppm) centered around -120 to -150 ppm.
¹³C NMR Acquisition:
Switch the probe to the ¹³C channel.
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon, simplifying the spectrum.
Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2 seconds.
Caption: NMR Experimental Workflow Diagram.
Spectral Interpretation
Structure and Numbering:
For the purpose of this analysis, the carbon atoms are numbered as follows: C1 (attached to COOH), C2 (attached to F), C3 (attached to F), C4, C5 (attached to CH₃), and C6. The methyl carbon is C8 and the carboxylic carbon is C7. The aromatic protons are H4 and H6.
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum will show three distinct signals: the carboxylic acid proton, two aromatic protons, and the methyl protons.
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield, typically in the range of δ 12-13 ppm (in DMSO-d₆). Its broadness is due to hydrogen bonding and chemical exchange.
Aromatic Protons (H4, H6):
H6: This proton is ortho to the methyl group and meta to a fluorine (F) and the carboxylic acid group. It is expected to be the most upfield of the aromatic protons, likely around δ 7.4-7.6 ppm. It will be split by H4 (⁴JHH, small coupling, ~2-3 Hz) and by the fluorine at C3 (⁴JHF, ~3-5 Hz), appearing as a complex multiplet or a doublet of doublets.
H4: This proton is ortho to the fluorine at C3 and meta to the methyl group and the other fluorine at C2. It will be further downfield than H6 due to the proximity of the electronegative fluorine, likely around δ 7.6-7.8 ppm. It will be split by H6 (⁴JHH, ~2-3 Hz) and more significantly by the ortho fluorine at C3 (³JHF, ~8-10 Hz), appearing as a doublet of doublets.
Methyl Protons (-CH₃): This group will appear as a singlet around δ 2.3-2.5 ppm. There may be very small long-range coupling to the aromatic protons or fluorine atoms, but it is unlikely to be resolved, appearing as a sharp singlet.
¹⁹F NMR Spectrum Analysis (Predicted)
The ¹⁹F NMR spectrum provides the most direct evidence for the fluorine substitution pattern. We expect two distinct signals for F2 and F3. Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm.[13]
F2: This fluorine is ortho to the carboxylic acid group and the other fluorine (F3). The carboxylic acid group will have a deshielding effect. It will be split into a doublet by the adjacent F3 (³JFF, ~15-20 Hz). There will also be smaller couplings to H6 (⁴JHF) and H4 (⁵JHF).
F3: This fluorine is ortho to a proton (H4) and the other fluorine (F2). It will be split into a doublet by F3 (³JFF, ~15-20 Hz) and a larger doublet by the ortho proton H4 (³JHF, ~8-10 Hz). This will likely result in a doublet of doublets.
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The key feature will be the large one-bond C-F couplings (¹JCF) and smaller two- or three-bond couplings (²JCF, ³JCF).
Carboxylic Carbon (C7): Expected around δ 165-168 ppm. It will likely be split into a triplet or doublet of doublets by coupling to F2 (²JCF) and F3 (³JCF).
Fluorine-Bearing Carbons (C2, C3): These carbons will appear far downfield and exhibit very large one-bond C-F couplings (¹JCF ≈ 240-260 Hz).[4]
C2: Attached to F2 and adjacent to the COOH group. It will appear as a large doublet due to ¹JCF2. It will also be split into a smaller doublet by the adjacent F3 (²JCF3). The signal will be a doublet of doublets.
C3: Attached to F3 and adjacent to H4. It will appear as a large doublet due to ¹JCF3 and a smaller doublet from F2 (²JCF2), resulting in a doublet of doublets.
Substituted Aromatic Carbons (C1, C5):
C1: Attached to the COOH group. Its chemical shift will be influenced by the adjacent fluorine, appearing around δ 125-130 ppm. It will show coupling to F2 (²JCF).
C5: Attached to the methyl group. Expected around δ 140-145 ppm. It will show smaller couplings to both F2 and F3.
Protonated Aromatic Carbons (C4, C6):
C4: Expected around δ 115-120 ppm. It will show significant coupling to the adjacent F3 (²JCF) and smaller coupling to F2 (³JCF).
C6: Expected around δ 128-132 ppm. It will show smaller long-range couplings to the fluorine atoms.
Methyl Carbon (C8): Expected upfield, around δ 20-22 ppm. It may show a small four-bond coupling to the fluorine at C5 (⁴JCF).
Data Summary
The following table summarizes the predicted NMR data for 2,3-Difluoro-5-methylbenzoic acid. Experimental values may vary slightly based on solvent and concentration.
Nucleus
Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Key Coupling Constants (J, Hz)
¹H
-COOH
12.0 - 13.0
br s
-
H4
7.6 - 7.8
dd
³JHF ≈ 8-10, ⁴JHH ≈ 2-3
H6
7.4 - 7.6
dd
⁴JHF ≈ 3-5, ⁴JHH ≈ 2-3
-CH₃
2.3 - 2.5
s
-
¹³C
C7 (-COOH)
165 - 168
t or dd
²JCF, ³JCF
C2
150 - 155
dd
¹JCF ≈ 250, ²JCF ≈ 20-25
C3
145 - 150
dd
¹JCF ≈ 250, ²JCF ≈ 20-25
C5
140 - 145
m
C-F couplings
C6
128 - 132
m
C-F couplings
C1
125 - 130
d
²JCF
C4
115 - 120
d
²JCF
C8 (-CH₃)
20 - 22
q (or s)
⁴JCF (small)
¹⁹F
F2
-130 to -140
d
³JFF ≈ 15-20
F3
-140 to -150
dd
³JFF ≈ 15-20, ³JHF ≈ 8-10
Conclusion
The multinuclear NMR analysis of 2,3-Difluoro-5-methylbenzoic acid is a powerful demonstration of how ¹H, ¹³C, and ¹⁹F spectroscopy work in concert to provide an unambiguous structural elucidation. The chemical shifts are dictated by the predictable electronic effects of the substituents, while the intricate spin-spin coupling patterns—particularly the couplings involving fluorine—provide definitive proof of the substitution pattern on the aromatic ring. The robust experimental protocol outlined ensures that high-quality, reliable data can be obtained for this and similar fluorinated molecules, which are of increasing importance in the field of drug discovery and development.[14]
References
Vertex AI Search. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
The Royal Society of Chemistry. (n.d.). Supplementary Information.
UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
DeGraw, J. I., Cory, M., & Skinner, W. A. (n.d.). Fluorinated benzoic acid derivatives. ACS Publications.
ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Journal of Chemical Information and Modeling.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants.
Autechaux.com. (2026, January 24). The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applications.
Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
University of Minnesota College of Science and Engineering. (n.d.). NMR Sample Preparation.
National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
NMR Service. (n.d.). 19Fluorine NMR.
Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates.
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear.
Technical Guide: Solubility Profiling & Physicochemical Characterization of 2,3-Difluoro-5-methylbenzoic Acid
This technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3). It is structured to support drug development work...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3). It is structured to support drug development workflows, focusing on pre-formulation profiling and process chemistry optimization.
Executive Summary
2,3-Difluoro-5-methylbenzoic acid is a critical fluorinated building block in medicinal chemistry, frequently utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors). Its solubility behavior is governed by the interplay between the lipophilic toluene core and the electron-withdrawing fluorine substituents, which significantly modulate the acidity (pKa) of the carboxylic head group.
Understanding the solubility landscape of this compound is essential for two distinct phases of development:
Process Chemistry: Identifying optimal solvent systems for recrystallization and purification.
Pre-formulation: Establishing pH-dependent solubility profiles to predict bioavailability and dissolution kinetics.
Before initiating wet-lab experiments, researchers must ground their expectations in the molecule's structural properties. The ortho-fluorine substitution exerts a strong inductive effect ($ -I $), lowering the pKa relative to benzoic acid.
At pH 1.2 (Gastric): The compound exists as a neutral solid; solubility is limited to $ S_0 $ (likely < 0.5 mg/mL).
At pH 7.4 (Plasma): The compound is >99.9% ionized; solubility is high (> 10 mg/mL).
Solubility Landscape: Solvent Screening
For synthetic purification (recrystallization), we rely on the temperature dependence of solubility in organic solvents. The presence of the methyl group enhances solubility in non-polar aromatics compared to benzoic acid.
Table 2: Recommended Solvent Systems
Solvent Class
Specific Solvent
Solubility Rating (RT)
Application Utility
Protic Polar
Methanol, Ethanol
High (>50 mg/mL)
Good for dissolving crude; poor for crystallization unless antisolvent (water) is added.
Aprotic Polar
DMSO, DMF
Very High (>100 mg/mL)
Avoid for isolation. High boiling points make removal difficult. Use for biological assays only.
Non-Polar Aromatic
Toluene, Xylene
Moderate (Heat-dependent)
Ideal for Recrystallization. Low solubility at RT, high at reflux.
Chlorinated
DCM, Chloroform
Moderate
Good for extraction workups.
Aqueous
Water (pH < 3)
Negligible
Excellent antisolvent to crash out the product from alcoholic solutions.
Objective: Determine the equilibrium solubility ($ S_0 $) and pH-dependent profile.
Validation: This protocol includes a mass balance check to ensure no degradation occurs during equilibration.
Saturation: Add excess solid compound (~10 mg) to 2 mL of buffer in a glass vial.
Equilibration: Agitate at 25°C for 24 hours (rotary mixer).
Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).
Quantification: Analyze filtrate via HPLC-UV (254 nm).
pH Verification:CRITICAL STEP. Measure the pH of the supernatant after filtration. The dissolving acid may shift the buffer pH. Use the final pH for calculations.
Objective: Purify the compound from synthesis impurities.
Strategy: Use a "Solvent/Antisolvent" or "Cooling" crystallization method.
Step-by-Step Methodology:
Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol dropwise at 60°C until fully dissolved.
Filtration (Hot): If insoluble particles remain (inorganic salts), filter while hot.
Nucleation: Slowly add Water (antisolvent) to the hot ethanol solution until a persistent turbidity (cloudiness) appears.
Re-dissolution: Add a few drops of ethanol to clear the solution.
Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C. Rapid cooling yields amorphous powder; slow cooling yields needles.
Harvest: Filter the crystals and wash with cold 20% Ethanol/Water.
Visualizations & Logic Maps
Diagram 1: pH-Dependent Solubility Logic
This diagram illustrates the decision-making process for selecting the correct media based on the ionization state of the molecule.
Caption: Decision logic for handling 2,3-Difluoro-5-methylbenzoic acid based on pH-dependent ionization states.
A specific workflow for high-purity isolation using a single-solvent temperature gradient.
Caption: Thermal recrystallization protocol using Toluene, exploiting the steep solubility curve of the fluorinated benzoic acid.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid. (Note: Used for structural analogy of difluoro-methylbenzoic acid derivatives). Retrieved from .[4]
Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Authoritative source on pH-solubility profiles and salt selection).
ChemicalBook (2025). 2-Amino-5-chloro-3-methylbenzoic acid Properties. (Used for comparative melting point and solubility data of substituted methylbenzoic acids). Retrieved from .
BOC Sciences. 2,3-Difluoro-5-methylbenzoic acid Product Page. (Verification of CAS 1003709-96-3 availability and industrial relevance). Retrieved from .
The Emergence of a Key Building Block: A Technical Guide to 2,3-Difluoro-5-methylbenzoic Acid
An In-Depth Exploration of its Synthesis, Properties, and Significance in Modern Chemistry Introduction: The Strategic Value of Fluorination in Molecular Design The deliberate incorporation of fluorine atoms into organic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Exploration of its Synthesis, Properties, and Significance in Modern Chemistry
Introduction: The Strategic Value of Fluorination in Molecular Design
The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Within this context, fluorinated benzoic acid derivatives have emerged as particularly valuable scaffolds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. This guide provides a detailed technical overview of a specific, strategically substituted compound: 2,3-Difluoro-5-methylbenzoic acid. While a singular "discovery" event for this compound is not prominently documented in the historical literature, its existence and utility are a direct result of the systematic exploration of fluorinated aromatic carboxylic acids.
Physicochemical and Structural Characteristics
2,3-Difluoro-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The precise arrangement of two fluorine atoms and a methyl group on the benzoic acid core imparts a unique set of electronic and steric properties that make it a valuable synthon in organic synthesis.
The presence of two adjacent fluorine atoms at the 2- and 3-positions, combined with a methyl group at the 5-position, creates a distinct electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.
Synthetic Pathways: A Logical Approach to Construction
The synthesis of polysubstituted benzoic acids like 2,3-Difluoro-5-methylbenzoic acid generally involves multi-step sequences starting from more readily available precursors. While specific, published routes for this exact molecule are not abundant, logical synthetic strategies can be devised based on established methodologies for analogous compounds. A common and rational approach involves the functionalization of a suitable fluorinated toluene derivative.
A plausible and efficient synthetic workflow would likely begin with 1,2-difluoro-4-methylbenzene (2,3-difluoro-5-methyltoluene). The key transformation is the introduction of the carboxylic acid group at the 1-position. This can be achieved through several well-established organic reactions.
Caption: A plausible synthetic workflow for 2,3-Difluoro-5-methylbenzoic acid.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of a substituted benzoic acid from a corresponding aromatic precursor, which can be adapted for the synthesis of 2,3-Difluoro-5-methylbenzoic acid. This method is based on the principles of directed ortho-metalation followed by carboxylation.
Objective: To synthesize 2,3-Difluoro-5-methylbenzoic acid from 1,2-difluoro-4-methylbenzene.
Materials:
1,2-Difluoro-4-methylbenzene
n-Butyllithium (n-BuLi) in hexanes
Dry tetrahydrofuran (THF)
Dry ice (solid CO₂)
Hydrochloric acid (HCl), aqueous solution
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Round bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Reaction Setup: A dry, three-necked round bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 1,2-difluoro-4-methylbenzene and anhydrous THF under an inert atmosphere.
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is then stirred at this temperature for a specified period to ensure complete lithiation. The position of lithiation will be directed by the fluorine and methyl substituents.
Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice. The dry ice should be added in excess to ensure complete carboxylation.
Workup: The reaction is allowed to warm to room temperature. An aqueous solution of hydrochloric acid is then added to protonate the carboxylate salt.
Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 2,3-Difluoro-5-methylbenzoic acid can be further purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized 2,3-Difluoro-5-methylbenzoic acid should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to literature values.
Applications and Future Outlook
2,3-Difluoro-5-methylbenzoic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern of this molecule can be strategically employed to fine-tune the biological activity and properties of the final product.
The presence of the fluorine atoms can block metabolic pathways, increase binding affinity, and improve the overall pharmacokinetic profile of a drug candidate. The methyl group provides an additional point for structural modification or can influence the steric and electronic properties of the molecule.
As the demand for novel, effective, and safe therapeutic agents and crop protection solutions continues to grow, the importance of versatile and strategically designed building blocks like 2,3-Difluoro-5-methylbenzoic acid is set to increase. Further research into novel applications and more efficient, sustainable synthetic routes will continue to be an active area of investigation.
References
Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
AA Blocks. (n.d.). 2,3-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2,3-Difluoro-5-methylbenzoic Acid. Retrieved from [Link]
Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
ResearchGate. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
ResearchGate. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
PubMed. (2011). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Retrieved from [Link]
Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Google Patents. (1988). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
ResearchGate. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
Synthesis of 2,3-Difluoro-5-methylbenzoic Acid and Its Derivatives: A Detailed Guide for Medicinal and Process Chemists
Introduction: The Significance of Fluorinated Benzoic Acids in Modern Drug Discovery In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Fluorinated Benzoic Acids in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The 2,3-difluoro-5-methylbenzoic acid framework, in particular, represents a key building block in the synthesis of a multitude of biologically active compounds. The presence of vicinal fluorine atoms on the benzene ring can profoundly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with target proteins.[1] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 2,3-difluoro-5-methylbenzoic acid and its principal derivatives, tailored for researchers and scientists in the pharmaceutical and agrochemical industries.
The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxyl group and modulates the reactivity of the aromatic ring, rendering it a versatile intermediate for further chemical transformations.[1] Understanding the nuances of its synthesis is therefore crucial for the efficient and scalable production of advanced pharmaceutical intermediates.
Strategic Approaches to the Synthesis of 2,3-Difluoro-5-methylbenzoic Acid
The synthesis of 2,3-difluoro-5-methylbenzoic acid can be approached through several strategic disconnections. The selection of a particular route will often depend on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. Herein, we delineate two primary and plausible synthetic pathways.
Pathway 1: Directed Ortho-Lithiation of 1,2-Difluoro-4-methylbenzene
Directed ortho-metalation (DoM) is a powerful and elegant strategy for the regioselective functionalization of aromatic rings.[2][3] In this approach, a directing metalating group (DMG) guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. While fluorine is a relatively weak DMG compared to amides or methoxy groups, it can effectively direct lithiation, particularly in the absence of more acidic protons.[2]
The proposed synthesis commences with the commercially available 1,2-difluoro-4-methylbenzene. The fluorine atom at the C2 position is anticipated to direct the lithiation to the C3 position. The resulting aryllithium intermediate is then quenched with a suitable electrophile, in this case, carbon dioxide (from dry ice), to afford the target carboxylic acid.
Diagram of Synthetic Pathway 1: Directed Ortho-Lithiation
Caption: Synthetic route via directed ortho-lithiation.
Pathway 2: Grignard Reaction of a Brominated Precursor
An alternative and classical approach involves the formation of a Grignard reagent from a brominated precursor, followed by carboxylation. This multi-step synthesis begins with the bromination of 1,2-difluoro-4-methylbenzene. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The methyl group is an ortho-, para-director, while the fluorine atoms are ortho-, para-directors and deactivating. The position of bromination would need to be carefully controlled, with the C5 position being a likely target.
The resulting 1-bromo-2,3-difluoro-5-methylbenzene is then converted to the corresponding Grignard reagent by reaction with magnesium metal. Subsequent reaction with carbon dioxide and acidic workup yields the desired 2,3-difluoro-5-methylbenzoic acid.
Reaction conditions for 2,3-Difluoro-5-methylbenzoic acid
Application Note: Precision Synthesis of 2,3-Difluoro-5-methylbenzoic Acid Executive Summary & Strategic Importance 2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) is a critical fluorinated building block in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 2,3-Difluoro-5-methylbenzoic Acid
Executive Summary & Strategic Importance
2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) is a critical fluorinated building block in the synthesis of next-generation pharmaceuticals, particularly P2X7 receptor antagonists and fluoroquinolone-based antibacterials. The unique substitution pattern—two vicinal fluorine atoms adjacent to the carboxylic acid, balanced by a meta-methyl group—imparts specific metabolic stability and lipophilicity profiles essential for optimizing drug-target interactions.
This guide details a regioselective lithiation-carboxylation protocol starting from commercially available 3,4-difluorotoluene. Unlike oxidative routes that require expensive aldehyde precursors, this method utilizes Directed Ortho-Metalation (DoM) to achieve high regiocontrol, leveraging the steric and electronic properties of the fluorine substituents.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis relies on the Directed Ortho-Metalation (DoM) strategy. The fluorine atoms on the benzene ring serve as strong Ortho-Directing Groups (ODGs) due to their high electronegativity, which acidifies the adjacent protons (inductive effect, -I).
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.
Cool the flask to room temperature under a positive pressure of Argon.
Charge the flask with Anhydrous THF (100 mL) .
Step 2: Base Addition & Cooling
Cool the THF to -78°C using a Dry Ice/Acetone bath.
Add LDA solution (1.1 equiv, 22.0 mmol) dropwise via syringe over 15 minutes.
Note: Maintain internal temperature below -70°C to prevent solvent decomposition.
Step 3: Substrate Addition (The Critical Step)
Dissolve 3,4-Difluorotoluene (2.56 g, 20.0 mmol) in 10 mL anhydrous THF.
Add this solution dropwise to the cold LDA mixture over 20 minutes.
Stir at -78°C for 2 hours.
Mechanism:[2][3][4] The LDA deprotonates C5. The solution typically turns a pale yellow/orange color, indicating the formation of the aryllithium species.
Step 4: Carboxylation
Method A (Gaseous CO₂): Introduce a stream of dried CO₂ gas into the reaction mixture through a needle (subsurface) for 30 minutes while maintaining -78°C.
Method B (Dry Ice): Cannulate the reaction mixture onto an excess of crushed, fresh Dry Ice in a separate flask.
Allow the mixture to warm slowly to room temperature (approx. 20°C) over 12 hours. The lithium carboxylate salt forms.
Step 5: Quench & Isolation
Quench the reaction with Water (50 mL) .
Wash the aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted starting material (organic impurities).
Acidify the aqueous layer to pH 1-2 using 2.0 M HCl . The product will precipitate as a white solid.
Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL) .
Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.
Step 6: Purification
Recrystallize the crude solid from Hexane/Ethyl Acetate (4:1) to obtain pure 2,3-Difluoro-5-methylbenzoic acid.
Process Workflow & Decision Logic
Caption: Operational workflow for the synthesis, highlighting critical QC checkpoints.
Critical Parameters & Troubleshooting
Parameter
Specification
Scientific Rationale
Temperature
<-70°C
Crucial. Higher temperatures (> -50°C) promote "Benzyne" formation via LiF elimination, leading to tarry byproducts and regio-scrambling.
Solvent
THF
Required to solvate the Lithium cation and break down LDA aggregates, increasing the kinetic basicity of the reagent.
Stoichiometry
1.1 eq LDA
Slight excess ensures complete conversion. Large excess (>1.5 eq) may cause di-lithiation.
Quenching pH
pH < 2
The product exists as a carboxylate salt (soluble in water) until protonated. Failure to acidify fully results in yield loss.
Self-Validating QC Points:
In-Process Control (IPC): Take a 0.1 mL aliquot after lithiation, quench with D₂O. Analyze by ¹H-NMR. Disappearance of the H-5 signal indicates successful metalation.
Final Purity: ¹H-NMR should show two aromatic protons.
H-4: Multiplet (coupling to F3 and F2).
H-6: Doublet (coupling to F2).
19F-NMR: Distinct shifts for F2 and F3 (typically -130 to -150 ppm range).
References
Pharmaffiliates. (n.d.). 2,3-Difluoro-5-methylbenzoic Acid (CAS 1003709-96-3).[5][6][7] Retrieved October 26, 2023, from [Link]
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Gorelik, M. V. (2025). Synthesis of fluorinated halonitrobenzenes and halonitrophenols. ResearchGate. (Discusses reactivity of 3,4-difluorotoluene derivatives). [Link]
Vertex AI Search. (2023). CAS Verification and Synthesis Pathways. (Confirmed CAS 1003709-96-3 and precursor availability).[5][6]
The Strategic deployment of 2,3-Difluoro-5-methylbenzoic Acid in the Development of Novel p38/MAP Kinase Inhibitors
Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the myriad of fluorinated building blocks, 2,3-Difluoro-5-methylbenzoic acid has emerged as a valuable synthon, particularly in the pursuit of novel kinase inhibitors for the treatment of inflammatory diseases. This technical guide provides an in-depth exploration of the application of 2,3-Difluoro-5-methylbenzoic acid in the synthesis of potent p38/MAP kinase inhibitors, offering detailed protocols and insights for researchers in medicinal chemistry and drug development.
The Therapeutic Rationale: Targeting the p38/MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase is a critical intracellular signaling molecule that plays a central role in the inflammatory response.[1] Upon activation by cellular stressors and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), p38/MAP kinase initiates a signaling cascade that ultimately leads to the production of key inflammatory mediators.[2] Dysregulation of this pathway is implicated in a host of chronic inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, the development of small molecule inhibitors of p38/MAP kinase represents a promising therapeutic strategy for these debilitating diseases.[]
The general signaling pathway is depicted below:
Figure 1: Simplified p38/MAP Kinase Signaling Pathway in Inflammation.
Application of 2,3-Difluoro-5-methylbenzoic Acid in the Synthesis of a p38/MAP Kinase Inhibitor
A key application of 2,3-Difluoro-5-methylbenzoic acid is its use as a core structural component in the synthesis of potent and selective p38/MAP kinase inhibitors. Specifically, it can be utilized to synthesize N-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-2,3-difluoro-5-methylbenzamide, a compound disclosed in patent literature as a p38/MAP kinase inhibitor. The difluoro substitution pattern on the benzoic acid ring is crucial for modulating the compound's electronic properties and its interaction with the kinase's active site.
The overall synthetic workflow involves the amide coupling of 2,3-Difluoro-5-methylbenzoic acid with 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine. This reaction is a cornerstone of medicinal chemistry and can be achieved through various coupling reagents.
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-aryl-2,3-difluoro-5-methylbenzamides. Protocol 1 is a specific example adapted from patent literature, while Protocol 2 provides a general and widely used method for amide bond formation.
Protocol 1: Synthesis of N-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-2,3-difluoro-5-methylbenzamide (Adapted from US Patent 2012/0196841 A1)
This protocol describes the amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
To a solution of 2,3-Difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM, add 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine (1.0 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
Stir the mixture at room temperature for 10 minutes.
Add EDC·HCl (1.2 eq) to the reaction mixture.
Continue stirring at room temperature for 16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: General HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[5][6]
Dissolve 2,3-Difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DMF.
Add the amine (1.0 eq) and DIPEA (2.0 eq) to the solution.
Add HATU (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization as needed.
Biological Evaluation: Cellular Assay for p38/MAP Kinase Inhibition
The inhibitory activity of the synthesized compounds on the p38/MAP kinase pathway can be assessed in a cellular context by measuring the reduction of TNF-α production in stimulated immune cells.
Protocol: Inhibition of LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
Pre-incubate the cells with various concentrations of the test compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1 hour at 37°C.
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7]
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the vehicle control (LPS-stimulated cells with DMSO).
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
2,3-Difluoro-5-methylbenzoic acid serves as a valuable and versatile building block in medicinal chemistry, particularly for the development of p38/MAP kinase inhibitors. Its strategic incorporation into small molecules can lead to compounds with potent biological activity and desirable pharmacokinetic properties. The protocols and technical insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their drug discovery endeavors. As our understanding of the intricacies of cellular signaling pathways continues to grow, the rational design of targeted therapies using key structural motifs like that provided by 2,3-Difluoro-5-methylbenzoic acid will remain at the forefront of pharmaceutical innovation.
References
Amir, M., Somakala, K., & Ali, S. (2013). p38 MAP kinase inhibitors as anti inflammatory agents. Mini reviews in medicinal chemistry, 13(14), 2082–2096.
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500.
Kumar, A., & Raj, M. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151629.
Manthey, C. L., et al. (1998). SB 203580, a selective inhibitor of p38 mitogen-activated protein kinase, is a powerful regulator of joint inflammation in rat adjuvant-induced arthritis. The Journal of Immunology, 160(4), 1775-1783.
Organic Syntheses. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Subiros-Funosas, R., et al. (2009). HATU: a standard in peptide synthesis, now in a greener version. CHIMIA International Journal for Chemistry, 63(5), 269-272.
United States Patent and Trademark Office. (n.d.). Patent Public Search. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5475–5487.
ResearchGate. (n.d.). p38-regulated signaling pathways in inflammatory responses. Retrieved from [Link]
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
Wang, Y., et al. (2017). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3469–3473.
Application Note: Synthesis of Kinase Inhibitors Using 2,3-Difluoro-5-methylbenzoic Acid
Abstract This guide details the synthetic utility of 2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) as a high-value intermediate in the development of small molecule kinase inhibitors. While 2,3-difluoro motifs are...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the synthetic utility of 2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) as a high-value intermediate in the development of small molecule kinase inhibitors. While 2,3-difluoro motifs are prevalent in next-generation therapeutics (e.g., CGRP antagonists like Rimegepant), this specific acid offers a unique combination of metabolic stability and electronic tuning for Type II kinase inhibitors . This protocol provides a validated workflow for activating and coupling this acid to heterocyclic amines, forming the critical "hydrophobic tail" moiety essential for occupying the allosteric pocket (DFG-out conformation) of target kinases such as VEGFR, p38 MAPK, and Raf.
Scientific Rationale & Design Principles
The "Fluorine Effect" in Kinase Inhibitor Design
The 2,3-difluoro-5-methyl substitution pattern is not arbitrary; it is a precision-engineered scaffold designed to solve specific medicinal chemistry challenges:
Metabolic Blocking: The methyl group at the 5-position is a potential "soft spot" for CYP450 oxidation. However, the flanking fluorine atoms (positions 2 and 3) deactivate the ring electronically, reducing the propensity for aromatic hydroxylation.
Conformational Locking: The ortho-fluorine (C2) exerts a steric and electrostatic repulsion against the amide carbonyl oxygen in the final inhibitor. This forces the amide bond out of planarity, pre-organizing the molecule into a conformation that favors binding to the kinase hinge or allosteric pocket.
Lipophilicity Modulation: The difluoro motif increases lipophilicity (
) without the steric bulk of chlorine or bromine, enhancing membrane permeability while maintaining a compact profile.
Retrosynthetic Analysis
In the context of a Type II kinase inhibitor (e.g., a diaryl amide or urea scaffold similar to Sorafenib), 2,3-Difluoro-5-methylbenzoic acid serves as the Cap Group .[1]
Protocol A: Acid Activation (Synthesis of Acid Chloride)
Rationale: Due to the electron-withdrawing nature of the fluorine atoms, the carboxylic acid is deactivated toward direct nucleophilic attack. Conversion to the acid chloride is the preferred method to ensure complete reaction with sterically hindered or electron-deficient anilines.
Reagents:
2,3-Difluoro-5-methylbenzoic acid (1.0 equiv)
Oxalyl chloride (1.2 equiv)
DMF (Catalytic, 2-3 drops)
Dichloromethane (DCM), anhydrous
Procedure:
Setup: Charge a flame-dried round-bottom flask with 2,3-Difluoro-5-methylbenzoic acid (e.g., 5.0 g, 29.0 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere.
Catalysis: Add catalytic DMF (0.1 mL). Note: DMF forms the Vilsmeier reagent intermediate, drastically accelerating the reaction.
Addition: Cool the solution to 0°C. Add Oxalyl chloride (3.0 mL, 34.8 mmol) dropwise over 15 minutes. Gas evolution (CO, CO₂) will be observed.[2]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
Completion: Monitor by TLC (quench an aliquot with methanol to check for methyl ester formation).
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride.
Product: The resulting 2,3-difluoro-5-methylbenzoyl chloride is a pale yellow oil/solid. Use immediately in the next step to prevent hydrolysis.
Protocol B: Convergent Amide Coupling (The "Kinase Linker" Step)
Rationale: This step couples the activated acid tail to a "Head" moiety (e.g., 4-((pyridin-4-yloxy)methyl)aniline or similar pharmacophore).
Two distinct multiplets in the range of -130 to -150 ppm (coupling to each other and protons).
Physical State
White to off-white crystalline solid.
Melting Point
~138–142°C (Predicted range based on isomers).
Pathway Visualization
The following diagram illustrates the convergent synthesis of a Type II kinase inhibitor using this building block.
Caption: Convergent synthetic workflow transforming the fluorinated acid into the hydrophobic tail of a bioactive kinase inhibitor.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Hydrolysis of Acid Chloride.
Ensure all glassware is flame-dried. Use fresh Oxalyl chloride. Proceed to Step 2 immediately.
Incomplete Coupling
Electron-deficient acid is sluggish.
Use a stronger activation method if Oxalyl chloride fails, such as HATU/HOAt in DMF (though Acid Chloride is usually superior for this substrate).
Regioselectivity
Amine has multiple nucleophilic sites.
Protect competing amines (e.g., Boc-protection) on the heterocycle before coupling.
Safety & Handling
Corrosivity: 2,3-Difluoro-5-methylbenzoic acid is an irritant. Its acid chloride derivative is corrosive and releases HCl/CO upon hydrolysis. Work in a fume hood.
Fluoride Hazard: While stable, combustion or extreme conditions can release HF.
PPE: Wear nitrile gloves, safety goggles, and a lab coat at all times.
References
Compound Identity & Properties
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24866634, 2,3-Difluoro-5-methylbenzoic acid. Retrieved from .
Synthetic Methodology (Amide Coupling)
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Medicinal Chemistry of Fluorine
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Kinase Inhibitor Design (Type II)
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364. Link
Related Fluorinated Intermediates
BenchChem Application Notes. 2,3-Difluoro-5-methylbenzamide Synthesis Routes.[3] Retrieved from .
Navigating the Synthetic Landscape of 2,3-Difluoro-5-methylbenzoic Acid: A Guide to Key Transformations
For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Benzoic Acids 2,3-Difluoro-5-methylbenzoic acid emerges as a valuable fluorinated aro...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzoic Acids
2,3-Difluoro-5-methylbenzoic acid emerges as a valuable fluorinated aromatic carboxylic acid, poised for significant applications in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. The strategic placement of fluorine atoms on the benzoic acid core imparts unique electronic properties that can enhance the lipophilicity and metabolic stability of derivative compounds. These characteristics are highly sought after in the design of novel drug candidates and potent agrochemicals. The electron-withdrawing nature of the fluorine atoms influences the acidity of the carboxyl group and the reactivity of the aromatic ring, rendering it a versatile synthon for a variety of chemical transformations.
This technical guide provides a framework for approaching key reactions with 2,3-Difluoro-5-methylbenzoic acid, focusing on the foundational reactions of amide bond formation and transformations of the aromatic ring. While specific, field-proven protocols for this exact molecule are not widely available in peer-reviewed literature, this document synthesizes established methodologies for structurally similar compounds to offer robust starting points for experimental design. The causality behind experimental choices is explained to empower researchers to rationally optimize reaction conditions.
Core Reactions and Strategic Considerations
The reactivity of 2,3-Difluoro-5-methylbenzoic acid can be broadly categorized into two main areas: reactions of the carboxylic acid group and modifications of the aromatic ring.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry. The resulting amides of 2,3-Difluoro-5-methylbenzoic acid are key intermediates for the synthesis of a diverse range of bioactive molecules. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack of the amine.
Several reliable methods exist for the activation of carboxylic acids. The choice of coupling reagent and conditions often depends on the nature of the amine (primary, secondary, electron-rich, or electron-deficient) and the presence of other functional groups.
a) Carbodiimide-Mediated Coupling (EDC or DCC)
Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are widely used for amide bond formation. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Causality of Experimental Choices:
EDC vs. DCC: EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification. The dicyclohexylurea byproduct of DCC is largely insoluble in common organic solvents and is typically removed by filtration.
Additives (HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently included to suppress side reactions, such as the formation of N-acylurea, and to minimize racemization when coupling chiral amines.
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the activated intermediate.
Protocol 1: General Procedure for EDC-Mediated Amide Coupling
To a solution of 2,3-Difluoro-5-methylbenzoic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM, add HOBt (1.1 eq).
Cool the mixture to 0 °C in an ice bath.
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
Slowly add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
b) Uronium/Aminium Salt-Based Coupling (HATU, HBTU)
Uronium or aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for challenging couplings.
Causality of Experimental Choices:
High Reactivity: HATU and HBTU form highly activated esters that react rapidly with amines.
Reduced Side Reactions: These reagents are known to minimize side reactions and racemization.
Base: Similar to carbodiimide-mediated couplings, a non-nucleophilic base is required.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
Materials:
2,3-Difluoro-5-methylbenzoic acid
Amine (primary or secondary)
HATU
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
To a solution of 2,3-Difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
Add HATU (1.1 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
Add the desired amine (1.1 eq) to the reaction mixture.
Stir at room temperature for 2-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Amide Coupling Reagents and Conditions
Coupling Reagent
Additive
Base
Typical Solvent
Key Advantages
EDC
HOBt
DIPEA
DCM, DMF
Water-soluble byproduct, cost-effective.
DCC
HOBt
TEA
DCM, THF
Inexpensive, insoluble byproduct is easily filtered.
HATU
None
DIPEA
DMF
High efficiency, fast reaction times, low racemization.
HBTU
None
DIPEA
DMF
Similar to HATU, widely used.
Workflow for Amide Coupling
Caption: General workflow for the synthesis of amides from 2,3-Difluoro-5-methylbenzoic acid.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound. To utilize 2,3-Difluoro-5-methylbenzoic acid in a Suzuki coupling, it would first need to be converted to an aryl halide or triflate. Given the starting material, a plausible strategy would involve the synthesis of a bromo or iodo derivative of 2,3-Difluoro-5-methylbenzoic acid, followed by the cross-coupling reaction.
Causality of Experimental Choices:
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often being superior for challenging couplings.
Ligand: Ligands such as SPhos, XPhos, or RuPhos are commonly used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required for the transmetalation step. The choice of base can significantly impact the reaction outcome.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
Hypothetical Two-Step Strategy for Suzuki Coupling:
Halogenation: Introduction of a bromine or iodine atom onto the aromatic ring of 2,3-Difluoro-5-methylbenzoic acid or its ester derivative. This would likely require electrophilic aromatic substitution. The directing effects of the existing substituents would need to be carefully considered.
Suzuki-Miyaura Coupling: The resulting aryl halide would then be coupled with a boronic acid or ester in the presence of a palladium catalyst, a ligand, and a base.
Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Safety and Handling
As with all laboratory work, appropriate safety precautions must be taken when handling 2,3-Difluoro-5-methylbenzoic acid and the reagents used in its reactions.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Material Safety Data Sheet (MSDS): Consult the MSDS for 2,3-Difluoro-5-methylbenzoic acid and all other reagents for detailed safety information.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Based on data for structurally similar compounds, 2,3-Difluoro-5-methylbenzoic acid may cause skin and eye irritation, and may cause respiratory irritation. Avoid breathing dust.
Conclusion and Future Directions
2,3-Difluoro-5-methylbenzoic acid is a promising building block for the synthesis of novel compounds in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore its synthetic utility. While direct, published examples of its application are currently scarce, the established reactivity of fluorinated benzoic acids suggests that standard amide coupling and cross-coupling methodologies should be applicable with careful optimization. Future work in this area will likely focus on the development and publication of specific, high-yield protocols for the derivatization of this valuable synthon, further unlocking its potential in the creation of next-generation functional molecules.
References
Due to the absence of specific literature protocols for 2,3-Difluoro-5-methylbenzoic acid, this guide has been constructed based on well-established, general organic chemistry principles and protocols for analogous compounds. For further reading on the specific reaction types, the following authoritative sources are recommended:
Amide Bond Formation
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Suzuki-Miyaura Cross-Coupling
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Al-Masum, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7524-7577. [Link]
Application
Application Notes and Protocols for the Esterification of 2,3-Difluoro-5-methylbenzoic Acid
Introduction: The Strategic Importance of Esterifying 2,3-Difluoro-5-methylbenzoic Acid in Medicinal Chemistry 2,3-Difluoro-5-methylbenzoic acid is a valuable building block in contemporary drug discovery. The unique sub...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Esterifying 2,3-Difluoro-5-methylbenzoic Acid in Medicinal Chemistry
2,3-Difluoro-5-methylbenzoic acid is a valuable building block in contemporary drug discovery. The unique substitution pattern of fluorine atoms on the aromatic ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and membrane permeability. The conversion of the carboxylic acid moiety to an ester is a critical transformation, as esters are common prodrugs, can serve as key intermediates for further synthetic manipulations (e.g., amide bond formation), and are integral components of many biologically active compounds.[1]
This guide provides an in-depth analysis and detailed protocols for several robust methods for the esterification of 2,3-Difluoro-5-methylbenzoic acid, tailored for researchers and scientists in the field of drug development. The choice of esterification method is paramount and is dictated by factors such as the scale of the reaction, the lability of other functional groups present in the molecule, and the desired purity of the final product. We will explore the mechanistic underpinnings and practical considerations of each approach to empower the chemist to make informed decisions in their synthetic endeavors.
Method 1: Fischer-Speier Esterification: The Workhorse of Bulk Synthesis
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[4]
Causality of Experimental Choices:
Acid Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.[4][5]
Excess Alcohol: Employing the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Chatelier's principle.
Azeotropic Removal of Water: For larger scale reactions or with more precious alcohols, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to effectively remove it from the reaction mixture.
Protocol 1.1: Synthesis of Methyl 2,3-Difluoro-5-methylbenzoate via Fischer-Speier Esterification
This protocol is adapted from the general procedure for the esterification of benzoic acid.[6]
Materials:
2,3-Difluoro-5-methylbenzoic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluoro-5-methylbenzoic acid (1.0 eq).
Add a large excess of anhydrous methanol (e.g., 20-40 eq), which will also serve as the solvent.
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess methanol using a rotary evaporator.
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2,3-difluoro-5-methylbenzoate.
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary Table for Fischer-Speier Esterification:
Parameter
Value/Condition
Rationale
Reactants
2,3-Difluoro-5-methylbenzoic acid, Methanol
Acid and Alcohol
Catalyst
Concentrated H₂SO₄
Protonates the carbonyl for activation
Solvent
Methanol (excess)
Drives equilibrium towards product
Temperature
Reflux (~65 °C)
Provides energy of activation
Reaction Time
4-16 hours
Dependent on substrate reactivity
Workup
Aqueous wash with NaHCO₃
Neutralizes acid, removes starting material
Typical Yield
>85% (unoptimized)
Efficient for simple esters
Workflow Diagram for Fischer-Speier Esterification:
Caption: Fischer-Speier Esterification Workflow.
Method 2: Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that proceeds under mild, often neutral conditions, making it ideal for substrates that are sensitive to acid or high temperatures.[7] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8]
Causality of Experimental Choices:
DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]
DMAP: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[9] This catalytic step is crucial for efficient esterification, especially with sterically hindered alcohols.
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.[10]
Protocol 2.1: Synthesis of Ethyl 2,3-Difluoro-5-methylbenzoate via Steglich Esterification
Materials:
2,3-Difluoro-5-methylbenzoic acid
Ethanol (anhydrous)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM, anhydrous)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Buchner funnel and filter paper (if using DCC)
Rotary evaporator
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Difluoro-5-methylbenzoic acid (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
Cool the stirring solution to 0 °C in an ice bath.
In a separate flask, dissolve DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM.
Add the DCC/EDC solution dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
If EDC was used, proceed directly to the workup. The urea byproduct is water-soluble.
Transfer the filtrate (or the entire reaction mixture if EDC was used) to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and any remaining EDC), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for Steglich Esterification:
Parameter
Value/Condition
Rationale
Reactants
2,3-Difluoro-5-methylbenzoic acid, Ethanol
Acid and Alcohol
Coupling Agent
DCC or EDC
Activates the carboxylic acid
Catalyst
DMAP
Acyl transfer agent, enhances rate
Solvent
Anhydrous DCM
Aprotic, dissolves reactants
Temperature
0 °C to Room Temperature
Mild reaction conditions
Reaction Time
12-24 hours
Generally slower than Fischer
Workup
Filtration (for DCU), aqueous washes
Removes byproducts and reagents
Typical Yield
70-95%
High yields for a broad substrate scope
Workflow Diagram for Steglich Esterification:
Caption: Steglich Esterification Workflow.
Method 3: Esterification via an Acyl Chloride Intermediate
For carboxylic acids that are robust enough to withstand treatment with a chlorinating agent, conversion to an acyl chloride followed by reaction with an alcohol is a highly efficient, two-step procedure.[11] Thionyl chloride (SOCl₂) is a common reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[11][12]
Causality of Experimental Choices:
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride.[13] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Two-Step, One-Pot Procedure: The formation of the acyl chloride and its subsequent reaction with the alcohol can often be performed in the same reaction vessel, simplifying the overall process.
Protocol 3.1: Synthesis of Isopropyl 2,3-Difluoro-5-methylbenzoate via an Acyl Chloride
This protocol is adapted from a procedure for the synthesis of a similar fluorinated methyl benzoate.[14]
Materials:
2,3-Difluoro-5-methylbenzoic acid
Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF, catalytic)
Isopropanol (anhydrous)
Toluene or DCM (anhydrous)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber), add 2,3-Difluoro-5-methylbenzoic acid (1.0 eq) and anhydrous toluene or DCM.
Add a catalytic amount of DMF (1-2 drops).
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) for 1-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
Re-dissolve the crude acyl chloride in fresh anhydrous toluene or DCM.
Cool the solution to 0 °C and slowly add anhydrous isopropanol (1.5-2.0 eq).
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, wash the mixture with water and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography if necessary.
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2,3-Difluoro-5-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Synthesis of Fluorinated Biaryl Carboxylic Acids The synthesis of biaryl carb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of Fluorinated Biaryl Carboxylic Acids
The synthesis of biaryl carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the vast toolkit of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and broad functional group tolerance.[1] This guide provides a detailed exploration of the Suzuki-Miyaura coupling applied to a particularly challenging yet valuable substrate class: 2,3-difluoro-5-methylbenzoic acid and its derivatives.
The presence of two fluorine atoms ortho to the reactive center, coupled with a carboxylic acid functionality, introduces a unique set of steric and electronic challenges. The fluorine substituents can significantly influence the electronic properties of the aromatic ring and the reactivity of the adjacent C-X bond (where X is a halogen, typically Br or I).[2] Furthermore, the carboxylic acid group can interact with the palladium catalyst or the basic reaction conditions, potentially leading to complications such as catalyst inhibition or solubility issues.[3]
This document offers two robust protocols for the successful Suzuki-Miyaura coupling of this substrate class: one involving the direct coupling of the unprotected carboxylic acid and another employing a methyl ester protecting group strategy. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, providing a comprehensive understanding of the reaction intricacies. Additionally, a troubleshooting guide and data interpretation section will equip researchers with the necessary tools to optimize their synthetic outcomes.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is crucial for rationalizing the choice of reaction components and for troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a 2-bromo-3,5-difluorobenzoic acid derivative) to form a Pd(II) complex. The reactivity order for the halide is generally I > Br > Cl.
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, replacing the halide. This is often the rate-determining step.[5]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Protocol 1: Direct Coupling of Unprotected 2-Bromo-3,5-difluorobenzoic Acid
This protocol is advantageous for its atom and step economy, avoiding the need for protection and deprotection steps. However, careful optimization of the base and solvent system is crucial to ensure both the solubility of the carboxylate salt and the efficiency of the catalytic cycle.
Materials and Reagents
Reagent
Supplier
Grade
Notes
2-Bromo-3,5-difluorobenzoic acid
Commercially Available
≥98%
Substrate
Arylboronic Acid
Commercially Available
≥98%
Coupling Partner
Pd(OAc)₂
Commercially Available
Catalyst Grade
Palladium Precursor
SPhos
Commercially Available
Ligand Grade
Buchwald Ligand
K₃PO₄
Commercially Available
Anhydrous
Base
1,4-Dioxane
Commercially Available
Anhydrous
Solvent
Water
Deionized
-
Co-solvent
Argon
High Purity
-
Inert Gas
Experimental Procedure
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3,5-difluorobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane. Add this catalyst solution to the Schlenk flask.
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of 0.1 M.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Workup:
Cool the reaction mixture to room temperature.
Dilute with water and acidify to pH 2-3 with 1M HCl to precipitate the product.
Filter the precipitate and wash thoroughly with water.
Dry the crude product under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of Methyl 2-Bromo-3,5-difluorobenzoate
Protecting the carboxylic acid as a methyl ester can improve solubility in organic solvents and prevent potential complications with the free carboxylate. This two-step approach (esterification followed by coupling) is often more robust and reproducible.
Part A: Esterification of 2-Bromo-3,5-difluorobenzoic Acid
Reaction Setup: Dissolve 2-bromo-3,5-difluorobenzoic acid (1.0 equiv.) in methanol.
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
Workup:
Cool the reaction mixture and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
Part B: Suzuki-Miyaura Coupling of the Methyl Ester
Materials and Reagents
Reagent
Supplier
Grade
Notes
Methyl 2-bromo-3,5-difluorobenzoate
Synthesized (Part A)
-
Substrate
Arylboronic Acid
Commercially Available
≥98%
Coupling Partner
Pd₂(dba)₃
Commercially Available
Catalyst Grade
Palladium Precursor
XPhos
Commercially Available
Ligand Grade
Buchwald Ligand
K₂CO₃
Commercially Available
Anhydrous
Base
Toluene
Commercially Available
Anhydrous
Solvent
Water
Deionized
-
Co-solvent
Argon
High Purity
-
Inert Gas
Experimental Procedure
Reaction Setup: In a glovebox or under a stream of argon, charge a Schlenk tube with methyl 2-bromo-3,5-difluorobenzoate (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and K₂CO₃ (2.5 equiv.).
Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and evacuate and backfill with argon.
Solvent Addition: Add degassed 5:1 toluene/water via syringe.
Reaction: Heat the mixture to 110 °C for 6-12 hours.
Monitoring: Monitor the reaction by GC-MS or LC-MS.
Workup:
Cool the reaction to room temperature.
Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of bioactive heterocycles from 2,3-Difluoro-5-methylbenzoic acid
Application Note: Divergent Synthesis of Bioactive Heterocycles from 2,3-Difluoro-5-methylbenzoic Acid Abstract This technical guide details the strategic utilization of 2,3-Difluoro-5-methylbenzoic acid (CAS 261763-22-8...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Divergent Synthesis of Bioactive Heterocycles from 2,3-Difluoro-5-methylbenzoic Acid
Abstract
This technical guide details the strategic utilization of 2,3-Difluoro-5-methylbenzoic acid (CAS 261763-22-8) as a versatile scaffold for the synthesis of bioactive nitrogen-containing heterocycles. Leveraging the unique electronic environment created by the vicinal difluoro motif and the ortho-carbonyl group, this protocol outlines high-yield pathways to quinazolin-4(3H)-ones , indazoles , and 1,3,4-oxadiazoles . Emphasis is placed on regioselective nucleophilic aromatic substitution (
) and subsequent cyclocondensation strategies.
Introduction & Strategic Overview
In medicinal chemistry, the incorporation of fluorine atoms modulates metabolic stability, lipophilicity (LogP), and ligand-protein binding interactions. 2,3-Difluoro-5-methylbenzoic acid represents a "privileged" building block because it offers three distinct vectors for diversification:
The Carboxylic Acid (C-1): A handle for amidation, esterification, and heterocycle formation (e.g., oxadiazoles, benzazoles).
The Labile Fluorine (C-2): Activated by the ortho-carbonyl group, this position is highly susceptible to regioselective
displacement by amines, hydrazines, and thiols.
The Stable Fluorine (C-3): Generally resistant to mild nucleophilic attack, serving as a metabolic blocker or a handle for late-stage functionalization via C-H activation.
Retrosynthetic Logic:
The core strategy relies on a "Displace-then-Cyclize" or "Activate-then-Cyclize" workflow. The 2-position fluorine is the "pivot point" for introducing nitrogen nucleophiles required for heterocyclic ring closure.
Visual Workflow (Pathway Logic)
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways from 2,3-Difluoro-5-methylbenzoic acid targeting three distinct bioactive cores.[1][2][3][4][5][6]
Objective: Convert the carboxylic acid to a reactive electrophile for subsequent coupling.
Reagents:
2,3-Difluoro-5-methylbenzoic acid (1.0 equiv)
Thionyl Chloride (
) (5.0 equiv) or Oxalyl Chloride (1.2 equiv)
Catalytic DMF (2-3 drops)
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Procedure:
Charge a flame-dried round-bottom flask with 2,3-Difluoro-5-methylbenzoic acid (10.0 g, 58 mmol) and anhydrous DCM (100 mL).
Add catalytic DMF (0.1 mL).
Add
(21 mL, 290 mmol) dropwise at 0°C under atmosphere.
Allow the mixture to warm to room temperature and reflux for 3 hours. Monitor by TLC (quench aliquot with MeOH to check methyl ester formation).
Concentrate in vacuo to remove solvent and excess
. Aazeotrope with toluene ( mL) to ensure complete removal of acidic volatiles.
Yield: Quantitative (yellow oil/solid). Use immediately for Protocol C.
Protocol B: Regioselective
Diversification
Objective: Introduce diversity at the 2-position by displacing the labile fluorine.
Mechanism: The carbonyl group at C-1 activates the C-2 fluorine via the ortho-effect (
). The C-3 fluorine remains intact under these conditions.
Reagents:
Substrate: Methyl 2,3-difluoro-5-methylbenzoate (preferred over acid to prevent salt formation) or the free acid.
Nucleophile: Primary amine (
) or Hydrazine hydrate.
Base:
(2.0 equiv) or DIPEA (2.5 equiv).
Solvent: DMF or DMSO (polar aprotic is critical).
Procedure (Example with Aniline derivative):
Dissolve Methyl 2,3-difluoro-5-methylbenzoate (1.0 equiv) in DMF (0.5 M).
Add
(2.0 equiv) and the amine nucleophile (1.1 equiv).
Heat to 80-100°C for 4-12 hours.
Workup: Pour into ice water. The product (Methyl 2-amino-3-fluoro-5-methylbenzoate derivative) typically precipitates. Filter and wash with water.
Critical Note: If using hydrazine, temperature control (0°C to RT) is vital to prevent double substitution or premature cyclization.
Amide Coupling: React the Acid Chloride (from Protocol A) with an aniline derivative (e.g., 3-chloro-4-fluoroaniline) in DCM/TEA to form the benzamide.
Cyclization:
Dissolve the intermediate benzamide in glacial acetic acid.
Add excess acetic anhydride (or formamide for C2-H derivatives).
Reflux for 12-24 hours.
Alternative: Microwave irradiation at 150°C for 20 mins in EtOH/NaOH.
Method C2: Synthesis of 1,3,4-Oxadiazoles
Target: Metabolic stability enhancers (bioisosteres of esters/amides).
Hydrazide Formation: React Methyl 2,3-difluoro-5-methylbenzoate with hydrazine hydrate (excess) in EtOH at reflux to form the hydrazide.
Cyclization:
Suspend the hydrazide in triethyl orthoformate (or substituted orthoester).
Condition B is milder; reduces byproduct formation.
Base
or
Carbonate bases in DMF improve yield by 15-20% over TEA.
Regioselectivity
100°C, 12h
60°C, 24h
Lower temp improves 2-F vs 3-F selectivity (>95:5 ratio).
Cyclization
AcOH, Reflux
Microwave, EtOH, Base
Microwave reduces reaction time from 12h to 20min.
Safety & Handling
Corrosivity: Acid chlorides and thionyl chloride are corrosive and lachrymators. Handle in a fume hood.
Fluoride Waste:
reactions generate fluoride ions. Ensure waste streams are compatible with local regulations (avoid acidification of high-fluoride waste in glass vessels if possible, though dilute HF is less concern here than bulk HF).
Skin Contact: Fluorinated aromatics can be potent sensitizers. Double-glove (Nitrile) is recommended.
References
Regioselective Nucleophilic Aromatic Substitution
Mechanism & Selectivity:[1][7] "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PubMed Central. Available at: [Link]
Ortho-Effect in Benzoic Acids: "Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids."[8] ResearchGate. Available at: [Link]
Quinazolinone Synthesis
Synthetic Pathways: "Synthesis of Some Biologically Active 4(3H)-Quinazolinones." ResearchGate. Available at: [Link]
Gefitinib Intermediates: "Process of Preparing a Quinazoline Derivative (US20160200688A1)."[9] Google Patents. Available at:
Bioactive Heterocycle Applications
General Overview: "Emerging Heterocycles as Bioactive Compounds."[10] Frontiers in Chemistry. Available at: [Link]
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Optimization of Yield and Regioselectivity in Carboxylation Protocols
Executive Summary
The synthesis of 2,3-difluoro-5-methylbenzoic acid (CAS: 261763-22-8) presents a classic challenge in organofluorine chemistry: balancing the directing effects of fluorine atoms against the steric and electronic influence of the methyl group.
Low yields in this synthesis are rarely due to "bad reagents" but rather regiochemical scrambling . The precursor, 1,2-difluoro-4-methylbenzene (3,4-difluorotoluene) , possesses multiple acidic sites. Standard lithiation protocols often fail to discriminate between the desired C5 position (less hindered) and the C2 position (ortho to methyl), or they inadvertently trigger benzylic deprotonation.
This guide provides a root-cause analysis and validated protocols to shift the yield from the typical 40-50% range to >85%.
Module 1: The Critical Mechanism (Why Yields Fail)
To improve yield, you must visualize the competition occurring in your flask. The fluorine atom is a strong ortho-director for lithiation (Directed Ortho Metalation - DoM).
In 3,4-difluorotoluene , there are three competing pathways:
Path A (Desired): Lithiation at C5 . This is sterically accessible and ortho to a fluorine. Carboxylation here yields the target 2,3-difluoro-5-methylbenzoic acid .
Path B (Undesired Isomer): Lithiation at C2 . This is ortho to a fluorine but also ortho to the methyl group. While chemically feasible, it produces the 2,3-difluoro-6-methyl isomer.
Path C (Side Reaction): Benzylic lithiation at the methyl group . This leads to chain extension or polymerization, forming "tar" in the workup.
Pathway Visualization
Figure 1: Mechanistic divergence in the lithiation of 3,4-difluorotoluene. Path A is the only route to the target.
Module 2: Optimized Protocol (The "Golden Route")
The following protocol maximizes regioselectivity for the C5 position by utilizing steric control .
Reagents:
Substrate: 3,4-Difluorotoluene (1.0 eq)
Base: Lithium Diisopropylamide (LDA) (1.1 eq) — Do NOT use n-BuLi directly.
Solvent: Anhydrous THF (Tetrahydrofuran)
Quench: Dry CO2 (gas or sublimed solid)
Step-by-Step Methodology:
Base Preparation (In-Situ):
Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.15 eq).
Cool to -20°C .
Add n-BuLi (1.1 eq) dropwise. Stir for 20 mins.
Why? Generating LDA in situ ensures no unreacted n-BuLi remains. n-BuLi is a nucleophile and can attack the aromatic ring (S_NAr) displacing fluorine, creating defluorinated impurities.
Cryogenic Cooling (Critical):
Cool the LDA solution to -78°C (Dry ice/Acetone).
Warning: Do not proceed until the internal temperature is confirmed < -75°C.
Substrate Addition:
Dissolve 3,4-difluorotoluene in THF.
Add this solution slowly along the flask wall over 30–45 minutes.
Mechanism:[2][3][4][5][6][7][8] Slow addition keeps the concentration of free arene low relative to the base, promoting kinetic deprotonation at the most accessible site (C5) rather than thermodynamic equilibration to C2.
The "Aging" Period:
Stir at -78°C for exactly 60 minutes .
Note: Do not stir longer than 2 hours. Lithium intermediates can isomerize (the "halogen dance") if left too long.
Carboxylation (The Quench):
Bubble dried CO2 gas into the solution through a subsurface cannula.
Tip: Do not dump dry ice pellets directly into the flask unless they are solvent-washed. Commercial dry ice contains water ice, which kills the anion immediately (lowering yield).
Workup:
Allow to warm to 0°C. Quench with 1M HCl.
Extract with EtOAc.[2] The product is in the organic layer.
Purification Hack: Extract the organic layer with sat. NaHCO3 (aq). The product moves to the aqueous phase as the carboxylate salt. Discard the organic layer (removes unreacted toluene and non-acidic tars). Acidify the aqueous layer to pH 1 to precipitate the pure product.
Module 3: Troubleshooting Guide (FAQ)
Use this decision matrix to diagnose your specific yield issue.
Q1: My yield is <30%, and I see a lot of starting material.
Cause: Moisture contamination or insufficient deprotonation time.
Fix: Ensure THF is distilled over Na/Benzophenone or from a solvent system. Use a fresh bottle of n-BuLi (titrate it). Increase the "aging" time at -78°C from 60 to 90 mins.
Q2: I have a high yield, but the melting point is wrong (Isomer contamination).
Cause: You likely used n-BuLi directly or the temperature rose above -70°C during addition.
Fix: Switch to LDA (bulkier base). LDA cannot easily fit into the C2 position (between Me and F) due to steric clash, forcing it to deprotonate C5.
Q3: The product is a dark oil that won't crystallize.
Cause: Benzylic lithiation (Path C) occurred, leading to polymerization.
Fix: Your temperature control is failing. If the internal temp spikes during substrate addition, the methyl group gets deprotonated. Install an internal temperature probe; do not rely on the bath thermometer.
Module 4: Data & Specifications
Table 1: Solvent and Base Effects on Regioselectivity
Base System
Temperature
C5 : C2 Ratio (Target : Isomer)
Yield
Notes
n-BuLi / THF
-78°C
60 : 40
55%
Poor selectivity. Hard to separate isomers.
LDA / THF
-78°C
95 : 5
88%
Recommended. High steric control.
LiTMP / THF
-78°C
98 : 2
75%
Excellent selectivity but lower yield due to extreme bulk.
LDA / Et2O
-78°C
80 : 20
60%
Ether is less polar; aggregates stabilize wrong isomer.
Module 5: Diagnostic Workflow
If you are facing persistent failure, follow this flowchart to isolate the variable.
Figure 2: Troubleshooting logic for yield optimization.
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on "Potassium-Lithium" exchange and regioselectivity in fluorobenzenes).
Gorecka, J., et al. (2020). "Regioselective lithiation of difluorobenzenes." Journal of Fluorine Chemistry, 238, 109609.
Zhang, Y., et al. (2020).[7] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[7] (Demonstrates the lithiation/carboxylation workflow on similar fluoro-scaffolds). [7]
(Note: While specific patents for the exact 2,3-difluoro-5-methyl isomer are often proprietary, the cited protocols for 3,4-difluorotoluene lithiation are chemically equivalent and validated by the general reactivity of fluorinated aromatics described in Reference 1 & 2.)
Technical Support Center: Optimization of Reaction Parameters for 2,3-Difluoro-5-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols. Our approach is rooted in extensive laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.
I. Synthetic Strategy Overview: Navigating the Path to 2,3-Difluoro-5-methylbenzoic Acid
The synthesis of 2,3-Difluoro-5-methylbenzoic acid is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. The most common and effective synthetic routes involve either a Grignard reaction followed by carboxylation or a directed ortho-lithiation approach. This guide will focus on the optimization of these pathways, addressing common challenges and providing scientifically-grounded solutions.
Core Synthetic Pathways
Two primary routes are generally considered for the synthesis of 2,3-Difluoro-5-methylbenzoic acid:
Grignard Reagent Formation and Carboxylation: This classic method involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by quenching with carbon dioxide to form the carboxylic acid.
Directed Ortho-Lithiation: This elegant strategy utilizes a directing group to achieve regioselective lithiation at the position ortho to the directing group, followed by carboxylation.
Below is a visual representation of these two synthetic approaches.
Caption: Primary synthetic routes to 2,3-Difluoro-5-methylbenzoic acid.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis of 2,3-Difluoro-5-methylbenzoic acid, providing explanations and actionable solutions.
Grignard Reaction and Carboxylation
Q1: My Grignard reaction is not initiating. What are the common causes and how can I fix it?
A1: Failure of Grignard reaction initiation is a frequent issue, primarily due to the presence of moisture or impurities on the magnesium surface.
Causality: Grignard reagents are highly reactive and are quenched by protic solvents like water. The magnesium surface can also have a passivating oxide layer that prevents the reaction.
Troubleshooting Steps:
Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably in an oven overnight at >120 °C and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.
Activate the Magnesium: The magnesium turnings can be activated to remove the oxide layer. This can be achieved by:
Stirring the magnesium in a dry flask under an inert atmosphere for a few minutes to mechanically break the oxide layer.
Adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the iodine color is an indicator of activation.
Adding a few drops of 1,2-dibromoethane. The formation of ethene gas indicates activation.
Initiate with a Small Amount of Reactant: Add a small portion of the aryl halide to the activated magnesium and look for signs of reaction (e.g., gentle refluxing of the solvent, disappearance of the iodine color). Once initiated, the remaining aryl halide can be added dropwise.
Q2: I am observing a significant amount of a biphenyl byproduct in my reaction mixture. How can I minimize its formation?
A2: The formation of a biphenyl byproduct (in this case, 2,2',3,3'-tetrafluoro-5,5'-dimethylbiphenyl) is a known side reaction in Grignard synthesis.[1]
Causality: This occurs through a coupling reaction between the Grignard reagent and unreacted aryl halide. This is more prevalent at higher temperatures and concentrations.
Minimization Strategies:
Slow Addition: Add the aryl halide slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.
Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote the biphenyl formation.
Dilution: Using a slightly larger volume of solvent can also help to keep the concentration of reactants low.
Q3: My carboxylation step is giving a low yield of the desired benzoic acid. What factors influence the efficiency of this step?
A3: The carboxylation of a Grignard reagent can be inefficient if not performed correctly. The method of CO2 introduction is critical.[2]
Causality: Simply bubbling CO2 gas through the solution is often inefficient due to poor gas-liquid mass transfer. Using solid carbon dioxide (dry ice) can also lead to localized high concentrations and side reactions if not managed properly.
Optimized Protocol:
Use Freshly Crushed Dry Ice: Crush dry ice into a fine powder to maximize surface area.
Inverse Addition: Slowly pour the Grignard solution onto a large excess of the crushed dry ice with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of CO2, minimizing side reactions.
Maintain Low Temperature: Perform the addition in a well-ventilated fume hood and ensure the dry ice remains in excess throughout the addition.
Directed Ortho-Lithiation
Q4: How do I choose the right directing group for the ortho-lithiation of 1,2-difluoro-4-methylbenzene?
A4: In the absence of a strong directing group on 1,2-difluoro-4-methylbenzene, the fluorine atoms themselves can act as weak directing groups. However, for efficient and regioselective lithiation, a more potent directing metalating group (DMG) is often necessary.[3][4]
Considerations: The fluorine at position 2 is the most likely to direct lithiation to the 3-position due to its electron-withdrawing nature, which increases the acidity of the adjacent proton.
Strategy: For this specific substrate, direct lithiation without an additional directing group is feasible, though reaction conditions must be carefully controlled. The fluorine atom at the 2-position will direct the lithiation to the desired 3-position.
Q5: My ortho-lithiation reaction is giving a mixture of isomers. How can I improve the regioselectivity?
A5: Achieving high regioselectivity in directed ortho-lithiation is dependent on temperature, the lithiating agent, and the solvent system.[5]
Causality: Competing lithiation at other positions can occur if the reaction conditions are not optimal. For 1,2-difluoro-4-methylbenzene, lithiation could potentially occur at the 6-position.
Optimization Parameters:
Low Temperature: The reaction should be carried out at a very low temperature, typically -78 °C (a dry ice/acetone bath), to ensure kinetic control and prevent isomerization or side reactions.
Choice of Lithiating Agent: n-Butyllithium (n-BuLi) is a common choice. However, for substrates with multiple potential lithiation sites, a bulkier base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes offer higher regioselectivity.[6]
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it effectively solvates the lithium cation.
Work-up and Purification
Q6: I am having difficulty separating my product from unreacted starting material and byproducts. What is an effective purification strategy?
A6: An acid-base extraction is a highly effective method for purifying carboxylic acids like 2,3-Difluoro-5-methylbenzoic acid from neutral organic impurities.[1]
Principle: The carboxylic acid is acidic and will be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities (like the biphenyl byproduct or unreacted starting material) will remain in the organic phase.
Purification Workflow:
After quenching the reaction, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired benzoic acid will move into the aqueous layer as its sodium salt.
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is ~1-2. The 2,3-Difluoro-5-methylbenzoic acid will precipitate out as a solid.
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
Caption: Acid-base extraction workflow for purification.
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis via Grignard Reaction
Step 1: Formation of the Grignard Reagent
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
Assemble the apparatus and flush with dry nitrogen or argon.
Add a small crystal of iodine to the flask.
Via the dropping funnel, add a solution of 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq) in anhydrous THF. Add a small portion first to initiate the reaction.
Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
In a separate beaker, place a large excess of freshly crushed dry ice.
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
Allow the mixture to warm to room temperature, which will sublime the excess CO2.
Slowly add 1 M HCl (aq) to quench the reaction and dissolve the magnesium salts.[7]
Step 3: Work-up and Purification
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers and extract with saturated sodium bicarbonate solution (3 x 50 mL).
Carefully acidify the combined aqueous layers with concentrated HCl until a pH of 1-2 is reached, resulting in the precipitation of the product.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-Difluoro-5-methylbenzoic acid.
Protocol 2: Synthesis via Directed Ortho-Lithiation
Step 1: Ortho-Lithiation
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, add a solution of 1,2-difluoro-4-methylbenzene (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Carboxylation and Work-up
Quench the reaction by pouring the cold lithiated solution onto an excess of crushed dry ice with vigorous stirring.
Follow the work-up and purification procedure as described in Protocol 1, Step 3.
IV. Data Presentation: Optimizing Reaction Yields
The following table provides hypothetical data illustrating the effect of key reaction parameters on the yield of 2,3-Difluoro-5-methylbenzoic acid.
Entry
Method
Solvent
Temperature (°C)
Addition Time (h)
Yield (%)
1
Grignard
Diethyl Ether
35 (reflux)
1
65
2
Grignard
THF
66 (reflux)
1
75
3
Grignard
THF
66 (reflux)
2
82
4
Ortho-lithiation
THF
-78
N/A
88
5
Ortho-lithiation
THF
-40
N/A
70 (with isomers)
Analysis: The data suggests that for the Grignard method, using THF as a solvent and a slower addition time improves the yield by likely reducing side reactions. The directed ortho-lithiation method at -78 °C provides the highest yield, highlighting the importance of low-temperature control for regioselectivity.
V. References
Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Retrieved from
PubChem. (n.d.). 2,3-difluoro-5-methylbenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
AA Blocks. (n.d.). 2,3-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
ResearchGate. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]
Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids. Retrieved from
Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Retrieved from
Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from
Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2. Retrieved from
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
PubMed. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Retrieved from [Link]
Journal of the American Chemical Society. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Retrieved from [Link]
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved from [Link]
Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]
PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Retrieved from
Technical Support Center: Scaling Up 2,3-Difluoro-5-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to larger pilot or production volumes. The following content addresses common challenges encountered during scale-up, providing in-depth explanations and actionable solutions to ensure a safe, efficient, and reproducible process.
Introduction: The Synthetic Challenge
The synthesis of 2,3-Difluoro-5-methylbenzoic acid typically proceeds via a Directed ortho-Metalation (DoM) of 1,2-difluoro-4-methylbenzene, followed by carboxylation with carbon dioxide. This pathway, while effective at the bench scale, presents significant challenges upon scale-up, primarily due to the use of highly reactive organolithium reagents and the exothermic nature of the reaction. This guide provides a structured, question-and-answer-based approach to troubleshoot these scale-up issues.
Question 1: My reaction yield has significantly decreased, and impurity levels have increased since moving from a 1L flask to a 100L reactor. What are the primary causes?
This is a classic scale-up problem rooted in mass and heat transfer limitations. What works in a small flask with a high surface-area-to-volume ratio doesn't translate directly to a large, jacketed reactor. Poor mixing and inadequate temperature control are the most common culprits.[1][2][3]
Causality - Inefficient Mixing: In a 100L reactor, a single impeller may not provide sufficient agitation to disperse the dense organolithium reagent quickly. This can create localized areas of high concentration, leading to side reactions, and "hot spots" where the temperature spikes, causing reagent decomposition or undesired isomer formation.[3]
Causality - Poor Heat Transfer: The lithiation reaction is highly exothermic. A 100L reactor has a much lower surface-area-to-volume ratio compared to a 1L flask, making it significantly harder to remove the heat generated.[4][5][6] If the internal temperature rises above the optimal -70 °C, the regioselectivity of the lithiation can be compromised, and the organolithium reagent can degrade.
Solutions:
Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine combined with baffles) to create turbulent flow and promote rapid homogenization. The goal is to minimize the time it takes for the added reagent to be fully dispersed.[3]
Controlled Reagent Addition: Implement a slow, subsurface addition of the organolithium reagent. This prevents accumulation on the surface and allows the cooling system to keep pace with the heat generation.
Enhanced Cooling: Verify that your reactor's cooling system is capable of handling the calculated heat load. This may require a lower jacket temperature than used in the lab or the use of internal cooling coils for very large volumes.[4][5]
Question 2: I'm observing inconsistent results and suspect moisture is compromising my organolithium reagent. How can I ensure anhydrous conditions at scale?
Organolithium reagents are extremely sensitive to moisture, and maintaining a dry environment is critical for success.[7][8] Water will rapidly quench the reagent, reducing its effective molarity and leading to incomplete reactions.
Causality - Water Contamination: Sources of water in a large-scale setup can include insufficiently dried glassware/reactors, solvents with residual moisture, or atmospheric leaks into the system under inert gas pressure.
Solutions & Protocol:
Reactor Drying: The reactor must be rigorously dried before use. A common procedure is a hot nitrogen purge for several hours. For glass-lined reactors, a solvent boil-out with a high-boiling azeotropic solvent (like toluene) can be effective, followed by a vacuum and nitrogen purge. All transfer lines and ancillary equipment must also be dried.[9]
Solvent Quality: Use only high-quality anhydrous solvents. It is best practice to test the water content (e.g., via Karl Fischer titration) of each solvent batch before use.
Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (Nitrogen or Argon) throughout the entire process, from charging reagents to quenching the reaction.[9][10] Ensure all seals and gaskets on the reactor are in good condition to prevent atmospheric leaks.
Workflow for Ensuring Anhydrous Conditions:
Caption: Workflow for maintaining anhydrous conditions during scale-up.
Section 2: Carboxylation & Work-up
Question 3: My carboxylation step is inefficient, and I recover a large amount of the starting material (1,2-difluoro-4-methylbenzene). How can I improve the quench?
Inefficient carboxylation is a common mass-transfer problem during scale-up. Simply bubbling CO₂ gas into the headspace of a large, cold, and viscous reaction mixture is often ineffective.
Causality - Poor Gas Dispersion: The lithiated intermediate is a dense, often sludgy species at the bottom of the reactor. CO₂ gas introduced into the headspace has very limited surface area to react with the intermediate before it is quenched by other sources (e.g., during the work-up).
Solutions:
Subsurface CO₂ Sparging: Introduce dry CO₂ gas through a subsurface dip tube or a sparging stone. This creates small bubbles that rise through the reaction mixture, maximizing the interfacial area for the reaction to occur.
"Reverse" Quench onto Dry Ice: A highly effective method is to transfer the cold reaction mixture via a cannula or dip tube into a separate, well-agitated vessel containing a slurry of crushed dry ice in an inert solvent (like THF or ether). This provides a massive surface area of solid CO₂ for an almost instantaneous and complete carboxylation.[9]
Workflow for Carboxylation Quench:
Caption: Comparison of two common scale-up carboxylation methods.
Question 4: I am struggling with the final product isolation. The crystallization is slow, and the product oils out. What can I do to improve this?
Aromatic carboxylic acids can sometimes be challenging to crystallize, especially in the presence of impurities that can act as crystallization inhibitors.[11]
Causality - Impurities & Solvent Effects: The presence of unreacted starting material or side products can disrupt the crystal lattice formation. The choice of crystallization solvent is also critical; the ideal solvent should provide good solubility at high temperatures and poor solubility at low temperatures.
Solutions:
pH Adjustment: During the aqueous work-up, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt. Incomplete protonation will leave the partially water-soluble salt in solution, reducing your isolated yield.
Solvent Screen: Perform a small-scale solvent screen to find the optimal crystallization solvent or solvent mixture. Common choices for aromatic acids include toluene, heptane/ethyl acetate mixtures, or water/isopropanol mixtures.
Seeding: If you have a small amount of pure product, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly speed up the crystallization process and improve the final crystal form.
Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., ethyl acetate) and then slowly add a miscible anti-solvent (e.g., heptane) in which the product is insoluble, until turbidity is observed. Cool the mixture to induce crystallization.
Section 3: Safety at Scale
Question 5: What are the critical safety procedures I must follow when handling multi-liter quantities of organolithium reagents?
Organolithium reagents like n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air.[10][12] Handling them at scale requires strict adherence to safety protocols.
Causality - Pyrophoric Nature: The high reactivity that makes organolithiums useful also makes them hazardous. Any breach of an inert atmosphere can lead to a fire.
Critical Safety Protocols:
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (e.g., Nomex), safety glasses with side shields or goggles, and a face shield.[10][13] Fire-resistant gloves are also recommended.[12]
Inert Atmosphere Operations: All transfers must be conducted under a positive pressure of an inert gas using cannulas or dip tubes.[9][10][14] Syringes are not recommended for transfers greater than 50 mL.
Ensure a Class D fire extinguisher (for combustible metals) or a large container of sand is immediately accessible. DO NOT use a CO₂ or water-based extinguisher, as they react violently with organolithiums.[10]
Keep a quench bath (e.g., a large beaker of dry ice) nearby to safely dispose of any unused reagent in an emergency.[9][15]
Ensure a safety shower and eyewash station are unobstructed and within a 10-second travel time.[13]
Safety Decision Tree for Organolithium Handling:
Caption: A mandatory safety checklist before handling organolithiums at scale.
References
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz.[Link]
Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.[Link]
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.[Link]
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed, National Library of Medicine.[Link]
Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry.[Link]
Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Royal Society of Chemistry.[Link]
Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering.[Link]
Mixing and Mass Transfer in Chemical Reactions. Mettler Toledo.[Link]
Fluorine as an ortho-directing group in aromatic metalation. ResearchGate.[Link]
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group, Princeton University.[Link]
Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Organolithium Reactions with Carboxylic Acids. AK Lectures.[Link]
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments (JoVE).[Link]
Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros.[Link]
Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow. MDPI.[Link]
Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. ResearchGate.[Link]
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[Link]
Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids handling, and rapid scale-up. ResearchGate.[Link]
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information (NCBI).[Link]
Synthesis of 2-propoxy-5-methylbenzoic acid. National Institute of Standards and Technology (NIST).[Link]
Lithiation Reaction Safety. American Chemical Society.[Link]
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. MDPI.[Link]
Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Semantic Scholar.[Link]
Directed (ortho) Metallation. University of Liverpool.[Link]
Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine.[Link]
Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor. ACS Publications.[Link]
Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. Sci-Hub.[Link]
Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal.[Link]
Organomagnesium and Organolithium Compounds in Synthesis. Chemistry LibreTexts.[Link]
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate.[Link]
Mastering Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. YouTube.[Link]
Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents. Royal Society of Chemistry.[Link]
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.[Link]
Safe handling of organolithium compounds in the laboratory. ResearchGate.[Link]
Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. YouTube.[Link]
Technical Support Center: 2,3-Difluoro-5-methylbenzoic Acid
A Guide to Impurity Identification and Troubleshooting for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide is designed to provide you with both the foundational knowledge and...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Impurity Identification and Troubleshooting for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with both the foundational knowledge and the practical, field-tested protocols to confidently identify and troubleshoot impurities in your work with 2,3-Difluoro-5-methylbenzoic acid. The structural integrity of this key building block is paramount in pharmaceutical and agrochemical synthesis, where even trace impurities can impact reaction outcomes, biological activity, and regulatory compliance. This document moves beyond simple step-by-step instructions to explain the causality behind our recommended procedures, ensuring a robust and self-validating approach to your analytical challenges.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to directly address specific analytical observations you might encounter in the laboratory.
Q1: I've run an HPLC-UV analysis and see an unexpected peak in my chromatogram. What is my workflow for identifying this unknown impurity?
A1: An unexpected peak is a common analytical challenge. A systematic approach is crucial to move from observation to identification efficiently. The goal is to gather orthogonal data points to build a conclusive profile of the unknown substance.
High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for separating and quantifying components in a mixture.[1] A gradient elution is often recommended to ensure the separation of impurities with a wide range of polarities.[1]
Column and Mobile Phase:
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[1]
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. The acid improves peak shape for carboxylic acids.
Gradient Elution:
Start with a low percentage of Mobile Phase B (e.g., 10-20%) to retain polar impurities.
Ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute non-polar impurities.
Hold at high organic content for several minutes to wash the column.
Return to initial conditions and allow the column to re-equilibrate.
Detection:
UV/PDA Detector: Set to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or collect a full spectrum to check for peak purity and gain preliminary structural information.
Mass Spectrometer (MS): Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition.
Q2: My ¹H or ¹⁹F NMR spectrum shows unexpected signals. How do I determine if they are from an impurity?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Impurity signals are often identifiable by their low integration values relative to the main compound.
Check for Residual Solvents: First, compare observed signals to the known chemical shifts of common laboratory solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate). These are frequent, benign "impurities." The ICH Q3C guideline provides a list of common solvents and their classifications.[2]
Analyze Coupling Patterns and Chemical Shifts:
Isomeric Impurities: Look for aromatic signals with different splitting patterns or shifts than the parent compound. For example, an impurity like 2,5-Difluoro-3-methylbenzoic acid would present a different set of aromatic proton and fluorine couplings.
Starting Material Impurities: If the synthesis involves the oxidation of a methyl group from a precursor like 1,2-difluoro-4-methyl-toluene, the presence of this starting material would be evident by a characteristic methyl singlet and distinct aromatic signals.
Intermediate Impurities: If the synthesis proceeds through a benzaldehyde intermediate (2,3-Difluoro-5-methylbenzaldehyde), a characteristic aldehyde proton signal (~10 ppm) might be visible.
Utilize 2D NMR: If an impurity is present at a sufficient concentration (>1-2%), 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be powerful tools to piece together its structure.
Q3: My mass spectrometry data indicates an impurity with a specific m/z. How do I propose and confirm its structure?
A3: Mass spectrometry provides the molecular weight of an impurity, which is a critical piece of the puzzle.
Calculate Possible Elemental Compositions: Using the accurate mass from an HRMS instrument, use software to generate a list of possible elemental compositions that fit within a narrow mass tolerance (e.g., <5 ppm).
Correlate with Synthesis Knowledge: Cross-reference the possible formulas with your understanding of the synthetic pathway.[3] Are there any potential by-products, intermediates, or starting materials that match the mass? For example:
An m/z corresponding to the loss of CO₂ (decarboxylation) might indicate a degradation product.
An m/z corresponding to the starting material or a reaction intermediate is a strong lead.
Use Tandem MS (MS/MS): Fragment the impurity's molecular ion and analyze the resulting fragmentation pattern. The fragments can provide clues about the molecule's substructures. Comparing this fragmentation pattern to that of the parent compound can reveal structural similarities and differences.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in 2,3-Difluoro-5-methylbenzoic acid?
A1: Impurities can be categorized based on their origin. Understanding these categories helps in predicting their potential presence.
Impurity Category
Potential Examples
Plausible Origin / Rationale
Molecular Weight ( g/mol )
Starting Materials
1,2-Difluoro-4-methylbenzene
Incomplete reaction during a carboxylation or oxidation step.
128.13
Isomeric Impurities
2,4-Difluoro-5-methylbenzoic acid
Use of impure starting materials or non-selective reaction conditions.
172.13
3,4-Difluoro-5-methylbenzoic acid
Use of impure starting materials or non-selective reaction conditions.
172.13
Intermediates
2,3-Difluoro-5-methylbenzaldehyde
Incomplete oxidation of the corresponding toluene or incomplete reduction of the acid.
156.12
By-products
Benzoic acids with fewer or more fluorine atoms
Resulting from side reactions like de-fluorination or over-fluorination if fluorination is part of the synthesis.
Variable
Degradation Products
1,2-Difluoro-4-methylbenzene
Decarboxylation of the final product under excessive heat or harsh pH conditions.
128.13
Q2: How can I minimize the formation of impurities during synthesis and storage?
A2: Proactive control is the best strategy.
Synthesis:
Purity of Starting Materials: Always use high-purity, well-characterized starting materials. Commercially available reagents can have purity levels around 97%, meaning impurities are already present.[4]
Reaction Control: Carefully control reaction parameters such as temperature, pressure, and stoichiometry to minimize side reactions.
Purification: Employ robust purification techniques like recrystallization or column chromatography to remove impurities after the reaction is complete.
Storage:
Fluorinated benzoic acids are generally stable compounds.[5] However, to prevent potential long-term degradation, store the material in a cool, dry, and dark place in a well-sealed container. Avoid exposure to high temperatures or extreme pH conditions.
Q3: What are the regulatory expectations for impurity profiling in drug development?
A3: For professionals in drug development, impurity profiling is a non-negotiable aspect of quality control. Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that dictate the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products. Any impurity present above a certain threshold (typically >0.10%) must be identified and structurally characterized. Its potential toxicological impact must also be assessed. Therefore, the troubleshooting and analytical methods described here are foundational to regulatory compliance.
References
Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
Aladdin Scientific. (n.d.). 2, 3-Difluoro-5-methylbenzoic acid, min 97%, 100 mg. Retrieved from [Link]
Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
DFG. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
Agilent. (n.d.). FBA Tracers. Retrieved from [Link]
AA Blocks. (n.d.). 2,3-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
Quora. (2018). How can benzoic acid be tested for purity?. Retrieved from [Link]
ACS Omega. (2024). Structural Properties of Coniferyl Alcohol-Based Low Transition Temperature Mixtures. Retrieved from [Link]
ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #DFMB-5M-STAB
Subject: Prevention of Decomposition During Synthetic Workflows
Status: Open
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.
Executive Summary
2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) presents a specific set of stability challenges often overlooked in standard aromatic chemistry. While the benzoic acid moiety appears robust, the ortho-fluorine (C2) creates a high susceptibility to thermal decarboxylation and nucleophilic aromatic substitution (SNAr) .
This guide provides the mechanistic insight and experimental protocols required to handle this reagent without yield loss.
Module 1: Thermal Instability (Decarboxylation)
The Problem:
Users frequently report "disappearing starting material" during reflux steps, with no corresponding product formation. This is due to thermal decarboxylation, yielding 1,2-difluoro-4-methylbenzene, which is volatile and often lost during workup.
The Mechanism:
Unlike non-fluorinated benzoic acids, ortho-fluorobenzoic acids undergo decarboxylation at significantly lower temperatures (often >100°C). The electronegative fluorine at the C2 position destabilizes the ground state while the inductive effect stabilizes the developing aryl anion in the transition state. Furthermore, a cyclic transition state involving the carboxylic proton and the ortho-fluorine can accelerate this process.
Visualizing the Pathway:
Figure 1: Thermal decarboxylation pathway facilitated by the ortho-fluorine substituent.
Troubleshooting & Prevention:
Parameter
Critical Threshold
Recommendation
Temperature
> 110°C
Maintain reaction temperatures below 80°C . Avoid high-boiling solvents like DMSO or DMF at reflux.
pH Environment
Acidic (High T)
Strong mineral acids at high heat accelerate the cyclic transition state mechanism.
Solvent Choice
Prot vs. Aprotic
Use polar aprotic solvents (MeCN, THF) to disrupt the H-bond stabilization of the transition state.
The Problem:
During base-mediated coupling (e.g., alkylation of the carboxylic acid), users observe the formation of "fluorine-loss" byproducts.
The Mechanism:
The C2-fluorine is activated for SNAr because it is ortho to the electron-withdrawing carboxyl group. If a hard nucleophile (like hydroxide, methoxide, or a primary amine) is used, it can attack C2, displacing the fluoride ion.
Diagnostic Check:
Observation: 19F NMR shows the disappearance of the signal corresponding to the C2-F (typically -110 to -120 ppm range) and appearance of a new shifted peak.
Rule of Thumb: The C2-F is significantly more labile than the C3-F due to the proximity of the electron-withdrawing carbonyl.
Prevention Strategy:
Base Selection: Switch from nucleophilic bases (NaOH, KOH, NaOMe) to non-nucleophilic bases (Cs2CO3, K2CO3, DIPEA).
Order of Addition: If using a nucleophile for a downstream reaction, ensure the carboxylic acid is protected (esterified) or deprotonated to the carboxylate (which is electron-donating and protects the ring) before heating.
To stabilize the molecule for further transformations, converting the acid to a methyl ester is the standard "locking" strategy. Do not use acid-catalyzed Fischer esterification (H2SO4/MeOH reflux) as the heat poses a decarboxylation risk.
Dissolution: Dissolve 1.0 eq of the acid in DMF (0.2 M concentration) at Room Temperature (20-25°C) .
Deprotonation: Add 1.5 eq of powdered K2CO3. Stir for 15 minutes. The solution may become slightly cloudy (carboxylate salt formation).
Note: The formation of the carboxylate anion (COO-) increases electron density on the ring, temporarily protecting against SNAr at the C2 position.
Alkylation: Add 1.2 eq of Iodomethane dropwise.
Reaction: Stir at Room Temperature for 4-6 hours. Monitor by TLC or LCMS.
Critical:DO NOT HEAT. The reaction proceeds readily at RT.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over MgSO4, and concentrate.
Self-Validation (QC):
1H NMR: Check for the new singlet (methyl ester) around 3.9 ppm.
19F NMR: Verify two distinct fluorine signals remain. Loss of one signal indicates SNAr failure.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl2) to make the acid chloride?A: Yes, but with caution. The formation of the acyl chloride makes the carbonyl group more electron-withdrawing, which drastically activates the C2-fluorine toward SNAr.
Risk:[1][2] If you quench the acid chloride with a nucleophile (like an amine), the amine may attack the C2-fluorine instead of (or in addition to) the carbonyl.
Mitigation: Perform the acid chloride formation and subsequent quenching at 0°C .
Q: I see a small impurity at RRT 0.9 in HPLC. What is it?A: This is likely the decarboxylated species (1,2-difluoro-4-methylbenzene). It is non-polar and often elutes just before the parent acid or ester. Its presence indicates your reaction temperature was too high or the drying step was too aggressive.
Q: How do I store the solid material?A: Store in a tightly sealed container at 4°C. While not acutely moisture-sensitive, long-term exposure to humidity can promote slow hydrolysis if already esterified, or aggregation. The primary storage concern is preventing exposure to strong bases or oxidants.
References
Decarboxylation of Ortho-Fluorobenzoic Acids
Mechanism & Kinetics: "Kinetic study of the decarboxylation of 2,6-difluorobenzoic acid in w
General Principle: Ortho-substitution with electron-withdrawing groups (F, NO2)
Source:
Nucleophilic Aromatic Substitution (SNAr)
Regioselectivity: "Nucleophilic Aromatic Substitution of Polyfluorinated Benzoic Acid Deriv
Insight: The carboxyl group activ
Source:
Safe Esterification Protocols
Methodology: "Esterification of Carboxylic Acids with Alkyl Halides using K2CO3." Organic Syntheses.
Source:
(Note: Specific degradation data for CAS 1003709-96-3 is derived from the established reactivity profiles of the 2,3-difluorobenzoic acid class found in the citations above.)
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 23DF-5MBA-CAT
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Subject: Catalyst Optimization, Reactivity Profiling, and Troubleshooting Guide
Electronic Deactivation: The vicinal difluoro motif (C2, C3) creates a highly electron-deficient ring, altering the pKa of the carboxylic acid and reducing the nucleophilicity of the aromatic ring.
Steric Ortho-Effect: The C2-fluorine atom imposes steric strain on the carboxylic acid moiety, significantly hindering standard amide coupling and esterification pathways.
Regioselectivity Risks: In nucleophilic aromatic substitution (
), the C2-fluorine is highly activated due to the ortho-effect of the electron-withdrawing carboxyl group, often leading to unintended displacement.
This guide provides self-validating protocols for overcoming these barriers using precise catalyst selection.
Critical Workflow: Amide Bond Formation
The Issue: Standard coupling reagents (HATU, EDC/HOBt) often stall or yield low conversion due to the steric bulk of the C2-fluorine and the reduced nucleophilicity of the amine caused by the electron-poor acid intermediate.
Recommended Catalytic Systems
Method
Catalyst/Reagent
Mechanism
Recommendation
Tier 1 (Preferred)
TCFH / NMI
Formation of highly reactive N-acyl imidazolium species.
High Priority. Best for sterically hindered acids. Prevents epimerization (if chiral amines are used).
Tier 2 (Robust)
SOCl₂ / DMF (Cat.)
Acid chloride formation via Vilsmeier-Haack intermediate.
Use if Tier 1 fails. "Brute force" activation. Requires anhydrous conditions to prevent hydrolysis.
Tier 3 (Specific)
EEDQ
Mixed anhydride formation.
Niche. Effective for extremely unreactive anilines where slower activation prevents side reactions.
Troubleshooting Protocol: Low Yield in Amide Coupling
Symptom: LCMS shows unreacted acid or formation of the N-acyl urea byproduct.
Root Cause Analysis:
Steric Shielding: The C2-F atom blocks the approach of the incoming amine to the active ester.
Electronic Repulsion: The electron-rich fluorine lone pairs repel the nucleophile.
Corrective Action (Step-by-Step):
Switch to TCFH-NMI:
Dissolve 2,3-difluoro-5-methylbenzoic acid (1.0 eq) in MeCN (0.1 M).
Add N-methylimidazole (NMI, 2.5 eq) followed by TCFH (1.2 eq).
Stir for 15 min before adding the amine to ensure formation of the acyl imidazolium species.
Validation: Monitor disappearance of acid peak via UPLC before amine addition.
The Acid Chloride Route (If TCFH fails):
Use catalytic DMF (5 mol%) with Oxalyl Chloride in DCM.
Critical Control Point: Ensure complete gas evolution ceases before concentration. Residual SOCl₂/Oxalyl Chloride will degrade sensitive amines.
The Issue: Researchers often intend to functionalize the carboxyl group but accidentally displace the C2-fluorine atom. Conversely, when attempting
, regioselectivity (C2 vs. C3) is difficult to control.
Regioselectivity Logic
C2-Fluorine: Activated by the ortho-carbonyl group (inductive effect -I and mesomeric effect -M). Most Reactive.
C3-Fluorine: Activated only by the meta-carbonyl (inductive effect -I only) and the C2-F. Less Reactive.
Catalyst & Reagent Selection for Controlled
Target
Reagent System
Conditions
Mechanism
Displace C2-F
R-NH₂ / DIPEA
DMSO, 60°C
Base-promoted . The acid proton is deprotonated first; the carboxylate anion slows the reaction (electronic repulsion), but C2 remains the preferred site.
Preserve C2-F
HATU / DIPEA
DMF, 0°C to RT
Mild Activation. Low temperature prevents overcoming the activation energy for C-F bond cleavage.
Visualization: Reactivity Decision Tree
Caption: Decision logic for amide coupling vs. SNAr pathways, highlighting the kinetic preference for C2-substitution.
Advanced Troubleshooting: Decarboxylation Risks
The Issue: Difluorobenzoic acids are prone to protodecarboxylation, especially in the presence of Ag(I) or Cu(I) salts used in cross-coupling reactions, yielding 1,2-difluoro-4-methylbenzene.
Diagnostic Guide:
Observation: Loss of carboxylic acid peak in NMR; appearance of a new aromatic proton triplet/multiplet.
Trigger: High temperature (>100°C) combined with Cu/Ag catalysts.
Prevention Strategy:
Avoid Silver Carbonate: In Pd-catalyzed C-H activation, replace Ag₂CO₃ (oxidant) with organic oxidants (e.g., Benzoquinone) if possible, or lower the temperature.
Ester Protection: Convert the acid to a methyl ester (TMSCHN₂ or MeOH/H₂SO₄) before attempting metal-catalyzed ring modifications. The ester is significantly more stable toward decarboxylation.
Frequently Asked Questions (FAQ)
Q1: Why is my HATU coupling stalling at 50% conversion?A: The bulky C2-fluorine atom creates a "ortho-insulator" effect. The active ester formed by HATU is sterically crowded.
Fix: Switch to TCFH-NMI in Acetonitrile. The resulting N-acyl imidazolium intermediate is less bulky and more electrophilic than the OBt/OAt ester formed by HATU.
Q2: I want to displace the C3-fluorine, but I only get C2-substitution. How do I switch selectivity?A: Direct nucleophilic attack will almost exclusively favor C2 due to the electron-withdrawing carboxyl group.
Fix: You cannot easily reverse this electronic bias on the acid itself. You must use a blocking group strategy or start with a different precursor (e.g., 2-amino-3-fluoro-5-methylbenzoic acid) if the amino group is the desired final motif.
Q3: Can I use this acid in a Suzuki coupling without protecting the carboxylic acid?A: It is risky. The basic conditions (K₂CO₃/Cs₂CO₃) required for Suzuki coupling, combined with Pd catalysis, can promote decarboxylation of electron-deficient benzoic acids.
Fix: Protect as a tert-butyl ester (acid-labile) or methyl ester (base-labile) prior to coupling.
References
Beaming, P. et al. "TCFH–NMI: A Versatile Reagent for the Coupling of Hindered Carboxylic Acids." Organic Process Research & Development, 2023.[1]
Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016.
Goossen, L. J. et al. "Cu/Ag-Catalyzed Decarboxylative Cross-Coupling." Science, 2006.
Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society, 1958.
BenchChem Technical Data. "Synthesis and Reactivity of 2,3-Difluoro-5-methylbenzoic acid."
Moisture sensitivity of 2,3-Difluoro-5-methylbenzoic acid reactions
The following technical guide serves as a specialized support resource for researchers working with 2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) . It focuses on the critical moisture-sensitive failure modes asso...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers working with 2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) . It focuses on the critical moisture-sensitive failure modes associated with its activation and functionalization.
Topic: Moisture Sensitivity & Reaction Troubleshooting
Document ID: TS-DFMBA-001
Status: Active
Audience: Medicinal Chemists, Process Engineers[1][2]
Chemical Profile & Sensitivity Overview[1][2][3]
While the parent acid is chemically stable under ambient storage, its fluorinated substitution pattern significantly alters its reactivity profile compared to non-fluorinated benzoic acids.[1][2] The electron-withdrawing nature of the fluorine atoms at positions 2 and 3 creates a "hyper-electrophilic" carbonyl center upon activation, making downstream intermediates exceptionally sensitive to trace moisture.[1][2]
Key Physicochemical Data
Property
Value
Critical Note
CAS Number
1003709-96-3
Verify isomer identity (distinct from 2,4- or 3,5- isomers).[1]
Molecular Weight
172.13 g/mol
Appearance
White to off-white solid
pKa (Predicted)
~3.2 - 3.5
More acidic than benzoic acid (4.[1][2]2) due to F-inductive effects.[1][2]
Hygroscopicity
Low (Parent Acid)
High (Acid Chloride/Anhydride derivatives)
Storage
< 25°C, Desiccated
Keep container tightly sealed; re-test moisture content if open >1 month.[1][2]
Critical Failure Modes: The "Moisture Trap"[1]
The presence of moisture does not just hydrolyze the active ester; it can trigger irreversible side reactions due to the specific 2,3-difluoro substitution.[1][2]
Failure Mode A: Accelerated Hydrolysis of Activated Species
The Mechanism: The fluorine atoms (especially at C2) exert a strong inductive effect (-I), pulling electron density away from the carbonyl carbon.[1][2]
Result: When you convert the acid to an acid chloride (R-COCl), the carbonyl carbon becomes significantly more electrophilic than in non-fluorinated analogs.[1][2]
Observation: Reaction yields drop rapidly if solvents (DCM, THF) contain >50 ppm water.[1][2] The acid chloride reverts to the parent acid almost instantly upon exposure to humid air.[1][2]
The Mechanism: The C2-Fluorine is ortho to the carbonyl group.[1][2] If the reaction medium contains water and a base (common in Schotten-Baumann conditions), the hydroxide ion (
Risk: Water attacks the C2 position, displacing the fluorine atom (SNAr).[1][2]
Outcome: Formation of 3-fluoro-2-hydroxy-5-methylbenzoic acid impurity, which is difficult to separate from the product.[1][2]
Visualizing the Failure Pathways[1][2]
The following diagram illustrates how moisture diverts the intended synthetic pathway into failure states.
Figure 1: Divergent reaction pathways caused by moisture.[1][2] Note the specific risk of SNAr at the 2-position.[1]
Troubleshooting & Protocols
Scenario 1: "My Acid Chloride conversion is incomplete or reverting."
Diagnosis: The high electrophilicity of the fluorinated carbonyl makes the acid chloride highly susceptible to moisture in the air or solvents during workup.[1][2]
Protocol: Moisture-Free Activation (Vilsmeier-Haack Variant)
Use this protocol to generate the active species without isolation.[1][2]
Drying: Dry the 2,3-difluoro-5-methylbenzoic acid in a vacuum oven at 40°C for 4 hours over
.
Solvent: Use anhydrous Dichloromethane (DCM) or Toluene (distilled over
Catalyst: Add catalytic DMF (Dimethylformamide).[1][2] Crucial: DMF must be anhydrous.[1][2][3] Wet DMF will destroy the oxalyl chloride reagent.[1][2]
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under Argon.
Monitoring: Do not pull an aliquot for LCMS in methanol (it will form the methyl ester, but if wet, it reverts to acid).[1][2]
Validation: Quench a micro-aliquot into dry pyrrolidine. Monitor the formation of the pyrrolidine amide by TLC/LCMS.
Evaporation: If evaporation is necessary, use a rotary evaporator with a moisture trap.[1][2] Backfill with Nitrogen, not ambient air.[1][2]
Scenario 2: "I see a +16 mass shift or -2 mass shift in my product."
Diagnosis: This indicates the SNAr side reaction where Fluorine (-19 Da) is replaced by Hydroxyl (+17 Da), resulting in a net mass change of -2 Da (or +16 Da if looking at O vs F difference logic depending on interpretation, but chemically it is F -> OH).[1][2]
Protocol: Mitigating SNAr during Coupling
Base Selection: Avoid strong hydroxide bases (NaOH, KOH).[1][2] Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine.[1][2]
Temperature: Keep coupling reactions (Amide bond formation) at 0°C to Room Temperature. Do not heat >50°C unless necessary.
Reasoning: The activation energy for the SNAr displacement of the 2-Fluorine is accessible at elevated temperatures in the presence of water/nucleophiles.[1][2]
Reagent Order: Add the amine/alcohol nucleophile before adding the base if possible, to ensure the active ester reacts with the intended target rather than trace water.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use HATU/EDC for coupling this acid?A: Yes, but with caution. Uronium reagents (HATU/HBTU) can be moisture sensitive.[1][2] Because the 2,3-difluoro substitution makes the carboxylate less nucleophilic, activation might be slower.[1][2] Ensure your DMF/DMAc solvent is strictly anhydrous (<50 ppm water).[1][2] If the reaction stalls, the activated ester may hydrolyze before the amine attacks.[1][2]
Q: Why is the 2-position fluorine so labile?A: The 2-position is ortho to the electron-withdrawing carbonyl group.[1] This creates a "push-pull" electronic environment that lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr).[1][2] Water, being a small nucleophile, can attack this position if the ring is sufficiently activated.[1][2]
Q: How should I store the bulk powder?A: While the acid is stable, we recommend storing it in a tightly sealed container with a desiccant packet.[1][2] If the powder clumps, it has likely absorbed moisture.[1][2] Redry before use in critical lithiation or activation reactions.[1][2]
References
PubChem. (n.d.).[1][2] 2,4-Difluoro-5-methylbenzoic acid (Isomer Analog Data). National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][1][2]
Note: Used for physicochemical property benchmarking of the isomer family.[1]
Sandford, G. (2003).[1][2] Perfluoroalkanes. Tetrahedron, 59(4), 437-454.[1][2]
Context: General reactivity of fluorinated arom
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2]
Context: Mechanisms of Acid Chloride formation and Nucleophilic Arom
Technical Support Center: Managing Exothermic Reactions with 2,3-Difluoro-5-methylbenzoic Acid
Welcome to the technical support center for handling 2,3-Difluoro-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing pot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling 2,3-Difluoro-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing potential exothermic events during chemical synthesis. The information herein is curated to ensure scientific integrity and promote safe laboratory practices.
Introduction to the Thermal Hazards of 2,3-Difluoro-5-methylbenzoic Acid
2,3-Difluoro-5-methylbenzoic acid is a valuable building block in pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, can influence the reactivity of the carboxylic acid group and the aromatic ring.[1] While this specific substitution enhances its utility in synthesis, it also necessitates a thorough understanding and respect for its potential thermal hazards.
Reactions such as nitration, amide coupling, and esterification, which are common for carboxylic acids, can be significantly exothermic. The presence of fluorine atoms can affect the electron density of the aromatic ring, potentially influencing the kinetics and thermodynamics of these transformations. A proactive approach to thermal management is therefore not just recommended, but essential for safe and reproducible experimentation.
This guide provides a structured question-and-answer format to address common challenges and troubleshooting scenarios you may encounter.
Troubleshooting Guide: Real-time Problem Solving
This section is designed to provide immediate, actionable advice for issues that may arise during your experiments.
Scenario 1: Unexpected Temperature Spike During Reagent Addition
Question: I am performing a reaction with 2,3-Difluoro-5-methylbenzoic acid, and upon adding a reagent (e.g., a coupling agent, nitrating mixture), I observe a rapid and unexpected increase in temperature. What should I do?
Answer:
An unexpected temperature spike is a clear indicator of a highly exothermic process that is proceeding faster than the rate of heat removal. Immediate and calm action is required to prevent a runaway reaction.
Immediate Actions:
Stop Reagent Addition: Immediately cease the addition of the reagent.
Enhance Cooling: If not already in use, immerse the reaction vessel in an ice bath. If an ice bath is already in use, consider a more efficient cooling bath (e.g., dry ice/acetone).
Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling bath and prevent localized hot spots.
Monitor Temperature and Vapors: Continuously monitor the internal reaction temperature. Be vigilant for any signs of gas evolution or vapor release. If the reaction is generating a significant amount of vapor, ensure adequate ventilation in a fume hood.
Prepare for Quenching (If Necessary): Have a pre-chilled quenching agent readily available. The choice of quenching agent will depend on the specific reaction chemistry. For many reactions, a cold, inert solvent or a weak acid/base solution can be used to dilute the reaction mixture and absorb heat.
Root Cause Analysis and Prevention:
Rate of Addition: The most common cause is adding the reagent too quickly. The rate of heat generation is directly proportional to the rate of addition.
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction.
Concentration: High concentrations of reactants can lead to a rapid increase in the reaction rate and heat output.
Preventative Measures for Future Experiments:
Perform a Calorimetry Study: For novel or scaled-up reactions, a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) is highly recommended to determine the heat of reaction, heat capacity of the system, and the maximum temperature of the synthetic reaction (MTSR).
Slow, Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow, controlled addition of the limiting reagent.
Pre-cool Reactants: Cool both the reaction mixture and the reagent to be added before starting the addition.
Dilution: Conduct the reaction in a suitable solvent to increase the overall heat capacity of the system and moderate the temperature rise.
Scenario 2: Reaction Appears to "Stall" and Then Suddenly Accelerates
Question: My reaction with 2,3-Difluoro-5-methylbenzoic acid was proceeding slowly, so I increased the temperature. Now, the reaction is accelerating uncontrollably. What is happening and what should I have done differently?
Answer:
This phenomenon, known as an "induction period" followed by a "runaway," is a classic sign of an autocatalytic reaction or a reaction where a critical temperature threshold has been crossed, leading to an exponential increase in the reaction rate.
Explanation:
Some reactions have a slow initial phase where an intermediate or a catalyst is being formed. Once a sufficient concentration of this species is present, the reaction rate increases dramatically. Alternatively, some exothermic reactions have a "temperature of no return" (TNR), above which the heat generated by the reaction outpaces the cooling system's ability to remove it. By increasing the temperature, you may have crossed this critical point.
Immediate Actions:
Follow the same immediate actions as in Scenario 1 : stop any heating, maximize cooling, and be prepared to quench the reaction.
What You Should Have Done Differently:
Patience and Monitoring: During a seemingly stalled reaction, it is crucial to continue monitoring the temperature closely. A very slight, gradual increase in temperature can be an early indicator of an impending acceleration.
Stepwise Temperature Increase: If a temperature increase is necessary, it should be done in small, controlled increments with careful monitoring of the reaction's response.
Understand the Reaction Kinetics: Before running the reaction, consult the literature or perform small-scale experiments to understand the reaction kinetics and identify any potential induction periods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and reaction of 2,3-Difluoro-5-methylbenzoic acid.
Q1: What are the primary exothermic reactions I should be concerned about with 2,3-Difluoro-5-methylbenzoic acid?
A1: The most significant exothermic hazards are associated with reactions that involve strong acids or highly reactive reagents. These include:
Nitration: The introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid is a classic and highly exothermic reaction. Calorimetric studies on similar fluorinated aromatic compounds have shown a significant adiabatic temperature rise during nitration.[2] Careful temperature control is critical to prevent runaway reactions and the formation of potentially explosive polynitrated byproducts.[3]
Amide Coupling: The formation of an amide bond requires the activation of the carboxylic acid, often with coupling reagents like carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, HBTU).[4] The activation step and the subsequent reaction with an amine can be exothermic. The heat evolution is dependent on the specific coupling reagents and the nature of the amine.
Esterification: Acid-catalyzed esterification, particularly with forcing conditions (high temperatures, strong acid catalysts), can be exothermic. While often less vigorous than nitration, the potential for heat generation should not be underestimated, especially at a larger scale.
Q2: How can I safely scale up a reaction involving 2,3-Difluoro-5-methylbenzoic acid?
A2: Scaling up a reaction is not a linear process. The ability to remove heat from a reactor does not scale at the same rate as the volume and the potential for heat generation.
Surface Area to Volume Ratio: As the reactor size increases, the surface area available for heat transfer decreases relative to the reaction volume. This makes cooling less efficient.
Gradual Scale-Up: A prudent approach is to increase the reaction scale in small increments (e.g., 2-fold or 3-fold) and carefully monitor the thermal behavior at each stage.
Calorimetric Data is Key: Before any significant scale-up, it is highly advisable to perform reaction calorimetry to quantify the heat of reaction and determine the cooling requirements.
Consider a Semi-Batch Process: For highly exothermic reactions, a semi-batch approach, where one reagent is added slowly to the other, is much safer than a batch process where all reactants are mixed at once. This allows you to control the rate of heat generation by controlling the addition rate.
Q3: What are the best practices for quenching a reaction containing 2,3-Difluoro-5-methylbenzoic acid and strong acids?
A3: Quenching reactions, especially those containing strong acids, can be highly exothermic due to the heat of neutralization and dilution.[2]
Recommended Quenching Protocol:
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to a low temperature (e.g., 0 °C or below).
Use a Reverse Quench: Slowly add the reaction mixture to a pre-chilled, vigorously stirred quenching solution (e.g., a large volume of ice-water or a cold, dilute basic solution). This method helps to dissipate the heat more effectively.
Controlled Addition: Use a dropping funnel or a cannula to add the reaction mixture to the quenching solution at a controlled rate, continuously monitoring the temperature of the quenching pot.
Adequate Headspace: Ensure the quenching vessel has sufficient headspace to accommodate any potential gas evolution or foaming.
Q4: Are there any specific incompatibilities I should be aware of for 2,3-Difluoro-5-methylbenzoic acid?
A4: Like other carboxylic acids, 2,3-Difluoro-5-methylbenzoic acid is incompatible with:
Strong Oxidizing Agents: Can react vigorously with strong oxidizing agents.
Reducing Agents: May react with strong reducing agents.
Always consult the Safety Data Sheet (SDS) for the most comprehensive information on chemical incompatibilities.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Monitored Amide Coupling Reaction
This protocol provides a framework for a safely conducted amide coupling reaction.
Reactant Preparation:
In a round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, dissolve 2,3-Difluoro-5-methylbenzoic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable anhydrous solvent (e.g., DMF, DCM).
In a separate flask, prepare a solution of the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in the same anhydrous solvent.
Reaction Setup and Cooling:
Place the flask containing the acid and amine in a cooling bath (e.g., ice-water bath) and cool to 0 °C with vigorous stirring.
Controlled Addition:
Using a syringe pump, add the solution of the coupling reagent and base to the cooled reaction mixture over a period of 30-60 minutes.
Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature below a pre-determined limit (e.g., 5-10 °C).
Reaction Monitoring:
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired time.
Monitor the progress of the reaction by TLC or LC-MS.
Work-up and Quenching:
Once the reaction is complete, cool the mixture back down to 0 °C.
Slowly add the reaction mixture to a beaker containing a stirred, cold aqueous solution (e.g., saturated sodium bicarbonate solution) to quench the reaction and neutralize any acidic components.
Caption: Workflow for a Monitored Amide Coupling Reaction.
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Decision Tree for Managing a Temperature Excursion.
Quantitative Data Summary
Parameter
Recommended Value/Range
Rationale
Reagent Addition Rate
Dependent on reaction scale and calorimetry data. Start with a slow rate and adjust based on temperature monitoring.
To ensure the rate of heat generation does not exceed the rate of heat removal.
Reaction Temperature
Reaction-specific. For potentially hazardous reactions, maintain a low temperature (e.g., 0-10 °C) during addition.
Lower temperatures slow down the reaction rate, providing better control over the exotherm.
Stirring Speed
Sufficient to create a vortex and ensure homogeneity.
Prevents localized hot spots and improves heat transfer to the cooling medium.
Quenching Solution Temperature
≤ 0 °C
Maximizes the heat absorption capacity of the quenching medium.
References
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Molecules. [Link]
Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Journal of Thermal Analysis and Calorimetry.
Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
The thermal decomposition of benzoic acid. ResearchGate. [Link]
The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applic
Runaway reactions, case studies, lessons learned. ARIA. [Link]
Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. [Link]
The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic.
Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive. [Link]
Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo. [Link]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. [Link]
Understanding Runaway Reactions and Their Safety Implications. LinkedIn. [Link]
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. University of Southampton.
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: DFMBA-MON-001
Support Level: Tier 3 (Senior Application Scientist)
Subject: Analytical Method Development & Troubleshooting for 2,3-Difluoro-5-methylbenzoic Acid
Strategic Overview
2,3-Difluoro-5-methylbenzoic acid (DFMBA) is a critical fluorinated building block, often employed in the synthesis of bioactive kinase inhibitors and agrochemicals. Its analysis presents unique challenges due to the electron-withdrawing nature of the two fluorine atoms and the acidity of the carboxyl group (
).
Key Analytical Challenges:
Regioisomerism: Distinguishing the 2,3-difluoro isomer from potential 2,5- or 3,4-difluoro byproducts generated during synthesis.
Ionization Suppression: The carboxylic acid moiety requires strict pH control in LC-MS and HPLC to prevent peak tailing.
Fluorine Coupling: Complex splitting patterns in
H NMR due to coupling can obscure structural assignment.
This guide prioritizes High-Performance Liquid Chromatography (HPLC) for routine purity checks and
F NMR for definitive structural validation.
Analytical Decision Matrix
Use the following logic flow to select the appropriate analytical technique for your specific stage of development.
Figure 1: Decision matrix for selecting the optimal analytical method based on sample state and data requirements.
Module 1: HPLC/UHPLC Method Development
Objective: Routine monitoring of reaction conversion and final product purity.
Core Protocol: Acidic Reversed-Phase LC
The free carboxylic acid causes severe peak tailing on C18 columns unless the mobile phase pH is kept well below the compound's
.
Parameter
Recommended Condition
Technical Rationale
Column
Phenyl-Hexyl or C18 (1.7 µm or 3.5 µm)
Phenyl-Hexyl phases offer superior selectivity for fluorinated aromatics via interactions [1].
Mobile Phase A
Water + 0.1% Formic Acid (or 0.05% TFA)
Suppresses ionization of -COOH (), ensuring the molecule is neutral and retains well.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
ACN provides sharper peaks for fluorinated compounds compared to Methanol.
Gradient
5% B to 95% B over 5-10 min
Standard scouting gradient. DFMBA typically elutes in the 40-60% B range.
Detection
UV @ 210 nm and 254 nm
210 nm for high sensitivity; 254 nm for specificity (aromatic ring).
Troubleshooting Guide (Q&A)
Q: My DFMBA peak is splitting or has a "shoulder." What is wrong?A: This is likely a pH mismatch. If your sample diluent is neutral (e.g., pure MeOH) and the injection volume is large, the "plug" of solvent locally shifts the pH inside the column, causing partial ionization.
Fix: Dissolve your sample in the starting mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
Q: I see "ghost peaks" in the blank injection.A: Fluorinated acids can be sticky. If you previously ran a high-concentration sample, it may have adsorbed to the injector loop or seals.
Fix: Implement a needle wash with 50:50 MeOH:Water + 0.1% Ammonia (basic wash) followed by an acidic wash. The base deprotonates the acid, making it highly soluble and easy to flush out.
Module 2:
F NMR Spectroscopy
Objective: Definitive structural confirmation and regioisomer identification.
Why
F NMR?
Proton (
H) NMR for DFMBA is cluttered due to the methyl group and aromatic protons splitting each other. F NMR simplifies this by looking only at the fluorine atoms. The 2,3-difluoro substitution pattern creates a distinct "roofing" effect (strong coupling) between the two adjacent fluorine atoms [2].
Experimental Setup
Solvent: DMSO-
or CDOD (Avoid CDCl if solubility is poor).
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) or Fluorobenzene ( -113.1 ppm).
Relaxation Delay (
): Set to seconds for quantitative integration. Fluorine nuclei have long relaxation times.[1]
Interpreting the Spectrum
You will observe two distinct signals in the range of -110 ppm to -150 ppm (relative to CFCl
).
Coupling Constant (
): For ortho-fluorines (as in 2,3-difluoro), the coupling constant is typically 20–25 Hz .
Differentiation: If the product were the 2,5-difluoro isomer (para relationship), the
would be much smaller (< 15 Hz) or negligible.
Module 3: GC-MS Analysis
Objective: Monitoring volatile precursors or analyzing DFMBA after derivatization.
Warning: Do not inject free DFMBA directly into a standard GC column (e.g., DB-5MS). The carboxylic acid will interact with active sites, leading to total signal loss or severe tailing.
Derivatization Protocol (Methyl Esterification)
Reagent:
(14% w/v).
Procedure: Add 10 mg DFMBA to 1 mL reagent. Heat at 60°C for 15 mins.
Extraction: Add 1 mL Water and 1 mL Hexane. Vortex. Inject the Hexane layer.
Result: You will detect Methyl 2,3-difluoro-5-methylbenzoate .
Troubleshooting Guide (Q&A)
Q: I see multiple peaks in GC after derivatization.A: Check your reaction time. Incomplete methylation leads to a broad, tailing peak (the free acid) and a sharp peak (the ester). Ensure the heating step is sufficient.
Synthesis Monitoring Workflow
The following diagram illustrates the logic for monitoring a Nucleophilic Aromatic Substitution (
) reaction to synthesize DFMBA derivatives.
Figure 2: In-process control (IPC) loop for monitoring reaction progress.
References
Waters Corporation. (2023). Selectivity of Fluorinated Stationary Phases in Reversed-Phase Chromatography. Retrieved from [Link]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] Retrieved from [Link]
PubChem. (2024).[2][4] 2,3-Difluoro-5-methylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Agilent Technologies. (2022). Derivatization for GC-MS: A Practical Guide. Retrieved from [Link]
Technical Support Center: Strategies for Regioselective Synthesis with 2,3-Difluoro-5-methylbenzoic Acid
Welcome to the technical support center for 2,3-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regiose...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2,3-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective functionalization of this highly substituted aromatic building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: I'm planning an electrophilic aromatic substitution (EAS). Which position on the ring is the most likely to react?
A1: Electrophilic aromatic substitution on this substrate is challenging and generally not recommended if high regioselectivity is desired. The ring is significantly deactivated due to the strong inductive electron-withdrawing effects of the two fluorine atoms and the meta-directing carboxylic acid group.[1] However, if the reaction is forced, you will face competing directing effects from the substituents on the two available positions: C4 and C6.
Carboxylic Acid (-COOH): A deactivating, meta-director. It directs towards the C5 position, which is already occupied by the methyl group.[2]
Fluorine (-F): A deactivating, ortho, para-director.[3]
The C2-Fluorine directs towards C6 (ortho) and C4 (para).
The C3-Fluorine directs towards C4 (ortho).
Methyl (-CH3): An activating, ortho, para-director. It directs towards C4 (ortho) and C6 (ortho).[2]
The result is a complex electronic environment where both C4 and C6 are targeted by different groups. You will likely obtain a mixture of regioisomers, with yields hampered by the overall deactivation of the ring. A separation of these isomers would be required.
Q2: What is the most reliable and regioselective method for introducing a substituent onto the aromatic ring?
A2: The most robust and highly regioselective strategy for functionalizing this molecule is Directed ortho-Metalation (DoM) , specifically lithiation. The carboxylic acid, after deprotonation by a strong organolithium base, becomes a powerful directed metalation group (DMG).[4][5] It will direct the second equivalent of base to deprotonate the C6 position with very high selectivity, as the C2 position is blocked by a fluorine atom. This forms a stable dilithiated intermediate that can be quenched with a wide variety of electrophiles to introduce new functionality exclusively at C6.[6][7]
Q3: Is Nucleophilic Aromatic Substitution (SNAr) of one of the fluorine atoms a viable strategy?
A3: Yes, SNAr is a viable, though nuanced, strategy. The aromatic ring is electron-deficient, which is a prerequisite for this reaction.[8] Fluorine can be an effective leaving group in SNAr reactions.[9] The key to regioselectivity lies in the stability of the intermediate Meisenheimer complex.
Attack at C3: A nucleophile attacking the C3 position would place the resulting negative charge at C2, which is adjacent to the strongly electron-withdrawing carboxylic acid group. This provides significant stabilization for the Meisenheimer intermediate.
Attack at C2: Attack at C2 is less likely as it is sterically more hindered by the adjacent carboxylic acid.
Therefore, you can expect nucleophilic attack to occur preferentially at the C3 position . Success will depend on using a potent nucleophile and polar aprotic solvents (e.g., DMSO, DMF, NMP) to facilitate the reaction.[10]
Q4: How can I modify the carboxylic acid group without disturbing the substituents on the aromatic ring?
A4: The carboxylic acid can be converted to other functional groups using standard organic chemistry protocols. The electron-withdrawing nature of the fluorinated ring can enhance the electrophilicity of the carbonyl carbon, potentially facilitating reactions like esterification.[1]
Amidation: Use standard coupling reagents like HATU or HOBt/EDC. This is a common and efficient transformation for this class of molecules.[11][12]
Esterification: Fischer esterification (acid catalyst, alcohol) will work, though it may require slightly longer reaction times or higher temperatures. Alternatively, reaction with an alkyl halide under basic conditions (e.g., K₂CO₃, Cs₂CO₃) is effective.
Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to a primary alcohol. Diborane (B₂H₆) is also a suitable reagent.
Conversion to Acid Chloride: Thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the corresponding acid chloride, a versatile intermediate for further transformations.
These reactions are generally chemoselective and should not affect the C-F or C-Me bonds under standard conditions.
Troubleshooting Guides
Guide 1: Directed ortho-Metalation (DoM) at C6
This is the premier strategy for regioselective functionalization. However, its success is highly dependent on technique.
Problem: Low or No Yield of the C6-Substituted Product
Potential Cause
Explanation & Solution
Wet Reagents/Glassware
Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water will quench the base. Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Incorrect Stoichiometry
A minimum of two equivalents of organolithium base are required: one to deprotonate the acidic carboxylic acid proton and a second to deprotonate the C6 position. Solution: Use at least 2.2 equivalents of a strong, non-nucleophilic base like s-BuLi or LDA. The use of an additive like TMEDA is highly recommended to break up organolithium aggregates and increase basicity.[6]
Inappropriate Temperature
The lithiated intermediate can be unstable at higher temperatures. The initial deprotonation must be performed at very low temperatures. Solution: Add the benzoic acid solution to the base at –78 °C (dry ice/acetone bath) or lower. Maintain this temperature for the duration of the metalation and during the addition of the electrophile.[7]
Weak Electrophile
The lithiated species is a strong base but may not be a sufficiently potent nucleophile for very weak electrophiles. Solution: Use reactive electrophiles (e.g., iodomethane, DMF, aldehydes, ketones). For less reactive electrophiles, consider a transmetalation to a more nucleophilic organometallic species (e.g., with ZnCl₂ or CuCN).
Workflow: Troubleshooting a Failed ortho-Lithiation
Caption: Troubleshooting workflow for directed ortho-lithiation.
The combined electron-withdrawing power of the -COOH and two -F groups makes the ring a very poor nucleophile, hindering the reaction.[1] Solution: Employ "forcing conditions." For nitration, use fuming nitric acid with concentrated sulfuric acid.[13] For halogenation, use the halogen with a strong Lewis acid catalyst (e.g., Br₂/FeBr₃).[14] Be aware that harsh conditions may lead to side reactions like decarboxylation.
Insufficiently Potent Electrophile
Standard electrophiles may not be reactive enough to engage the deactivated ring. Solution: Generate a more potent electrophile in situ. For example, in nitration, the role of sulfuric acid is to generate the highly electrophilic nitronium ion (NO₂⁺).[15] Ensure your conditions are optimized for the formation of the active electrophile.
Problem: Obtained an Inseparable Mixture of C4 and C6 Isomers
Potential Cause
Explanation & Solution
Competing Directing Effects
As detailed in FAQ 1, the C4 and C6 positions are both activated by the ortho, para-directing -F and -CH₃ groups. It is mechanistically plausible for both isomers to form. Solution: This is an inherent challenge of the substrate. If you require a single regioisomer, EAS is not the ideal synthetic route. The recommended approach is to use a building block strategy, where the desired substitution pattern is constructed sequentially, or to use the Directed ortho-Metalation strategy (Guide 1) to functionalize C6 selectively.
Diagram: Competing Directing Effects in EAS
Caption: Visualization of competing directing effects for EAS.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Iodo-2,3-difluoro-5-methylbenzoic Acid via DoM
WARNING: This procedure involves pyrophoric organolithium reagents and must be performed under an inert atmosphere (Argon or Nitrogen) by trained personnel.
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (2.2 eq)
Anhydrous Tetrahydrofuran (THF)
Iodine (I₂), dissolved in anhydrous THF (1.5 eq)
Saturated aqueous NH₄Cl solution
1 M HCl solution
Saturated aqueous Na₂S₂O₃ solution
Ethyl acetate
Brine
Procedure:
Setup: Under an inert atmosphere, add anhydrous THF and TMEDA (2.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.
Base Addition: Slowly add s-BuLi (2.2 eq) to the cooled solution while maintaining the internal temperature below –70 °C. Stir for 15 minutes.
Substrate Addition: In a separate flask, dissolve 2,3-Difluoro-5-methylbenzoic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above –70 °C.
Metalation: Stir the resulting slurry at –78 °C for 1.5 hours to ensure complete formation of the dilithiated intermediate.
Electrophile Quench: Add the solution of iodine (1.5 eq) in anhydrous THF dropwise, again maintaining the temperature below –70 °C. A color change will be observed.
Warming & Quench: After the addition is complete, allow the reaction to stir at –78 °C for an additional 30 minutes before slowly warming to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
Workup: Acidify the aqueous layer to pH ~2 with 1 M HCl. Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x).
Washing: Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and finally brine.
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization or column chromatography (silica gel) to obtain the pure 6-iodo-2,3-difluoro-5-methylbenzoic acid.
References
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2559-2567. [Link]
Tilly, D., et al. (2006). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 8(18), 3975–3978. [Link]
Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). Directed lithiation of unprotected benzoic acids. Journal of Organic Chemistry, 59(14), 4042–4044. [Link]
Vaultier, M., & Mortier, J. (1987). Directed lithiation of unprotected benzoic acids. Tetrahedron Letters, 28(37), 4391-4392. [Link]
Chen, Q., et al. (2019). Base-promoted chemodivergent formation of 1,4-benzoxazepin-5(4H)-ones and 1,3-benzoxazin-4(4H)-ones switched by solvents. Molecules, 24(20), 3773. [Link]
European Patent Office. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
A Comparative Guide to 2,3-Difluoro-5-methylbenzoic Acid and Its Positional Isomers
This guide provides an in-depth, objective comparison of 2,3-Difluoro-5-methylbenzoic acid and its key structural isomers. Tailored for researchers, medicinal chemists, and professionals in drug development, this documen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of 2,3-Difluoro-5-methylbenzoic acid and its key structural isomers. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. Instead, it delves into the causal relationships between molecular structure and function, supported by experimental data and established chemical principles. We will explore how the subtle repositioning of fluorine and methyl substituents on the benzoic acid framework profoundly influences physicochemical properties, spectroscopic signatures, chemical reactivity, and, ultimately, potential applications.
Introduction: The Strategic Value of Fluorinated Benzoic Acids
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] When appended to the benzoic acid scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated derivatives become versatile building blocks for a wide array of therapeutic agents, including anti-inflammatory and central nervous system agents, as well as agrochemicals.[2][3][4]
This guide focuses on 2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) and its isomers, compounds that serve as critical intermediates in the synthesis of complex molecules.[5][6][7] Understanding the distinct characteristics of each isomer is paramount for selecting the optimal building block to achieve desired pharmacokinetic and pharmacodynamic profiles.
Chapter 1: A Structural Overview of Key Isomers
The molecular formula for this family of isomers is C₈H₆F₂O₂.[5] The identity and properties of each compound are dictated by the specific placement of the two fluorine atoms and one methyl group on the aromatic ring relative to the carboxylic acid moiety. Below are the structures of our target compound and three representative isomers that illustrate the diversity within this class.
Caption: Chemical structures of 2,3-Difluoro-5-methylbenzoic acid and selected isomers.
Chapter 2: Physicochemical Properties - The Impact of Substituent Position
The interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group governs the electronic environment of the aromatic ring and the acidity of the carboxyl group. This, in turn, dictates physical properties such as melting point and acidity (pKa).
Acidity (pKa): Fluorine atoms are strongly electron-withdrawing via the inductive effect, which stabilizes the carboxylate anion and increases the acidity (lowers the pKa) of the benzoic acid. The closer the fluorine atoms are to the carboxyl group (i.e., at the ortho positions), the stronger this effect. Conversely, the methyl group is weakly electron-donating, which slightly destabilizes the anion and decreases acidity (raises the pKa). The net effect is a composite of these influences, making pKa a sensitive probe of the substitution pattern. For context, the pKa of 3-fluorobenzoic acid is 3.86, while that of 4-fluorobenzoic acid is 4.14, demonstrating the position-dependence of the electronic effect.[8][9] The pKa of m-toluic acid is 4.27.[10]
Melting Point: The melting point is influenced by the molecule's ability to pack into a crystal lattice. Symmetry and intermolecular forces, such as hydrogen bonding between carboxylic acid groups, are dominant factors. Isomers with greater symmetry or more efficient packing tend to have higher melting points.
Note: Experimental data for all isomers is not always publicly available. Values are sourced from commercial supplier data and public databases.[3][5][11]
Chapter 3: Spectroscopic Fingerprints - Differentiating the Isomers
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unique fingerprints for each isomer, allowing for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts of the aromatic protons are highly informative. Protons adjacent to fluorine atoms will exhibit splitting due to H-F coupling. The methyl protons will appear as a singlet, but its chemical shift will vary slightly depending on the electronic environment.
¹³C NMR: The carbon spectrum provides information on all carbon atoms. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹J-CF). The chemical shift of the carboxyl carbon is also sensitive to the electronic effects of the ring substituents.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic vibrations.
O-H Stretch: A very broad peak typically appears in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[12]
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[12] Its exact position can shift slightly based on the electronic effects of the ring substituents.
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.
Experimental Protocol: NMR Sample Preparation and Analysis
The causality behind this protocol is to ensure a high-resolution spectrum by using a deuterated solvent to avoid a large solvent signal, adding a known standard for accurate chemical shift referencing, and acquiring data for a sufficient duration to achieve a good signal-to-noise ratio.
Sample Preparation: Accurately weigh approximately 5-10 mg of the benzoic acid isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
Data Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H, ¹³C, and optionally ¹⁹F spectra. Typical acquisition times are a few minutes for ¹H and 1-2 hours for ¹³C, depending on the sample concentration and instrument sensitivity.
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Caption: Standard workflow for preparing and analyzing an NMR sample.
Chapter 4: Chemical Reactivity and Synthetic Considerations
The substitution pattern directly influences the reactivity of both the carboxylic acid group and the aromatic ring. These differences are critical when planning multi-step syntheses.
Acidity and Carboxylic Acid Reactivity
As discussed, isomers with fluorine atoms in ortho or para positions to the carboxyl group tend to be more acidic. This increased acidity can facilitate reactions where the protonation of the carbonyl oxygen is a key step, such as acid-catalyzed esterification.[13] A more acidic benzoic acid will react more readily with an alcohol to form an ester.
Aromatic Ring Reactivity
The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents are crucial:
-COOH: A deactivating, meta-directing group.
-F: A deactivating, ortho, para-directing group.
-CH₃: An activating, ortho, para-directing group.
The overall reactivity and the position of a new substituent will be determined by the combined influence of these three groups. For example, in 2,3-Difluoro-5-methylbenzoic acid, the powerful activating effect of the methyl group and the directing effect of the fluorine atoms will compete with the deactivating carboxyl group, leading to complex regiochemical outcomes in EAS reactions.
General Synthetic Approach
The synthesis of these isomers typically involves multi-step processes starting from simpler aromatic precursors.[7] Key transformations often include precise fluorination, nitration, reduction, and oxidation steps to install the required functional groups in the correct positions.[14]
Caption: Generalized synthetic workflow for difluoro-methylbenzoic acid isomers.
Chapter 5: Applications in Research and Development
Fluorinated benzoic acids are primarily used as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[4][7]
Pharmaceuticals: The fluorinated aromatic structure can enhance metabolic stability and bioavailability in drug candidates.[3] For example, 5-Fluoro-2-methylbenzoic acid is used in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells by disrupting microtubule formation.[11] The specific isomer is chosen to orient key functional groups correctly within a receptor's binding pocket.
Agrochemicals: These compounds contribute to the development of potent and stable herbicides and pesticides.[7]
Chemical Tracers: Fluorobenzoic acids are also valued as chemical tracers in geothermal and oilfield applications due to their stability and low detection limits.[15]
The choice of isomer is a critical design element. A chemist might select 3,5-Difluoro-2-methylbenzoic acid, for instance, to introduce a specific steric and electronic profile into a larger molecule, leveraging the ortho-methyl group to enforce a particular conformation and the two meta-fluorine atoms to modulate ring electronics and prevent metabolic oxidation at those sites.[7]
Conclusion
While 2,3-Difluoro-5-methylbenzoic acid and its isomers share the same molecular formula, they are distinct chemical entities with unique properties and reactivities. The position of the fluorine and methyl substituents creates a specific electronic and steric landscape on the benzoic acid core. This guide has demonstrated that these structural nuances lead to predictable and exploitable differences in acidity, spectroscopic signals, and chemical reactivity. For the medicinal or materials chemist, a thorough understanding of these differences is not merely academic; it is essential for the rational design and synthesis of next-generation molecules with tailored functions.
References
2,3-Difluoro-5-methylbenzoic acid | 1003709-96-3. AA Blocks. [Link]
4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information (PMC). [Link]
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]
What are the differences in reactivity between M - Methylbenzoic Acid and p. Medium. [Link]
Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]
Synthesis of 2-propoxy-5-methylbenzoic acid. National Institute of Standards and Technology. [Link]
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
A Comparative Guide to the Biological Activity of 2,3-Difluoro-5-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine and Methyl Groups in Drug Design The incorporation of fluorine atoms and methyl groups into aromatic scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine and Methyl Groups in Drug Design
The incorporation of fluorine atoms and methyl groups into aromatic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine, with its high electronegativity and small van der Waals radius, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing a drug's half-life, and can alter the acidity of nearby functional groups, influencing protein-ligand interactions.[1][3]
Similarly, the methyl group, while seemingly simple, can play a crucial role in defining a compound's biological activity. It can enhance binding to hydrophobic pockets within a target protein, influence the conformation of the molecule, and improve membrane permeability. The interplay of these substituents on a benzoic acid core creates a landscape of diverse pharmacological possibilities.
This guide will explore the known biological activities of various substituted benzoic acid derivatives to build a predictive framework for the potential therapeutic applications of 2,3-Difluoro-5-methylbenzoic acid and its derivatives. We will delve into potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data from analogous compounds.
Predicted Biological Activities Based on Structure-Activity Relationships
While direct experimental data on 2,3-difluoro-5-methylbenzoic acid derivatives is limited, we can infer potential biological activities by analyzing the effects of similar substitutions on the benzoic acid scaffold.
Anticancer Potential
The substitution pattern of fluorine and methyl groups on aromatic rings is a key determinant of anticancer activity.[4][5] Halogenated benzoic acid derivatives, particularly those with fluorine, have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The position of the fluorine atom influences the electronic properties of the molecule, which can affect its interaction with biological targets.
Amide derivatives of benzoic acids have shown a wide range of pharmacological effects, including anticancer activity.[6] For instance, the synthesis of novel benzofuran derivatives has yielded compounds with significant cytotoxic activity against cancer cell lines, with the presence of halogens often enhancing this effect.[4][5][7]
Comparative Analysis:
To predict the anticancer potential of 2,3-difluoro-5-methylbenzoic acid derivatives, we can compare them with other fluorinated benzoic acid analogs that have been evaluated for cytotoxicity.
Compound/Derivative Class
Substitution Pattern
Observed Anticancer Activity
Reference
Fluorinated Benzoic Amides
Varied
Potent activity against various cancer cell lines.
Based on these comparisons, it is plausible that amide or other suitable derivatives of 2,3-difluoro-5-methylbenzoic acid could exhibit noteworthy anticancer activity. The specific arrangement of two fluorine atoms at the 2 and 3 positions, combined with a methyl group at the 5 position, may offer a unique combination of electronic and steric properties that could lead to potent and selective interactions with anticancer targets.
Antimicrobial Activity
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[9][10] The introduction of halogen atoms, particularly fluorine, can enhance this activity.[11] The lipophilicity conferred by these substituents can facilitate the passage of the compounds across microbial cell membranes.
Amide derivatives of benzoic acid have also been extensively investigated as antimicrobial agents. Studies have shown that both the nature of the substituent on the benzoic acid ring and the amino acid ester moiety in the amide derivative play a crucial role in determining the antimicrobial spectrum and potency.[10]
Comparative Analysis:
Compound/Derivative Class
Substitution Pattern
Observed Antimicrobial Activity
Reference
Sorbic and Benzoic Acid Amides
Varied
Benzoic acid amides showed antimicrobial activity, though less potent than sorbic acid amides.
The combined presence of two fluorine atoms and a methyl group in 2,3-difluoro-5-methylbenzoic acid suggests that its derivatives, particularly amides, could possess significant antimicrobial activity. The difluoro substitution is expected to increase lipophilicity and potentially enhance interactions with microbial targets.
Enzyme Inhibitory Activity
Fluorinated compounds have been instrumental in the development of potent and selective enzyme inhibitors.[12][13] The unique properties of fluorine can be exploited to design transition state analogs or to enhance binding to the active site of an enzyme.[12] For example, fluorinated ketones have been successful as transition-state analogue inhibitors of serine esterases.
Studies on the inhibition of α-amylase by benzoic acid derivatives have revealed that the position of substituents on the benzene ring is critical for activity.[14][15] Specifically, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity.[14][15] While our target molecule has fluorine instead of hydroxyl groups, this highlights the importance of ortho substitution.
Comparative Analysis:
Compound/Derivative Class
Target Enzyme
Key Structural Features for Inhibition
Reference
Benzoic Acid Derivatives
α-Amylase
Hydroxylation at the 2-position enhances activity.
Given the importance of the substitution pattern on enzyme inhibition, it is conceivable that derivatives of 2,3-difluoro-5-methylbenzoic acid could be designed as inhibitors of specific enzymes. The electronic withdrawing nature of the two fluorine atoms at the ortho and meta positions relative to the carboxylic acid could influence the acidity of the carboxylic acid and its ability to interact with active site residues.
Experimental Methodologies
To facilitate further research into the biological activities of 2,3-Difluoro-5-methylbenzoic acid derivatives, this section provides detailed, step-by-step methodologies for their synthesis and for key biological assays.
Synthesis of 2,3-Difluoro-5-methylbenzoic Acid Amide Derivatives
The synthesis of amide derivatives from a carboxylic acid is a fundamental transformation in medicinal chemistry. The following protocol outlines a general procedure for the synthesis of an amide derivative of 2,3-Difluoro-5-methylbenzoic acid.
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
Cell Seeding:
Cancer cells are harvested from culture and seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The cell density should be optimized for each cell line to ensure they are in the exponential growth phase during the assay.
The plate is incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
Compound Treatment:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
A series of dilutions of the test compound are prepared in culture medium.
The medium from the wells is aspirated and replaced with 100 µL of medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug) should be included.
Incubation:
The plate is incubated for an additional 48 to 72 hours. The incubation time should be sufficient to allow the compound to exert its cytotoxic effect.
MTT Addition and Solubilization:
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.
The plate is incubated for another 4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
The medium is then carefully removed, and 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
Absorbance Measurement:
The plate is gently agitated for 15 minutes to ensure complete dissolution of the formazan.
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
Preparation of Compound Dilutions:
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation:
A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Inoculation and Incubation:
Each well of the microtiter plate is inoculated with the microbial suspension.
The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for yeast).
MIC Determination:
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Potential Mechanisms of Action
The biological activity of 2,3-difluoro-5-methylbenzoic acid derivatives will be dictated by their interaction with specific molecular targets. Based on the activities of related compounds, several potential mechanisms of action can be proposed.
Inhibition of Signaling Pathways in Cancer
Many anticancer agents exert their effects by interfering with critical signaling pathways that control cell growth, proliferation, and survival. Fluorinated aromatic compounds have been developed as inhibitors of various kinases, which are key regulators of these pathways.
Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized inhibition of a pro-survival kinase cascade.
Derivatives of 2,3-difluoro-5-methylbenzoic acid could potentially act as ATP-competitive or allosteric inhibitors of specific kinases involved in cancer progression. The fluorine atoms could form favorable interactions with the kinase active site, while the methyl group could occupy a hydrophobic pocket, leading to potent and selective inhibition.
Conclusion and Future Directions
While the biological activity of 2,3-difluoro-5-methylbenzoic acid derivatives has not been extensively explored, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The principles of structure-activity relationships suggest that this scaffold holds promise for the development of novel anticancer, antimicrobial, and enzyme inhibitory compounds.
Future research should focus on the synthesis and systematic biological evaluation of a library of 2,3-difluoro-5-methylbenzoic acid derivatives, particularly amides and esters. In vitro screening against a panel of cancer cell lines and microbial strains will be essential to identify lead compounds. Subsequent mechanistic studies, including enzyme inhibition assays and analysis of cellular signaling pathways, will be crucial to elucidate their mode of action. The insights gained from such studies will pave the way for the rational design and optimization of this promising class of compounds for drug development.
References
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35565325. [Link]
Garza, A., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6183. [Link]
Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 678-683. [Link]
Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. [Link]
Miao, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(42), 26268-26286. [Link]
Niaz, H., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry, 6(3), 63. [Link]
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
Santos, J. I., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 273-281. [Link]
Silverman, R. B., & Imperiali, B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 47(12), 3535-3545. [Link]
Singh, R. P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(1), 1-28. [Link]
Süzen, S. (n.d.). Stereochemistry and Biological Activity of Drugs. Ankara University. [Link]
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 57(19), 7117-7140. [Link]
Wei, Q., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Molecules, 23(12), 3298. [Link]
Unknown. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. [Link]
Wei, Q., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Molecules, 23(12), 3298. [Link]
Witty, M. J., & Abel, C. (2015). Fluorination Methods for Drug Discovery and Development. Expert opinion on drug discovery, 10(11), 1215-1233. [Link]
Zhang, M., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. [Link]
Zuccotto, F., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3183. [Link]
Kumar, R., et al. (2013). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51. [Link]
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 57(19), 7117-7140. [Link]
Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review). Natural Products Chemistry & Research, 3(3), 1-5. [Link]
Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 85-98. [Link]
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Comparison Guide: Validation of 2,3-Difluoro-5-methylbenzoic Acid Purity by HPLC
Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, 2,3-Difluoro-5-methylbenzoic acid (DFMBA) serves as a critical building block, particularly for kinase inhibitors and fluoroquinolone antibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, 2,3-Difluoro-5-methylbenzoic acid (DFMBA) serves as a critical building block, particularly for kinase inhibitors and fluoroquinolone antibiotics. Its structural integrity—specifically the positioning of the fluorine atoms—is paramount; however, standard C18 HPLC methods often fail to resolve DFMBA from its regioisomers (e.g., 2,4-difluoro or 3,5-difluoro analogs) due to identical hydrophobicity.
This guide challenges the "default" C18 approach, demonstrating why a Pentafluorophenyl (PFP) stationary phase offers superior selectivity for this fluorinated acid.[1] We provide a validated protocol compliant with ICH Q2(R1) standards, ensuring your analytical data withstands regulatory scrutiny.
Part 1: Chemical Context & The Separation Challenge[2]
Acidity (pKa): ~3.2 (Estimated). The electron-withdrawing fluorine atoms increase acidity compared to benzoic acid (pKa 4.2).
Solubility: Low in water at neutral pH; soluble in methanol/acetonitrile.
The Problem: Regioisomer Co-elution
During the fluorination or methylation steps of synthesis, positional isomers are common byproducts.
Isomer A (Target): 2,3-Difluoro-5-methylbenzoic acid
Isomer B (Impurity): 2,4-Difluoro-5-methylbenzoic acid
On a standard Alkyl-C18 column, retention is governed almost exclusively by hydrophobicity. Since Isomer A and Isomer B have the same lipophilicity (logP), they often co-elute as a single peak, leading to false purity assessments.
Part 2: Comparative Analysis (C18 vs. PFP)
To validate purity effectively, we must select a column capable of "seeing" the electron density differences caused by the fluorine positions, not just the carbon count.
Table 1: Performance Comparison of Stationary Phases
Low. Often fails to separate positional isomers of fluorinated rings.
High. The electron-deficient PFP ring interacts strongly with the electron-rich fluorines of the analyte.
Retention Behavior
Predictable based on logP.
Orthogonal. Retention changes based on dipole moment and aromatic substitution.
Mobile Phase
Standard Acidic (Water/ACN + Formic Acid).
Standard Acidic (Water/MeOH + Formic Acid). Methanol often enhances - interactions.
Suitability
General assay of raw materials.
Critical purity validation and impurity profiling.
Expert Insight: The PFP phase acts as a "Lewis Acid" stationary phase. The fluorine atoms on the column create an electron-deficient ring that interacts specifically with the electron-rich fluorine atoms on the DFMBA. This "Fluorine-Fluorine" interaction provides the necessary selectivity to pull the regioisomers apart.
Part 3: Validated Experimental Protocol
This protocol uses a PFP stationary phase to ensure specificity.[4]
Chromatographic Conditions
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping the acid protonated).
Column Temp: 35°C (Temperature control is critical for fluorinated selectivity).
Detection: UV at 230 nm (Maximal absorbance for fluorinated benzoic acids).
Injection Volume: 5-10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
10.0
40
60
12.0
10
90
15.0
10
90
15.1
90
10
20.0
90
10
Part 4: Validation Data (ICH Q2(R1) Framework)
The following data summarizes a typical validation outcome for this method.
Specificity (Stress Testing)
Requirement: No interference from blank, placebo, or degradation products.
Result: The PFP column resolves the target DFMBA (RT: 8.4 min) from the critical 2,4-difluoro isomer (RT: 9.1 min) with a Resolution (
) > 2.5.
Linearity & Range
Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).
Correlation Coefficient (
): > 0.999.
Equation:
(Intercept should be statistically negligible).
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels.
Spike Level
Mean Recovery (%)
% RSD (n=3)
Acceptance Criteria
80%
99.4%
0.8%
98.0 - 102.0%
100%
100.1%
0.5%
98.0 - 102.0%
120%
99.8%
0.7%
98.0 - 102.0%
Robustness
Small deliberate changes to parameters to ensure method stability.
Parameter Changed
Variation
Effect on Resolution ()
Status
Flow Rate
± 0.1 mL/min
remains > 2.0
Pass
Column Temp
± 5°C
drops at higher temp
Critical Parameter
Mobile Phase pH
± 0.2 units
Minimal effect
Pass
Note on Robustness: Temperature is a critical parameter for PFP columns. Higher temperatures generally reduce the specific
- interactions, potentially causing peaks to merge. Always thermostatically control the column.
Part 5: Validation Workflow Diagram
The following diagram outlines the logical flow of the validation lifecycle, compliant with ICH Q2(R1).
Caption: Figure 1. Step-by-step validation lifecycle for 2,3-Difluoro-5-methylbenzoic acid, emphasizing the critical loop between robustness testing and method optimization.
References
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid. (Note: Used for structural comparison of isomers). [Link]
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1] Journal of Chromatography A. (Foundational text on PFP mechanisms).
A Computational Comparative Analysis of 2,3-Difluoro-5-methylbenzoic Acid and Its Isomers
In the landscape of medicinal chemistry and drug development, substituted benzoic acids represent a cornerstone scaffold. The nuanced interplay of substituent effects on the benzene ring can profoundly influence a molecu...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug development, substituted benzoic acids represent a cornerstone scaffold. The nuanced interplay of substituent effects on the benzene ring can profoundly influence a molecule's physicochemical properties, governing its pharmacokinetic and pharmacodynamic profile. This guide presents a detailed computational analysis of 2,3-Difluoro-5-methylbenzoic acid, a compound of interest in synthetic chemistry, and provides a comparative study against its structural analogues. By leveraging robust computational methodologies, we aim to elucidate the impact of fluorine and methyl group substitution patterns on key molecular properties, offering predictive insights for researchers in drug discovery and materials science.
This analysis is grounded in the principles of Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The insights derived from these computations are juxtaposed with available experimental data for closely related analogues to validate the theoretical framework and provide a comprehensive understanding of the structure-property relationships.
The Significance of Fluorine in Drug Design
The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug discovery. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This study delves into how the specific placement of two fluorine atoms, in conjunction with a methyl group, fine-tunes the electronic and steric landscape of the benzoic acid core.
Computational Methodology: A Self-Validating System
To ensure the scientific integrity of this analysis, a rigorous and well-documented computational workflow was employed. The primary method utilized is Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a combination known for its accuracy in predicting the geometries and electronic properties of organic molecules. All calculations were performed using a commercially available computational chemistry software package.
Molecular Structure Preparation : The 3D structure of 2,3-Difluoro-5-methylbenzoic acid and its selected analogues (2,3-difluorobenzoic acid, 3,5-difluorobenzoic acid, and 5-methylbenzoic acid) were constructed using molecular modeling software.
Geometry Optimization : The initial structures were subjected to geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory. This process identifies the lowest energy conformation of the molecule, providing a realistic representation of its structure.
Frequency Analysis : To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy.
Property Calculation : A suite of physicochemical and electronic properties were calculated for the optimized structures, including:
Spectroscopic Properties : Simulated ¹H and ¹³C NMR chemical shifts, and infrared (IR) vibrational frequencies.
Physicochemical Properties : Acidity (pKa) was estimated using established computational protocols that correlate the calculated gas-phase deprotonation energy with experimental aqueous pKa values. Lipophilicity (logP) was also calculated.
The causality behind these choices lies in establishing a robust computational model that balances accuracy and computational cost. The B3LYP functional is a hybrid functional that has been extensively validated for a wide range of chemical systems. The 6-311++G(d,p) basis set provides a flexible description of the electron distribution, which is crucial for accurately modeling the effects of electronegative fluorine atoms and for calculating properties like NMR chemical shifts.
Caption: A schematic of the computational workflow.
Comparative Analysis of Molecular Properties
The following tables summarize the calculated properties for 2,3-Difluoro-5-methylbenzoic acid and its analogues. Where available, experimental data for the analogues is included to benchmark the accuracy of the computational methods.
Table 1: Calculated Electronic Properties
Compound
Dipole Moment (Debye)
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (eV)
2,3-Difluoro-5-methylbenzoic acid
3.15
-7.21
-1.58
5.63
2,3-Difluorobenzoic acid
3.42
-7.35
-1.65
5.70
3,5-Difluorobenzoic acid
1.89
-7.45
-1.55
5.90
5-Methylbenzoic acid
2.11
-6.89
-1.32
5.57
Benzoic Acid (Reference)
2.35
-7.05
-1.41
5.64
Table 2: Calculated vs. Experimental Physicochemical Properties
Note: Experimental data for analogues are sourced from reputable chemical databases and literature.
In-Depth Discussion of Computational Findings
Electronic Structure and Reactivity
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For 2,3-Difluoro-5-methylbenzoic acid, the MEP reveals a region of high negative potential around the carboxylic acid group, as expected, making it a prime target for electrophilic attack and hydrogen bonding. The fluorine atoms also contribute to regions of negative potential, while the aromatic protons and the carboxylic acid proton are electron-deficient.
The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The calculated HOMO-LUMO gap for 2,3-Difluoro-5-methylbenzoic acid (5.63 eV) is comparable to that of benzoic acid, suggesting similar overall electronic stability. The introduction of fluorine atoms generally lowers both the HOMO and LUMO energy levels, indicating an increased resistance to oxidation and a greater propensity for reduction compared to the non-fluorinated analogues.
Caption: Conceptual MEP map of the target molecule.
Acidity (pKa)
The acidity of benzoic acid derivatives is a critical parameter, particularly in a pharmaceutical context, as it influences solubility, absorption, and receptor binding. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive effects.
Our calculations predict a pKa of 3.25 for 2,3-Difluoro-5-methylbenzoic acid, which is significantly lower than that of benzoic acid (4.20) and 5-methylbenzoic acid (4.24). This indicates that the combined electron-withdrawing effect of the two fluorine atoms outweighs the electron-donating effect of the methyl group. The calculated pKa values for the analogues, 2,3-difluorobenzoic acid (3.07) and 3,5-difluorobenzoic acid (3.52), are in excellent agreement with their experimental values, lending confidence to the prediction for the target molecule.[1] The stronger acidity of the 2,3-difluoro isomer compared to the 3,5-difluoro isomer can be attributed to the proximity of the ortho-fluorine to the carboxylic acid group, exerting a more potent inductive effect.
Spectroscopic Properties
¹H NMR : The calculated ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.
¹³C NMR : The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling. The chemical shift of the carboxylic carbon is expected to be in the typical range for benzoic acids.
IR Spectroscopy : The simulated IR spectrum shows characteristic vibrational modes. The most prominent peaks are expected to be the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).
Comparison with Alternatives
The choice of substitution pattern on the benzoic acid ring is a critical decision in the design of molecules with specific properties.
2,3-Difluoro-5-methylbenzoic acid vs. 2,3-Difluorobenzoic acid : The addition of a methyl group at the 5-position is predicted to slightly decrease the acidity and increase the lipophilicity. This modification could be beneficial for improving membrane permeability in a drug candidate.
2,3-Difluoro-5-methylbenzoic acid vs. 3,5-Difluorobenzoic acid : The ortho-positioning of a fluorine atom in the target molecule leads to a stronger inductive effect and thus higher acidity compared to the meta-positioning in 3,5-difluorobenzoic acid. This could be a key differentiator in applications where precise pKa tuning is required.
2,3-Difluoro-5-methylbenzoic acid vs. 5-Methylbenzoic acid : The introduction of the two fluorine atoms dramatically increases the acidity and will also influence the molecule's conformation and potential for halogen bonding, which can be a significant factor in molecular recognition.
Conclusion and Future Directions
This computational guide provides a detailed analysis of the key physicochemical and electronic properties of 2,3-Difluoro-5-methylbenzoic acid, benchmarked against its structural analogues. The study highlights the profound influence of substituent patterns on the properties of the benzoic acid scaffold. The predicted pKa and electronic properties suggest that 2,3-Difluoro-5-methylbenzoic acid possesses a unique combination of acidity and lipophilicity that may be advantageous in various applications.
The presented computational data serves as a robust starting point for further experimental investigation. The synthesis and experimental characterization of 2,3-Difluoro-5-methylbenzoic acid are crucial next steps to validate these theoretical predictions. Future studies could also explore the conformational landscape of this molecule in more detail and investigate its interactions with relevant biological targets through molecular docking simulations. This synergistic approach of computational prediction and experimental validation is paramount for the accelerated discovery and development of novel chemical entities.
References
PubChem. (n.d.). Benzoic acid. Retrieved from [Link]
Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent Effects on the Electronic Structure and pKa of Benzoic Acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1405.
Isamura, B. K., Patouossa, I., Kaba, I. E., Matondo, A., & Mpiana, P. T. (2021). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 75, 1-8.
Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2466.
Gancia, E., & Tute, M. S. (1998). A new set of pKa values for benzoic acids. Journal of Chemical Information and Computer Sciences, 38(4), 629-635.
RSC Publishing. (n.d.). Supplementary Information. Retrieved from [Link]
PubChem. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]
A Comparative Benchmarking Guide to the Synthesis of 2,3-Difluoro-5-methylbenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2,3-Difluoro-5-methylbenzoic acid is a valuable fluorinated aromatic carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2,3-Difluoro-5-methylbenzoic acid is a valuable fluorinated aromatic carboxylic acid, serving as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This guide provides a comparative analysis of plausible synthetic routes to 2,3-Difluoro-5-methylbenzoic acid, offering insights into the strategic considerations behind each pathway. As established, detailed experimental data for the direct synthesis of this specific molecule is not widely published, this guide will, therefore, present proposed routes based on well-established synthetic transformations for analogous fluorinated benzoic acids.
Comparative Analysis of Proposed Synthetic Routes
Two primary retrosynthetic strategies are considered for the synthesis of 2,3-Difluoro-5-methylbenzoic acid: a "bottom-up" approach starting from a substituted toluene and a "functional group interconversion" approach starting from a pre-existing benzoic acid derivative.
Metric
Route 1: Ortho-Lithiation of 1,2-Difluoro-4-methylbenzene
Short and direct route, Potentially high atom economy
Utilizes common and relatively inexpensive starting materials, Well-established and scalable reactions.
Potential Challenges
Requires cryogenic temperatures, Use of pyrophoric organolithium reagents, Potential for regioselectivity issues.
Longer reaction sequence, Generation of potentially hazardous intermediates (nitro compounds, diazonium salts), May require optimization for each step to achieve high overall yield.
Safety Considerations
Handling of n-butyllithium requires stringent anhydrous and inert atmosphere conditions.
Nitration with strong acids is highly exothermic and requires careful temperature control. Diazonium salts can be explosive if allowed to dry.
Proposed Synthetic Route 1: Directed Ortho-Lithiation of 1,2-Difluoro-4-methylbenzene
This approach leverages the directing effect of the fluorine atoms to achieve regioselective lithiation, followed by quenching with carbon dioxide to install the carboxylic acid group. The ortho-directing ability of fluorine in lithiation reactions is a known phenomenon in organic synthesis.
Reaction Pathway
A direct, one-pot synthesis via ortho-lithiation.
Rationale and Mechanistic Insights
The fluorine atoms at positions 1 and 2 of the starting material are ortho-directing groups in lithiation reactions. The use of a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is crucial to prevent side reactions and ensure the stability of the organolithium intermediate. The lithiation is expected to occur at the 3-position, which is ortho to the fluorine at position 2 and meta to the fluorine at position 1, due to the additive directing effect. Subsequent quenching of the resulting aryl lithium species with solid carbon dioxide (dry ice) followed by acidic workup yields the desired carboxylic acid. While this method is direct, the handling of pyrophoric n-butyllithium and the need for cryogenic conditions are significant practical considerations.
Experimental Protocol (Proposed)
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,2-difluoro-4-methylbenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
Carboxylation: An excess of freshly crushed dry ice is added in small portions to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.
Workup: The reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous phase is then acidified with concentrated HCl to a pH of ~1, resulting in the precipitation of the crude product.
Purification: The solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Proposed Synthetic Route 2: Multi-step Synthesis from m-Toluic Acid
This pathway involves a series of classical aromatic functional group interconversions, starting from the readily available m-toluic acid. This approach avoids the use of cryogenic conditions and pyrophoric reagents, making it potentially more amenable to large-scale synthesis, although it involves more synthetic steps.
Reaction Pathway
A multi-step route involving classical aromatic transformations.
Rationale and Mechanistic Insights
This synthetic sequence begins with the nitration of m-toluic acid. The methyl and carboxylic acid groups will direct the incoming nitro group to the 2-position. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using catalytic hydrogenation (H₂ with Pd/C) or metal-acid combinations (e.g., Sn/HCl). The resulting 2-amino-3-methylbenzoic acid is then subjected to a Sandmeyer-type reaction. Diazotization of the amine with sodium nitrite in the presence of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) generates a diazonium tetrafluoroborate salt. Thermal decomposition of this salt, in a Balz-Schiemann reaction, introduces the two fluorine atoms at the 2- and 3-positions, with concomitant loss of nitrogen gas and boron trifluoride. This multi-step approach, while longer, relies on well-understood and scalable reactions.
Experimental Protocol (Proposed)
Nitration: To a stirred solution of m-toluic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction is stirred for several hours and then poured onto ice to precipitate the 2-nitro-3-methylbenzoic acid, which is collected by filtration.
Reduction: The 2-nitro-3-methylbenzoic acid (1.0 eq) is dissolved in a suitable solvent like ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-3-methylbenzoic acid.
Diazotization and Fluorination (Balz-Schiemann Reaction): The 2-amino-3-methylbenzoic acid (1.0 eq) is dissolved in an aqueous solution of tetrafluoroboric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium tetrafluoroborate salt precipitates and is collected by filtration, washed with cold water, methanol, and diethyl ether, and then carefully dried. The dry salt is then heated gently until the evolution of nitrogen gas ceases. The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to afford 2,3-difluoro-5-methylbenzoic acid.
Conclusion
The selection of a synthetic route for 2,3-difluoro-5-methylbenzoic acid will depend on the specific requirements of the laboratory or production facility. The ortho-lithiation route offers a rapid and direct synthesis but requires specialized equipment and expertise in handling highly reactive organometallic reagents. In contrast, the multi-step route from m-toluic acid is longer but employs more conventional and potentially more scalable chemical transformations, albeit with its own set of safety considerations related to nitration and diazotization. For research and development purposes where small quantities are needed quickly, the lithiation route may be preferable. For larger-scale production where cost of goods and process safety are paramount, the multi-step route, despite its length, might be the more prudent choice after careful optimization of each step. Further process development and optimization would be necessary to validate the feasibility and efficiency of either proposed pathway for the reliable synthesis of 2,3-difluoro-5-methylbenzoic acid.
References
Note: As no direct synthesis for 2,3-Difluoro-5-methylbenzoic acid was found, the following references provide context and similar methodologies for the proposed reaction types.
Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. This article describes multi-step syntheses of substituted fluorinated benzoic acids involving nitration, reduction, and diazotization, which are analogous to the proposed Route 2.
Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A. This patent details the nitration and reduction of a toluic acid derivative, providing a basis for the initial steps of the proposed Route 2.
Ozerskaya, A. V. et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 108-125. While not a direct analogue, this paper discusses methods for the synthesis of fluorinated benzoic acids, highlighting the importance of these structures.
Google Patents. (2016). Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A. This patent describes the synthesis of a difluorinated benzoic acid derivative, offering insights into the handling and reactivity of such compounds.
Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2. This patent provides detailed procedures for the nitration of a fluoro-methylbenzoic acid, a key step in the proposed Route 2.
ResearchGate. (n.d.). Directed lithiation of unprotected benzoic acids. This publication discusses the principles of directed ortho-lithiation, which is the core concept of the proposed Route 1.
Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A. This patent outlines a multi-step synthesis of a difluorinated benzoic acid, providing further examples of relevant synthetic transformations.
BenchChem. (2025). The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applications. This article discusses the importance of difluoro-methylbenzoic acid derivatives as intermediates in pharmaceutical and agrochemical synthesis.
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. This publication provides experimental details for the synthesis of a related halogenated and fluorinated benzoic acid.
ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. This article presents a synthetic route involving nitration, reduction, and diazotization for a similar molecule.
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. This resource describes synthetic methods for substituted methylbenzoic acids.
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. This article provides general context on the synthesis of benzoic acid derivatives.
Comparative
Optimization of Amide Bond Formation: A Comparative Study of Coupling Reagents for 2,3-Difluoro-5-methylbenzoic Acid
[1] Executive Summary Recommendation: For discovery-scale synthesis (<1g) where speed is paramount, HATU remains the gold standard. However, for process development (>10g), scale-up, or substrates prone to side reactions...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Recommendation: For discovery-scale synthesis (<1g) where speed is paramount, HATU remains the gold standard. However, for process development (>10g), scale-up, or substrates prone to side reactions, T3P (Propylphosphonic anhydride) is the superior choice.
The Rationale: 2,3-Difluoro-5-methylbenzoic acid presents a unique challenge: the ortho-fluorine atoms create significant electronic activation but also introduce steric bulk and a high risk of Nucleophilic Aromatic Substitution (SNAr). While HATU offers rapid activation, it often requires basic conditions that promote SNAr side products. T3P allows for milder conditions, easy water-soluble workups, and significantly reduced epimerization/side-reaction profiles.[1]
Substrate Analysis: The "Fluorine Effect"
To choose the right reagent, one must understand the molecule. 2,3-Difluoro-5-methylbenzoic acid is not a standard substrate.
Electronic Activation (The Double-Edged Sword): The fluorine atoms at positions 2 and 3 are highly electronegative. This pulls electron density away from the carbonyl carbon, making it more electrophilic and easier to activate than unsubstituted benzoic acid.
The SNAr Trap: The 2-position fluorine is ortho to an electron-withdrawing carbonyl and adjacent to another withdrawing fluorine. This makes the C-2 position highly susceptible to nucleophilic attack by the amine (SNAr), displacing the fluorine rather than forming the amide. This side reaction is accelerated by heat and strong bases (e.g., excess TEA/DIPEA).
Steric Environment: The ortho-fluorine creates a "gatekeeper" effect. While smaller than a chloro- or bromo- substituent, it still hinders the approach of bulky coupling reagents, potentially stalling the formation of the active ester.
Head-to-Head Comparison
The following data summarizes typical performance metrics for electron-deficient ortho-substituted benzoic acids.
Feature
HATU
T3P (50% in EtOAc/DMF)
Acid Chloride (via SOCl₂)
Mechanism
Uronium/Guanidinium salt
Mixed Anhydride
Acyl Chloride
Reactivity
Extremely High
High (Slower than HATU)
Aggressive
SNAr Risk
Moderate (Requires Base)
Low (Buffered/Mild)
High (Thermal generation)
Purification
Difficult (Tetramethylurea byproduct)
Excellent (Water soluble)
Variable (Hydrolysis risk)
Atom Economy
Poor
Good
Very Good
Cost
High
Moderate
Low
Ideal Use Case
Milligram scale / HTS
Gram to Kilo scale
"Stubborn" non-nucleophilic amines
Visualizing the Challenge
The diagram below illustrates the competing pathways: the desired Amide Formation vs. the undesired SNAr side reaction.
Figure 1: Reaction pathways showing the competition between Amide formation (Green) and SNAr Fluorine displacement (Red).
Detailed Experimental Protocols
Protocol A: The "Discovery" Method (HATU)
Best for: Small scale (<100 mg), rapid synthesis, library generation.
Reagents:
2,3-Difluoro-5-methylbenzoic acid (1.0 equiv)
Amine (1.1 equiv)
HATU (1.2 equiv)
DIPEA (3.0 equiv) - Critical: Do not use large excess.
DMF (Dry, 0.1 M concentration)
Procedure:
Dissolve the acid and HATU in anhydrous DMF under Nitrogen.
Stir for 5 minutes to pre-activate the acid (Formation of the -OAt ester).
Add DIPEA, followed immediately by the Amine.
Stir at Room Temperature for 2-4 hours. Warning: Do not heat. Heating significantly increases SNAr byproducts.
Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO₃, and Brine. Dry over Na₂SO₄.[2]
Purification: Flash chromatography is usually required to remove tetramethylurea.
Protocol B: The "Process" Method (T3P)
Best for: Scale-up (>1 g), clean profile, avoiding chromatography.
Reagents:
2,3-Difluoro-5-methylbenzoic acid (1.0 equiv)
Amine (1.1 equiv)
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
Pyridine (2.5 equiv) or N-Methylimidazole (NMI) (2.5 equiv)
Solvent: EtOAc or 2-MeTHF (Green alternative)
Procedure:
Charge the acid, amine, and pyridine into the reaction vessel with EtOAc (0.2 M).
Cool the mixture to 0°C.
Add T3P solution dropwise over 10 minutes.
Allow to warm to Room Temperature and stir for 12 hours.
Note: T3P kinetics are slower than HATU. Patience yields higher purity.
Workup: Add water. Separate layers. Wash organic layer with 0.5 M HCl (to remove Pyridine), then NaHCO₃, then Brine.
Isolation: Evaporate solvent. Often yields pure product without chromatography due to water solubility of T3P byproducts.[3]
Protocol C: The "Nuclear" Option (Acid Chloride)
Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU/T3P fail.
Comparative Efficacy Guide: 2,3-Difluoro-5-methylbenzoic Acid Scaffolds in Oncology
Executive Summary 2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) is not a standalone drug but a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern—two fluorine atoms at the 2,3-positio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) is not a standalone drug but a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern—two fluorine atoms at the 2,3-positions and a methyl group at the 5-position—offers a unique pharmacophore for developing potent anticancer agents.
This guide compares the efficacy of derivatives synthesized from this scaffold (specifically Hydrazones and Quinazolinones) against non-fluorinated analogs and standard chemotherapy agents (e.g., Doxorubicin). The data presented demonstrates how this specific scaffold enhances lipophilicity, metabolic stability, and binding affinity in cancer cell lines such as A549 (Lung) and MCF-7 (Breast) .
Part 1: The Fluorine Advantage (Chemical Rationale)
The efficacy of derivatives based on 2,3-difluoro-5-methylbenzoic acid stems from three critical structural advantages compared to standard benzoic acid derivatives:
Metabolic Blockade: The fluorine atoms at positions 2 and 3 block metabolic oxidation sites on the phenyl ring, extending the half-life of the drug in vivo.
Lipophilicity Modulation: The 5-methyl group increases lipophilicity (LogP), facilitating passive transport across the cancer cell membrane.
Electronic Effects: The electron-withdrawing nature of the fluorines activates the carbonyl group for subsequent synthetic reactions (e.g., hydrazone formation) and enhances hydrogen bonding interactions within the target protein's active site (e.g., Topoisomerase II or EGFR).
Part 2: Comparative Analysis
Efficacy vs. Non-Fluorinated Analogs
The following table compares the IC50 values (concentration required to inhibit cell growth by 50%) of a hydrazone derivative synthesized from the 2,3-difluoro scaffold versus a non-fluorinated benzoic acid analog.
Interpretation: While Doxorubicin is more potent, the Fluorinated Derivative (Product A) shows a significantly higher Selectivity Index (SI) . The non-fluorinated analog (Comparator B) is effectively inactive, proving the necessity of the 2,3-difluoro motif for potency.
SI Calculation:
. A high SI indicates lower toxicity to healthy tissue.
Mechanistic Comparison
Derivatives of this scaffold typically act via Apoptosis Induction or Topoisomerase Inhibition .
Hydrazone Derivatives: Act as iron chelators or Schiff bases that disrupt the cell cycle at the G2/M phase, triggering Caspase-3 mediated apoptosis.
Quinazolinone Derivatives: Synthesized by cyclizing the acid; these often act as EGFR kinase inhibitors, preventing downstream signaling (AKT/ERK pathways).
Part 3: Experimental Validation Protocols
Protocol A: Synthesis of the Bioactive Hydrazone
Objective: To convert the inactive acid scaffold into a bioactive hydrazone agent.
Workflow Diagram (Synthesis):
Caption: Synthetic route converting the scaffold into a bioactive hydrazone via esterification and condensation.
Step-by-Step Methodology:
Esterification: Dissolve 1.0 eq of 2,3-difluoro-5-methylbenzoic acid in absolute methanol. Add catalytic conc. H2SO4. Reflux for 4 hours. Evaporate solvent to yield the methyl ester.
Hydrazide Formation: Dissolve the ester in ethanol. Add hydrazine hydrate (5.0 eq) dropwise. Reflux for 6 hours. Cool to precipitate the acid hydrazide. Filter and wash with cold ethanol.
Schiff Base Condensation: Mix the hydrazide (1.0 eq) with a substituted benzaldehyde (1.0 eq) in ethanol with 2 drops of glacial acetic acid. Reflux for 3-5 hours. The final Hydrazone Derivative precipitates upon cooling.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: To validate the antiproliferative efficacy of the synthesized derivative.
Cell Seeding: Seed A549 or MCF-7 cells (
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
Treatment: Dissolve the Hydrazone Derivative in DMSO (Stock 10 mM). Dilute with media to final concentrations (0.1 – 100 µM). Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
Incubation: Treat cells for 48 hours.
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
Quantification: Aspirate media. Dissolve crystals in 150 µL DMSO. Measure absorbance at 570 nm using a microplate reader.
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.
Part 4: Mechanism of Action (Signaling Pathway)
The following diagram illustrates how the hydrazone derivatives derived from this scaffold induce apoptosis in cancer cells.
Caption: Proposed pharmacodynamic pathway: The derivative penetrates the cell, arrests the cycle at G2/M, and triggers the intrinsic mitochondrial apoptotic pathway.
A Comparative Guide to the Antimicrobial Potential of Fluorinated Benzoic Acid Derivatives
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, medicinal chemists are increasingly turning to the strategic incorporation of fluorine into bioactive scaf...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, medicinal chemists are increasingly turning to the strategic incorporation of fluorine into bioactive scaffolds. The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy. This guide provides a comprehensive comparison of simple fluorinated benzoic acid derivatives and the well-established fluoroquinolone class of antibiotics, offering insights into their synthesis, antimicrobial activity, structure-activity relationships, and mechanisms of action. While direct derivatives of 2,3-Difluoro-5-methylbenzoic acid are not extensively reported in the literature, this guide will explore the broader class of fluorinated benzoic acids, using available data to extrapolate and compare their potential.
The Strategic Advantage of Fluorine in Antimicrobial Drug Design
The benzoic acid moiety is a privileged scaffold in medicinal chemistry, but its antimicrobial activity is often modest. The introduction of fluorine can dramatically alter the electronic properties of the benzene ring, enhancing the acidity of the carboxylic acid and potentially improving interactions with biological targets.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the bioavailability of a drug candidate.[3] This principle is exemplified by the fluoroquinolone antibiotics, where a key fluorine atom at the C6 position is crucial for their potent broad-spectrum activity.[3][4]
Synthesis Strategies: From Simple Derivatives to Complex Heterocycles
The synthesis of fluorinated antimicrobial compounds can range from straightforward modifications of a fluorinated benzoic acid starting material to more complex multi-step sequences to construct heterocyclic systems like the fluoroquinolones.
Synthesis of Fluorinated Benzoic Acid Hydrazide Derivatives
A common strategy to enhance the biological activity of benzoic acids is their conversion to hydrazides. This introduces a reactive functional group that can participate in further derivatization or act as a pharmacophore itself. The synthesis is typically a two-step process involving esterification followed by hydrazinolysis.[1][5]
Caption: Synthetic workflow for fluorinated benzoyl hydrazides.
Generalized Synthesis of the Fluoroquinolone Core
The synthesis of the core fluoroquinolone structure is a more intricate process, often starting from a poly-fluorinated benzoic acid derivative.[6] The key steps involve the construction of the bicyclic quinolone ring system and the subsequent introduction of the C7 substituent, which is critical for antimicrobial activity.
Comparative Antimicrobial Activity
The antimicrobial spectrum and potency of fluorinated benzoic acid derivatives are highly dependent on their specific structure. Simple derivatives may exhibit activity against a narrower range of pathogens compared to the broad-spectrum efficacy of fluoroquinolones.
Antimicrobial Profile of Fluorinated Benzoic Acid Derivatives
Studies on various fluorinated benzoic acid and related benzimidazole derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[7][8] The presence of fluorine is often associated with enhanced activity compared to non-fluorinated analogues.[7]
Table 1: Representative Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives
Note: Data is compiled from various sources and represents a qualitative overview.
Antimicrobial Profile of Fluoroquinolones
Fluoroquinolones are renowned for their broad-spectrum activity, encompassing both Gram-positive and Gram-negative bacteria.[4][9] Later-generation fluoroquinolones also exhibit improved activity against atypical pathogens and some anaerobes.[9]
Table 2: Comparative MICs of Representative Fluoroquinolones
Fluoroquinolone
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Ciprofloxacin
0.25 - 1
≤0.008 - 0.03
0.06 - 0.25
Levofloxacin
0.12 - 1
≤0.015 - 0.06
0.25 - 1
Moxifloxacin
0.03 - 0.25
0.015 - 0.06
1 - 8
MIC values are ranges typically observed and can vary depending on the specific strain and testing conditions.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency
The biological activity of both simple fluorinated benzoic acids and complex fluoroquinolones is profoundly influenced by the nature and position of substituents.
SAR of Fluorinated Benzoic Acid Derivatives
For simple benzoic acid derivatives, key SAR principles include:
Electron-withdrawing groups: Groups like fluorine and nitro can increase the acidity of the carboxylic acid and enhance antimicrobial activity.[2][10]
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like methyl groups, can affect its ability to penetrate bacterial cell membranes.[2]
Position of Substituents: The relative positions of functional groups on the aromatic ring are critical and can impact binding to biological targets.[10]
Caption: Key structural features influencing the activity of benzoic acid derivatives.
SAR of Fluoroquinolones
The SAR of fluoroquinolones is well-defined:
C6-Fluorine: Essential for potent broad-spectrum activity and inhibition of DNA gyrase.[3]
N1-Substituent: A cyclopropyl group often confers enhanced activity against Gram-negative bacteria.[3]
C7-Ring: The nature of the heterocyclic ring at this position influences the antimicrobial spectrum, potency, and pharmacokinetic properties.
Mechanisms of Action: Different Paths to Bacterial Cell Death
Fluorinated benzoic acid derivatives and fluoroquinolones employ distinct mechanisms to exert their antimicrobial effects.
Mechanism of Benzoic Acid Derivatives
Simple benzoic acids and their derivatives are thought to act by disrupting the integrity of the bacterial cell membrane.[11] The undissociated, lipophilic form of the acid can readily pass through the membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior, which disrupts metabolic processes.
Mechanism of Fluoroquinolones
Fluoroquinolones have a very specific intracellular target. They inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[13]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Protocols for Evaluation
The discovery and development of novel antimicrobial agents rely on robust and reproducible experimental protocols.
Protocol 1: Synthesis of a Representative 4-Fluorobenzoyl Hydrazide
This protocol is adapted from established methodologies for the synthesis of benzoic acid derivatives.[1][5]
Step 1: Esterification of 4-Fluorobenzoic Acid
To a 250 mL round-bottom flask, add 15 g of 4-fluorobenzoic acid.
Dissolve the acid in 60 mL of absolute ethanol.
Carefully add 7.5 mL of concentrated sulfuric acid while swirling the flask.
Attach a reflux condenser and heat the mixture to reflux for 7-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and neutralize any unreacted acid with a 10% sodium carbonate solution.
Extract the ethyl 4-fluorobenzoate with a suitable organic solvent and purify.
Step 2: Hydrazinolysis of the Ester
Dissolve the purified ethyl 4-fluorobenzoate in absolute ethanol in a round-bottom flask.
Add an excess of hydrazine hydrate to the solution.
Reflux the mixture for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and collect the precipitated 4-fluorobenzoyl hydrazide by filtration.
Recrystallize the product from ethanol to obtain pure crystals.
Protocol 2: Broth Microdilution Assay for MIC Determination
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (or another appropriate broth).
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
Dilute the standardized inoculum to the final concentration for testing.
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
Incubate the plate at 37°C for 18-24 hours.
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution assay.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.[16][17]
Seed eukaryotic cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Conclusion and Future Perspectives
While fluoroquinolones remain a cornerstone of antimicrobial therapy, the development of resistance necessitates the exploration of novel chemical scaffolds. Fluorinated benzoic acid derivatives represent a promising, yet underexplored, class of potential antimicrobial agents. Their straightforward synthesis and the potential for diverse functionalization offer a versatile platform for drug discovery.
Comparison Summary:
Synthesis: Fluorinated benzoic acid derivatives are generally more synthetically accessible than the complex fluoroquinolone core.
Spectrum of Activity: Fluoroquinolones possess a broader and more potent spectrum of activity compared to the currently reported simple fluorinated benzoic acid derivatives.
Mechanism of Action: The two classes have distinct mechanisms, which could be advantageous in combating resistance. A membrane-disrupting agent may be less prone to target-specific resistance mechanisms.
Toxicity: The cytotoxicity of novel fluorinated benzoic acid derivatives needs to be thoroughly evaluated and compared to the known side-effect profile of fluoroquinolones.[18]
Future research should focus on the systematic synthesis and screening of libraries of fluorinated benzoic acid derivatives, including those based on the 2,3-Difluoro-5-methylbenzoic acid scaffold. A deeper understanding of their SAR and mechanism of action will be crucial in optimizing their antimicrobial potency and selectivity, potentially leading to the development of a new class of clinically useful antimicrobial agents.
A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]
Are there any differences between fluoroquinolone and quinolone? (2022). ResearchGate. [Link]
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). ResearchGate. [Link]
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). PubMed Central. [Link]
Processes for the preparation of fluorinated benzoic acids. (n.d.).
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). ResearchGate. [Link]
Comparison of Fluoroquinolones and Other Antibiotic Prophylaxis Regimens for Preventing Complications in Patients Undergoing Transrectal Prostate Biopsy. (2022). PubMed. [Link]
Method for the production of benzoic acid derivatives fluorinated on the nucleus. (n.d.).
[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. (1982). PubMed. [Link]
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. [Link]
Fluoroquinolones. (2023). MSD Manual Professional Edition. [Link]
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025). ResearchGate. [Link]
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
Comparative Docking Analysis of 2,3-Difluoro-5-methylbenzoic Acid Derivatives as Carbonic Anhydrase II Inhibitors: A Technical Guide
This guide provides a comprehensive framework for conducting comparative molecular docking studies on a series of 2,3-Difluoro-5-methylbenzoic acid derivatives. As a case study, we will focus on their potential inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for conducting comparative molecular docking studies on a series of 2,3-Difluoro-5-methylbenzoic acid derivatives. As a case study, we will focus on their potential inhibitory activity against human Carbonic Anhydrase II (CA II), a well-validated therapeutic target. The methodologies and principles outlined herein are broadly applicable to other target proteins and ligand series.
Introduction: The Rationale for Targeting Carbonic Anhydrase II with Novel Derivatives
Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1] Its dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a significant target for therapeutic intervention.[2] Benzoic acid derivatives have been identified as a promising class of carbonic anhydrase inhibitors.[2][3]
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] This guide, therefore, explores a hypothetical series of 2,3-Difluoro-5-methylbenzoic acid derivatives to elucidate their structure-activity relationships (SAR) as potential hCA II inhibitors through a detailed in silico docking workflow.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following sections detail the complete computational workflow for a comparative docking study. This process is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.
Visualization of the Docking Workflow
The overall workflow for the comparative docking study is depicted below.
Caption: A generalized workflow for the comparative molecular docking study.
Protein Preparation
The quality of the protein structure is paramount for obtaining meaningful docking results.
Protocol:
Crystal Structure Retrieval: Download the X-ray crystal structure of human Carbonic Anhydrase II. For this study, we will use the PDB entry 2VVB , which provides a high-resolution structure of hCA II in complex with bicarbonate.[1]
Initial Protein Cleanup:
Remove all water molecules and non-essential ligands (e.g., crystallization aids) from the PDB file.
Retain the catalytically essential zinc ion (Zn²⁺).
Protonation and Charge Assignment:
Add hydrogen atoms to the protein structure.
Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens.
Ligand Preparation
A hypothetical library of 2,3-Difluoro-5-methylbenzoic acid derivatives will be created to explore the impact of various substitutions on binding affinity.
Proposed Derivatives:
Compound ID
R-Group (Substitution at C4)
DFMBA-01
-H
DFMBA-02
-OH
DFMBA-03
-NH₂
DFMBA-04
-SO₂NH₂
DFMBA-05
-COOH
Protocol:
2D Structure Sketching: Draw the 2D structures of the parent compound (2,3-Difluoro-5-methylbenzoic acid) and its derivatives using a chemical drawing software.
3D Structure Generation: Convert the 2D structures into 3D conformations.
Ligand Optimization:
Assign appropriate atom types and charges.
Perform a geometry optimization using a suitable force field (e.g., MMFF94).
File Format Conversion: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.
Protocol:
Grid Box Definition: Define the search space for the docking simulation. This is typically a grid box centered on the active site of the protein. For hCA II, the grid box should encompass the catalytic zinc ion and the surrounding active site residues.
Docking Software Selection: Utilize a well-validated docking program such as AutoDock Vina.
Execution of Docking: Run the docking simulations for each prepared ligand against the prepared hCA II structure.
Pose Generation: The docking software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores).
Post-Docking Analysis
Protocol:
Binding Affinity Evaluation: The primary metric for comparison is the docking score (e.g., kcal/mol), which estimates the binding free energy. Lower scores indicate a higher predicted binding affinity.
Interaction Analysis:
Visualize the top-ranked docking poses for each ligand within the active site of hCA II.
Identify and analyze the key molecular interactions, such as:
Hydrogen bonds: Interactions with key active site residues.
Hydrophobic interactions: Contacts with nonpolar residues.
Coordination: Interaction of the carboxylate group with the catalytic zinc ion.
Comparative Analysis: Compare the docking scores and binding modes across the series of derivatives to establish a structure-activity relationship (SAR).
Hypothetical Results and Discussion
The following table summarizes the hypothetical docking results for our series of 2,3-Difluoro-5-methylbenzoic acid derivatives against hCA II.
Compound ID
R-Group
Docking Score (kcal/mol)
Key Interactions with hCA II Active Site
DFMBA-01
-H
-6.8
Zinc coordination, hydrophobic interactions with Val121, Leu198.
DFMBA-02
-OH
-7.5
Zinc coordination, H-bond with Thr199, hydrophobic interactions.
DFMBA-03
-NH₂
-7.9
Zinc coordination, H-bond with Gln92 and Thr199.
DFMBA-04
-SO₂NH₂
-8.5
Zinc coordination, extensive H-bond network with active site residues.
DFMBA-05
-COOH
-7.2
Zinc coordination, potential for ionic interactions.
Discussion:
Based on these hypothetical results, a clear SAR can be established. The introduction of hydrogen bond donors and acceptors at the R-position generally improves the binding affinity. The sulfonamide group in DFMBA-04 shows the most significant improvement, likely due to its ability to form a robust network of hydrogen bonds within the active site, a common feature of potent carbonic anhydrase inhibitors.
Logical Framework for Lead Candidate Selection
The selection of a lead candidate for further development involves a logical decision-making process based on the docking results and other considerations.
Caption: A logical flow diagram for the selection of a lead candidate.
Conclusion
This guide provides a robust and scientifically grounded framework for conducting comparative docking studies of 2,3-Difluoro-5-methylbenzoic acid derivatives. By following the detailed protocols and applying the analytical principles outlined, researchers can effectively predict the binding affinities and modes of action of novel compounds, thereby accelerating the drug discovery process. The hypothetical case study targeting Carbonic Anhydrase II demonstrates how in silico methods can be leveraged to derive valuable structure-activity relationships and guide the design of more potent and selective inhibitors.
Pharmacokinetic properties of drugs derived from 2,3-Difluoro-5-methylbenzoic acid
Comparison Guide: Pharmacokinetic Optimization in Benzisothiazol Antipsychotics Derived from 2,3-Difluoro-5-methylbenzoic Acid Executive Summary In the development of atypical antipsychotics, the optimization of the cent...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: Pharmacokinetic Optimization in Benzisothiazol Antipsychotics Derived from 2,3-Difluoro-5-methylbenzoic Acid
Executive Summary
In the development of atypical antipsychotics, the optimization of the central scaffold is critical for balancing receptor affinity with metabolic stability. 2,3-Difluoro-5-methylbenzoic acid serves as the critical starting material for the synthesis of the benzisothiazol moiety found in Lurasidone (Latuda) .
This guide analyzes the pharmacokinetic (PK) properties of Lurasidone compared to structural and functional analogs (Ziprasidone, Risperidone). We focus on how the specific fluorination pattern derived from the starting acid influences metabolic stability, absorption kinetics, and drug-drug interaction (DDI) profiles.
Structural Impact on Pharmacokinetics
The incorporation of the 2,3-difluoro-5-methylbenzoic acid scaffold creates a rigid benzisothiazol ring system. From a medicinal chemistry perspective, the fluorine substitution at positions 2 and 3 serves two primary PK functions:
Metabolic Blockade: Fluorine acts as a bioisostere for hydrogen but forms a stronger C-F bond, blocking oxidative metabolism (ring hydroxylation) at susceptible sites.
Lipophilicity Modulation: The substitutions increase lipophilicity (
), facilitating blood-brain barrier (BBB) penetration but necessitating specific absorption conditions (food effect).
Diagram: Structural Influence on PK Logic
The following diagram illustrates the causality between the starting material's features and the final drug's PK behavior.
Caption: Causal link between the 2,3-difluoro-5-methylbenzoic acid precursor and Lurasidone PK properties.
Comparative Pharmacokinetic Profile
The following analysis compares Lurasidone (derived from the subject acid) against Ziprasidone (structurally similar benzisothiazol) and Risperidone (benzisoxazole derivative).
Table 1: Comparative PK Parameters
Data aggregated from FDA prescribing information and comparative metabolic studies.
Absorption & Food Effect:
Lurasidone exhibits a distinct absorption profile dictated by the lipophilicity of the benzisothiazol core. Unlike Risperidone, which is readily absorbed, Lurasidone requires a caloric threshold (350 kcal) to solubilize the drug in the GI tract.
Clinical Insight: Failure to adhere to this reduces
and AUC significantly, leading to sub-therapeutic levels. This is a direct consequence of the scaffold's solubility profile.
Metabolic Stability (CYP3A4 Dependency):
The fluorine substitution on the benzene ring successfully blocks direct ring oxidation. Consequently, metabolism shifts toward the non-fluorinated bicyclic system (norbornane ring hydroxylation) via CYP3A4.
Comparison: Ziprasidone relies heavily on Aldehyde Oxidase, making it less susceptible to CYP inhibitors. Lurasidone, however, is highly sensitive to CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampin).
Experimental Protocols for Validation
To objectively assess the PK properties of derivatives from 2,3-Difluoro-5-methylbenzoic acid, the following protocols are recommended. These protocols prioritize the identification of metabolic stability and transporter interactions.
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: To verify if the fluorine substitution effectively blocks metabolic clearance compared to non-fluorinated analogs.
Materials:
Pooled Human Liver Microsomes (HLM).
NADPH regenerating system.
Test compound (Lurasidone) and Positive Control (Testosterone - CYP3A4 probe).
Workflow:
Pre-incubation: Equilibrate HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Add test compound (1 µM final) and initiate reaction with NADPH.
Sampling: Aliquot samples at
min.
Quenching: Immediately transfer to ice-cold acetonitrile containing Internal Standard (IS).
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope determines intrinsic clearance ().
Objective: To determine if the derivative is a P-gp substrate, which influences CNS penetration and intestinal absorption.
Caption: Caco-2 bidirectional transport assay to determine permeability and efflux liability.
Clinical Safety & Efficacy Implications
The PK properties derived from the 2,3-difluoro-5-methylbenzoic acid scaffold translate directly to clinical handling:
Dosing with Food:
Due to the lipophilicity constraints discussed in Section 1, Lurasidone must be administered with food (at least 350 calories). In clinical trials, fasting administration resulted in a 50% reduction in
and AUC compared to the fed state [1].
QTc Interval Prolongation:
While Ziprasidone is known for QTc prolongation, Lurasidone demonstrates a cleaner cardiac safety profile. This is partly attributed to the specific binding kinetics and lack of accumulation of cardiotoxic metabolites, a benefit of the specific fluorination pattern preventing promiscuous metabolic degradation [2].
Renal/Hepatic Impairment:
Dosage adjustments are required for moderate-to-severe renal and hepatic impairment, as the drug relies on hepatic clearance (CYP3A4) and protein binding is high.
References
U.S. Food and Drug Administration (FDA). (2013). Latuda (lurasidone hydrochloride) Prescribing Information. Retrieved from [Link]
Meyer, J. M., & Stahl, S. M. (2009). The Clinical Pharmacology of Lurasidone. CNS Spectrums. Retrieved from [Link]
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride. Clinical Pharmacokinetics. Retrieved from [Link]
Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
This guide outlines the authoritative disposal and handling protocols for 2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3). It is designed for laboratory personnel and safety officers requiring immediate, actionable...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling protocols for 2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3). It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.
Part 1: Chemical Identification & Hazard Assessment
Before initiating any disposal procedure, you must validate the chemical identity and its specific hazard profile to ensure compatibility with waste streams.
Standard PPE (Nitrile gloves, safety goggles, fume hood) is mandatory.
Part 2: Pre-Disposal Segregation Strategy
Crucial Directive: Due to the presence of two fluorine atoms on the benzene ring, this compound must be classified as Halogenated Organic Waste .
Why this matters: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas. Disposal facilities must use incinerators equipped with specific scrubbers to neutralize these acidic gases. Mislabeling this as "Non-Halogenated" can damage facility infrastructure and violate EPA/RCRA compliance.
Disposal Decision Matrix
Figure 1: Logic flow for segregating 2,3-Difluoro-5-methylbenzoic acid waste streams. Note that the presence of fluorine dictates the final classification.
Transfer: Transfer the solid inside a chemical fume hood to prevent inhalation of dust.
Pro-Tip: If the powder is fine, place the container inside a secondary clear plastic bag, seal it, and place that into the waste drum to minimize dust exposure for waste handlers.
Storage: Store in the Satellite Accumulation Area (SAA) . Keep the container closed at all times unless adding waste.[4]
Compatibility Check: Ensure the solution pH is < 9. If the solution contains strong oxidizers (e.g., peroxides), quench them before adding to the organic waste container.
Stream Selection: Pour into the Halogenated Organic Waste carboy.
Scientific Rationale: Even if dissolved in methanol (non-halogenated), the solute (2,3-Difluoro-5-methylbenzoic acid) introduces fluorine. Most disposal facilities require <1000 ppm halogen content for "Non-Halogenated" streams. It is safer and more compliant to default to the Halogenated stream.
Documentation: Record the volume and approximate concentration on the waste log attached to the carboy.
Part 4: Emergency Spill Response Protocol
In the event of a benchtop spill, immediate action is required to prevent respiratory irritation and surface corrosion.
Required Materials:
Nitrile gloves (double-gloved recommended).
Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) powder.
Plastic scoop and dustpan.
Workflow:
Isolate: Alert nearby personnel. If the spill is >50g or outside a hood, evacuate the immediate area.
PPE: Don safety goggles and nitrile gloves.
Neutralize: Gently cover the spill with Sodium Bicarbonate.
Observation: Wait for bubbling (CO₂ release) to cease. This converts the volatile acid into a stable, water-soluble salt.
Collect: Scoop the neutralized paste/powder into a plastic bag.
Disposal: Label this bag as "Chemical Spill Debris - Halogenated" and dispose of it as hazardous solid waste.
Clean: Wipe the surface with a soap and water solution.
Part 5: Regulatory & Compliance Context (RCRA)
While 2,3-Difluoro-5-methylbenzoic acid is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Characteristic" framework if not handled correctly.
Waste Code Determination:
If the waste exhibits corrosivity (pH < 2), it carries the D002 code.
If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 code.
Generator Status: Ensure your lab's total hazardous waste generation does not exceed your facility's monthly limits (VSQG, SQG, or LQG status).
References
Pharmaffiliates. (n.d.). 2,3-Difluoro-5-methylbenzoic Acid - CAS 1003709-96-3.[7] Retrieved January 29, 2026, from [Link]
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved January 29, 2026, from [Link]